molecular formula C6H5FN4 B567709 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1245644-40-9

6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B567709
CAS No.: 1245644-40-9
M. Wt: 152.132
InChI Key: AKNQEYATZMUNSG-UHFFFAOYSA-N
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Description

6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a versatile chemical intermediate with significant value in medicinal chemistry and drug discovery. Its structure is employed as a key building block in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors for treating cancer and inflammatory diseases . The triazolopyridine scaffold is recognized for its ability to serve as a bio-isostere for purines, enabling the design of compounds that target ATP-binding sites in enzymes, a mechanism crucial for modulating kinase activity in therapeutic applications . Beyond oncology, this heterocyclic system demonstrates broad potential in infectious disease research. Related 1,2,4-triazolo[1,5-a]pyrimidine derivatives have shown potent antibacterial activity and have been identified as DNA gyrase inhibitors, a validated target for combating antibiotic-resistant bacteria . Furthermore, the scaffold's metal-chelating properties, facilitated by accessible electron pairs on its heterocyclic nitrogen atoms, have been exploited in the design of anti-parasitic agents and metal-based anticancer therapies . The incorporation of a fluorine atom at the 6-position typically enhances metabolic stability and influences the molecule's pharmacokinetic profile, making this compound a privileged structure for designing novel bioactive molecules with improved properties .

Properties

IUPAC Name

6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN4/c7-4-1-2-5-9-6(8)10-11(5)3-4/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNQEYATZMUNSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10712400
Record name 6-Fluoro[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10712400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245644-40-9
Record name 6-Fluoro[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10712400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoro-triazolo[1,5-a]pyridin-2-amine

An In-depth Technical Guide to 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is perpetually driven by the quest for novel molecular scaffolds that offer unique pharmacological profiles. Among these, nitrogen-rich heterocyclic compounds have consistently proven to be a fertile ground for discovery. The triazolopyridine core, in particular, has emerged as a "privileged scaffold," demonstrating a remarkable versatility that has led to its incorporation into a wide array of therapeutic agents. This guide focuses on a specific, promising derivative: 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine. The introduction of a fluorine atom and an amine group onto the core structure significantly modulates its physicochemical and biological properties, making it a compound of considerable interest for drug development professionals. This document aims to serve as a comprehensive technical resource, consolidating critical information on its identity, synthesis, and potential applications, thereby empowering researchers to unlock its full therapeutic potential.

Section 1: Core Compound Identification and Properties

A precise understanding of a compound's fundamental characteristics is the bedrock of any research endeavor. This section provides the essential identification details and physicochemical properties of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Chemical Identity

The unambiguous identification of a chemical entity is paramount for reproducibility and regulatory compliance.

IdentifierValue
Chemical Name 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine
CAS Number 1245644-40-9[1][2]
Molecular Formula C₆H₅FN₄[1]
Molecular Weight 152.13 g/mol
InChI Key Not readily available in public databases.
SMILES C1=CC2=NC=NN2C=C1F (for the parent 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine)
Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for this specific compound is not extensively published, estimations based on its structure and related analogs provide valuable insights.

PropertyEstimated Value/InformationSignificance in Drug Discovery
Topological Polar Surface Area (TPSA) ~65-75 ŲInfluences membrane permeability and oral bioavailability. A value in this range is often considered favorable.
XLogP3 ~1.0-1.5Predicts lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME). This moderate value suggests a good balance between aqueous solubility and lipid membrane permeability.
Hydrogen Bond Donors 1 (from the primary amine)The amino group can participate in crucial hydrogen bonding interactions with biological targets.
Hydrogen Bond Acceptors 4 (from the nitrogen atoms and fluorine)Multiple acceptor sites offer diverse possibilities for target binding.
Rotatable Bonds 0The rigid, fused heterocyclic system limits conformational flexibility, which can be advantageous for binding affinity and selectivity.

The presence of the fluorine atom is a key structural feature. It is known to enhance metabolic stability by blocking potential sites of oxidation and can improve binding affinity with target proteins through favorable electronic interactions.

Section 2: Synthesis and Manufacturing

The synthetic accessibility of a compound is a crucial factor in its viability as a research tool or therapeutic candidate. The[1][2][3]triazolo[1,5-a]pyridine scaffold can be constructed through several established synthetic strategies.

Retrosynthetic Analysis and Key Strategies

The synthesis of substituted[1][2][3]triazolo[1,5-a]pyridines generally relies on the formation of the fused triazole ring onto a pre-existing pyridine core. Common strategies include:

  • Cyclocondensation Reactions: This is a widely used approach involving the reaction of substituted 2-aminopyridines or 2-hydrazinylpyridines with various reagents to form the triazole ring.[4]

  • Intramolecular Annulation: Oxidative N-N bond formation from N-(pyridin-2-yl)amidines provides a direct and efficient route to the fused heterocyclic system.[4]

  • Tandem Reactions: More recent methodologies utilize tandem reactions, such as SNAr/Boulton-Katritzky rearrangement, to construct the scaffold from readily available starting materials.[4]

Below is a generalized workflow illustrating a common synthetic approach.

Synthesis_WorkflowASubstituted 2-Halopyridine(e.g., 2,5-dihalopyridine)C2-Hydrazinylpyridine IntermediateA->C Nucleophilic Substitution BHydrazineB->CEFinal Product(6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine)C->E Cyclocondensation DCyclizing Agent(e.g., Cyanogen Bromide)D->E

Caption: Generalized synthetic workflow for triazolopyridines.

Exemplary Experimental Protocol (Hypothetical)

This is a representative, not a definitive, protocol based on common synthetic methods for this class of compounds.

Step 1: Synthesis of 5-Fluoro-2-hydrazinylpyridine

  • To a solution of 2-chloro-5-fluoropyridine in ethanol, add hydrazine hydrate (excess).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting crude solid by recrystallization or column chromatography to yield 5-fluoro-2-hydrazinylpyridine.

Causality: The nucleophilic aromatic substitution of the chlorine atom by hydrazine is a standard method to introduce the hydrazinyl group, which is the key precursor for the triazole ring formation. Ethanol is a common solvent for this transformation.

Step 2: Cyclocondensation to form 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine

  • Dissolve 5-fluoro-2-hydrazinylpyridine in a suitable solvent, such as methanol or ethanol.

  • Add a solution of cyanogen bromide in the same solvent dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • The formation of a precipitate indicates product formation.

  • Filter the solid, wash with cold solvent, and dry under vacuum.

  • Further purification can be achieved by recrystallization to afford the final product.

Causality: Cyanogen bromide serves as a one-carbon electrophile that reacts with both nitrogen atoms of the hydrazinyl group to facilitate the cyclization and formation of the 2-amino-triazole ring. The reaction is typically performed at low to ambient temperatures to control reactivity.

Section 3: Biological Significance and Therapeutic Potential

The[1][2][3]triazolo[1,5-a]pyridine and the closely related[1][2][3]triazolo[1,5-a]pyrimidine scaffolds are recognized for their broad spectrum of biological activities.[5][6][7] This versatility stems from their ability to act as bioisosteres for purines and to present substituents in a well-defined three-dimensional space, allowing for precise interactions with various biological targets.[5][7]

Known and Potential Pharmacological Roles

While specific biological data for 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is limited in publicly accessible literature, the activities of analogous compounds provide a strong basis for its therapeutic potential.

  • Kinase Inhibition: Many derivatives of this scaffold have been investigated as inhibitors of various kinases, which are crucial regulators of cell signaling. For instance, related compounds have shown inhibitory activity against Janus kinases (JAK1, JAK2), which are implicated in inflammatory diseases.

  • Anticancer Activity: The triazolopyrimidine core, a close analogue, has been extensively studied for its anticancer properties, with some compounds shown to inhibit tubulin polymerization through a unique mechanism.[8]

  • CNS Disorders: The structural similarity to purines, which are key components of neurotransmitters and neuromodulators, makes this scaffold a promising starting point for developing agents targeting central nervous system disorders.[5]

  • RORγt Inverse Agonists: Derivatives of[1][2][3]triazolo[1,5-a]pyridine have been discovered as potent inverse agonists of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), a key therapeutic target for autoimmune diseases like psoriasis.[9][10]

  • Antimicrobial and Antiviral Agents: The broader 1,2,4-triazole class of compounds is well-known for its antimicrobial and antiviral activities.[11] Fluorinated triazolopyrimidine derivatives have been specifically investigated as antimycobacterial agents.[6]

The logical relationship between the core scaffold and its potential therapeutic applications can be visualized as follows:

Biological_PotentialCore6-Fluoro-triazolo[1,5-a]pyridin-2-amineScaffold[1,2,4]Triazolo[1,5-a]pyridine Scaffold(Purine Bioisostere)Core->Scaffold based on SubstituentsKey Substituents:- 2-Amine (H-bond donor)- 6-Fluoro (Metabolic stability, binding)Core->Substituents features KinaseKinase Inhibition(e.g., JAK)Scaffold->Kinase enables OncologyOncology(e.g., Tubulin Polymerization)Scaffold->Oncology enables AutoimmuneAutoimmune Diseases(e.g., RORγt Modulation)Scaffold->Autoimmune enables InfectiousAnti-Infectives(Antimicrobial, Antiviral)Scaffold->Infectious enables Substituents->Kinase fine-tunes Substituents->Autoimmune fine-tunes

Caption: Relationship between structure and potential bioactivity.

Section 4: Handling, Safety, and Storage

As with any laboratory chemical, proper handling and storage procedures are essential to ensure the safety of personnel and maintain the integrity of the compound.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, general precautions for related heterocyclic amines should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3][12]

  • Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[3][12]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[12]

  • First Aid:

    • Inhalation: Remove to fresh air. If symptoms persist, seek medical attention.[13]

    • Skin Contact: Wash off immediately with plenty of soap and water.[13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[3]

Storage Recommendations

Proper storage is critical for maintaining the stability and purity of the compound.

  • Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, and bases.[3]

  • Long-term Storage: For long-term preservation of integrity, storage in a dark place, sealed in a dry environment at room temperature is recommended.

Conclusion

6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine represents a molecule of significant interest at the confluence of synthetic chemistry and drug discovery. Its structural features—a privileged heterocyclic core, a strategically placed fluorine atom for metabolic stability, and a key amine group for target interaction—position it as a valuable building block and a potential lead compound for a multitude of therapeutic areas, including oncology, inflammation, and infectious diseases. This guide has provided a foundational understanding of its chemical identity, synthetic rationale, potential biological applications, and safe handling procedures. It is our hope that this consolidated technical overview will serve as a catalyst for further research, enabling scientists and drug development professionals to explore and harness the full potential of this promising chemical entity.

An In-Depth Technical Guide to 6-Fluoro-triazolo[1,5-a]pyridin-2-amine: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, explore relevant synthetic strategies, and discuss its potential applications in drug discovery, particularly in the context of kinase inhibition and other therapeutic areas. This document is intended to serve as a valuable resource for researchers and drug development professionals working with this and related molecular scaffolds.

Core Molecular Attributes of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine

6-Fluoro-triazolo[1,5-a]pyridin-2-amine is a fluorinated derivative of the triazolo[1,5-a]pyridine bicyclic heterocycle. The fusion of the triazole and pyridine rings creates a planar system with a unique electronic distribution, making it an attractive scaffold for designing molecules that can interact with biological targets. The presence of a fluorine atom at the 6-position and an amine group at the 2-position are key features that influence its physicochemical properties and biological activity.

PropertyValueSource
Molecular Weight 152.13 g/mol N/A
Molecular Formula C₆H₅FN₄N/A
CAS Number 1245644-40-9N/A
Appearance White to off-white solid[1]
Predicted Density 1.65 ± 0.1 g/cm³N/A
Predicted pKa 4.15 ± 0.30N/A

The fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties such as lipophilicity. The amine group provides a key site for further chemical modification and can act as a hydrogen bond donor, which is often crucial for target engagement.

Synthetic Strategies for the Triazolo[1,5-a]pyridine Scaffold

One common approach involves the cyclization of a substituted 2-aminopyridine derivative. For the synthesis of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine, a potential starting material would be 2,6-diamino-5-fluoropyridine.

A plausible synthetic workflow is outlined below:

Synthetic Workflow General Synthetic Pathway for Triazolo[1,5-a]pyridines A Substituted 2-Aminopyridine C Intermediate A->C Reaction B Cyclizing Agent (e.g., with a C-N fragment) B->C Reaction D Triazolo[1,5-a]pyridine Core C->D Intramolecular Cyclization

Caption: A generalized workflow for the synthesis of the triazolo[1,5-a]pyridine core.

More specific strategies reported in the literature for the synthesis of related triazolo[1,5-a]pyridines include:

  • From 2-aminopyridines: Cyclization of N-(pyrid-2-yl)formamidoximes under mild conditions with trifluoroacetic anhydride.[2]

  • Copper-catalyzed reactions: Sequential N-C and N-N bond-forming oxidative coupling reactions.[2]

  • PIFA-mediated annulation: Intramolecular annulation of N-(pyridin-2-yl)benzimidamides.[2]

  • Microwave-mediated synthesis: A catalyst-free method involving the reaction of enaminonitriles and benzohydrazides.[3]

The choice of a specific synthetic route would depend on the availability of starting materials and the desired substitution pattern on the final molecule.

Characterization and Analytical Profile

Detailed experimental characterization data such as ¹H NMR, ¹³C NMR, and mass spectrometry for 6-Fluoro-triazolo[1,5-a]pyridin-2-amine are not widely published. However, based on the known spectra of related triazolopyridine and pyridine compounds, the following spectral features would be expected:

  • ¹H NMR: Signals in the aromatic region corresponding to the protons on the pyridine ring, with coupling patterns influenced by the fluorine and amine substituents. The amine protons would likely appear as a broad singlet.

  • ¹³C NMR: Resonances for the six carbon atoms of the fused ring system. The carbon atom attached to the fluorine would exhibit a characteristic large coupling constant (¹JCF).

  • Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound (C₆H₅FN₄). Fragmentation patterns would likely involve the loss of small neutral molecules from the heterocyclic core.

For researchers synthesizing this compound, standard analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis would be essential to confirm its identity and purity.

Therapeutic Potential and Applications in Drug Discovery

The triazolo[1,5-a]pyridine and the closely related triazolo[1,5-a]pyrimidine scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to bind to a variety of biological targets.[4] This makes them valuable starting points for the development of new therapeutic agents.

Kinase Inhibition

A significant area of application for triazolo[1,5-a]pyridine derivatives is in the development of protein kinase inhibitors.[5] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders.

  • ALK5 Inhibition: A series of 2-substituted-4-([6][7][8]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles have been synthesized and evaluated as inhibitors of TGF-β type I receptor kinase (ALK5).[7][8] One potent and selective inhibitor from this class, EW-7197, has shown potential as a cancer immunotherapeutic and anti-fibrotic agent.[9] The 6-fluoro-triazolo[1,5-a]pyridin-2-amine core could be a key building block for developing novel ALK5 inhibitors.

  • MET Inhibition: The deregulation of the MET receptor tyrosine kinase is implicated in several human cancers. Derivatives of[6][7][8]triazolo[4,3-a]pyridine, an isomer of the [1,5-a] scaffold, have been discovered as potent and selective inhibitors of MET.[10] This suggests that the triazolopyridine core is a viable scaffold for targeting this important oncogene.

The potential mechanism of action for a triazolo[1,5-a]pyridine-based kinase inhibitor would typically involve binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream substrates.

Kinase Inhibition Mechanism of Kinase Inhibition Kinase Kinase Active Site Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Inhibitor 6-Fluoro-triazolo[1,5-a]pyridin-2-amine -based Inhibitor Inhibitor->Kinase Binding to ATP Pocket Signaling Downstream Signaling Phosphorylated_Substrate->Signaling

Caption: Simplified diagram of competitive kinase inhibition by a small molecule inhibitor.

Other Therapeutic Areas

The versatility of the triazolo[1,5-a]pyridine scaffold extends beyond kinase inhibition. Other reported biological activities for this class of compounds include:

  • Anticancer Agents: Some triazolopyrimidines have been shown to act as anticancer agents through a unique mechanism of tubulin inhibition.[6]

  • Antimycobacterial Agents: Fluorinated 1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives have been investigated as antimycobacterial agents.[11]

  • RORγt Inverse Agonists: [6][7][8]Triazolo[1,5-a]pyridine derivatives have been discovered as potent and orally bioavailable inverse agonists of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), a target for autoimmune diseases.[12]

  • Acetylcholine Receptor Modulation: The related compound 6-Amino-[6][7][8]triazolo[1,5-a]pyridine has been reported to bind to the acetylcholine receptor and may have applications in psychiatry.[13]

Future Perspectives and Conclusion

6-Fluoro-triazolo[1,5-a]pyridin-2-amine is a promising molecular scaffold with significant potential in drug discovery. Its structural features, including the fused heterocyclic core, the fluorine substituent, and the reactive amine group, make it an attractive starting point for the synthesis of compound libraries targeting a range of biological pathways.

While detailed experimental data for this specific compound is currently limited in the public domain, the extensive research on the broader class of triazolo[1,5-a]pyridines and triazolo[1,5-a]pyrimidines provides a strong rationale for its further investigation. Future work should focus on developing efficient and scalable synthetic routes to 6-Fluoro-triazolo[1,5-a]pyridin-2-amine and its derivatives, followed by comprehensive biological screening to explore their therapeutic potential, particularly in the areas of oncology and immunology. The insights gained from such studies will undoubtedly contribute to the development of novel and effective therapeutic agents.

References

  • Synthesis and SAR of[6][7][8]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry.

  • Discovery of N-((4-([6][7][8]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent. Journal of Medicinal Chemistry.

  • Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[6][7][8]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity. Journal of Medicinal Chemistry.

  • Discovery of N-((4-([6][7][8]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of TGF-β Type I Receptor Kinase as Cancer Immunotherapeutic/Antifibrotic Agent. ACS Publications.

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PubMed Central.

  • Fluorinated 1,2,4-Triazolo[1,5- a ]pyrimidine-6-carboxylic Acid Derivatives as Antimycobacterial Agents. ResearchGate.

  • WO2009047514A1 -[6][7][8]triazolo[1,5-a]pyridine and[6][7][8]triazolo[1,5-c]pyrimidine compounds and their use. Google Patents.

  • Discovery of N -((4-([6][7][8]Triazolo[1,5- a ]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1 H -imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally. ResearchGate.

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.

  • 6-Fluoro-[6][7][8]triazolo[1,5-a]pyridine. Appretech Scientific Limited.

  • 6-fluoro-[6][7][8]triazolo[1,5-a]pyridin-2-amine. ChemicalBook.

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal.

  • Discovery of[6][7][8]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. PubMed.

  • 6-Amino-[6][7][8]triazolo[1,5-a]pyridine | 31052-94-5 | GBA05294. Biosynth.

  • 6-methyl-[6][7][8]triazolo[1,5-a]pyridin-2-amine. Advanced ChemBlocks.

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. National Institutes of Health.

  • Pyrazolo[5,1-c][6][7][8]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. PubMed Central.

  • 8-Fluoro-[6][7][8]triazolo[1,5-a]pyridin-2-amine. Vulcanchem.

Sources

An In-depth Technical Guide to 6-Fluoro-triazolo[1,5-a]pyridin-2-amine: Properties, Synthesis, and Potential Applications

An In-depth Technical Guide to 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities.[4] This core structure is present in compounds developed for a range of therapeutic areas, including oncology and neurodegenerative diseases.[5][6] The introduction of a fluorine atom to such scaffolds can significantly modulate their physicochemical properties and biological activity, often enhancing metabolic stability and binding affinity to target proteins. This guide provides a detailed technical overview of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine, a fluorinated derivative with considerable potential in drug discovery.

Physicochemical Properties

The physicochemical properties of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine are crucial for its handling, formulation, and biological activity. While extensive experimental data for this specific molecule is not widely published, a combination of predicted data and information from commercial suppliers provides a solid foundation for its characterization.

Table 1: Physicochemical Properties of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine

PropertyValueSource
CAS Number 1245644-40-9[7]
Molecular Formula C₆H₅FN₄[7]
Molecular Weight 152.13 g/mol [7]
Appearance White to off-white solid[7]
Predicted Density 1.65 ± 0.1 g/cm³[7]
Predicted pKa 4.15 ± 0.30[7]
Storage Temperature 2-8°C[7]

The fluorine substitution at the 6-position is expected to influence the electron distribution of the aromatic system, impacting its pKa and reactivity. The amino group at the 2-position provides a site for further chemical modification and is a key contributor to the compound's potential biological interactions.

Proposed Synthesis

Proposed Synthetic Workflow:

Synthesis_Workflowcluster_startStarting Materialscluster_intermediateIntermediate Formationcluster_cyclizationCyclization2-Amino-5-fluoropyridine2-Amino-5-fluoropyridineGuanidine_intermediateN-(5-fluoropyridin-2-yl)guanidine2-Amino-5-fluoropyridine->Guanidine_intermediateReaction with BrCNCyanogen_bromideCyanogen bromide (BrCN)Product6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amineGuanidine_intermediate->ProductOxidative Cyclization(e.g., with N-bromosuccinimide)

Caption: Proposed synthesis of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Detailed Protocol (Proposed):

  • Guanidine Formation: 2-Amino-5-fluoropyridine is reacted with cyanogen bromide in a suitable solvent, such as ethanol or isopropanol. The reaction mixture is typically stirred at room temperature or with gentle heating to facilitate the formation of the N-(5-fluoropyridin-2-yl)guanidine intermediate. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Purification of Intermediate: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude guanidine intermediate can be purified by recrystallization or column chromatography to achieve the desired purity for the subsequent step.

  • Oxidative Cyclization: The purified N-(5-fluoropyridin-2-yl)guanidine is then subjected to an oxidative cyclization reaction. This can be achieved using an oxidizing agent like N-bromosuccinimide (NBS) in a solvent such as chloroform or dichloromethane. The reaction is typically carried out at room temperature.

  • Work-up and Purification: After the cyclization is complete, the reaction mixture is washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any remaining NBS, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine, is then purified by column chromatography or recrystallization.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the amine protons. The coupling patterns and chemical shifts will be influenced by the fluorine atom.

    • ¹³C NMR: The carbon NMR will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a characteristic large coupling constant (¹JCF).

    • ¹⁹F NMR: Fluorine NMR will show a signal corresponding to the single fluorine atom, and its chemical shift will be indicative of its electronic environment.

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the amine group (typically in the range of 3300-3500 cm⁻¹), as well as C=N and C=C stretching vibrations of the heterocyclic rings.

Potential Applications in Drug Discovery

The[1][2][3]triazolo[1,5-a]pyridine core is a versatile scaffold that has been explored for various therapeutic targets. The introduction of a fluorine atom and an amine group in 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine suggests its potential in several areas of drug development.

Kinase Inhibition:

Derivatives of the[1][2][3]triazolo[1,5-a]pyridine scaffold have been investigated as potent inhibitors of several protein kinases implicated in cancer. Notably, compounds with this core have shown activity against MET (Mesenchymal-Epithelial Transition factor) kinase and ALK5 (TGF-β type I receptor kinase).[1][4] The deregulation of these kinases is a hallmark of various cancers, making them attractive targets for therapeutic intervention. The fluorine atom in 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine could enhance its binding to the ATP-binding pocket of these kinases, potentially leading to improved potency and selectivity.

Kinase_Inhibition_PathwayGrowth_FactorsGrowth Factors(e.g., HGF, TGF-β)Receptor_KinasesReceptor Tyrosine Kinases(e.g., MET, ALK5)Growth_Factors->Receptor_KinasesActivationDownstream_SignalingDownstream Signaling Pathways(e.g., PI3K/Akt, MAPK)Receptor_Kinases->Downstream_SignalingPhosphorylation CascadeCellular_ResponsesCell Proliferation,Survival, MigrationDownstream_Signaling->Cellular_ResponsesInhibitor6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine(Potential Inhibitor)Inhibitor->Receptor_KinasesInhibition

Caption: Potential mechanism of action as a kinase inhibitor.

Other Potential Applications:

The triazolopyridine scaffold has also been explored for its activity as:

  • Antimicrobial agents: Certain derivatives have shown promising activity against various bacterial and fungal strains.[9]

  • Central Nervous System (CNS) agents: The scaffold has been investigated for the treatment of neurodegenerative diseases.[5]

Safety and Handling

Based on information from chemical suppliers, 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine should be handled with care in a laboratory setting. The following hazard statements are associated with this compound:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood to avoid inhalation of dust.

Conclusion

6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a promising heterocyclic compound with significant potential for drug discovery and development. Its fluorinated triazolopyridine core suggests possible applications as a kinase inhibitor for cancer therapy, as well as in other therapeutic areas. While detailed experimental data on this specific molecule is limited, this guide provides a comprehensive overview of its known and predicted properties, a plausible synthetic route, and its potential biological applications. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

References

  • Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1][2][3]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity. ACS Publications. [Link]

  • The Magic Of 6-bromo-7-fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine Unlock 70% Savings. [Link]

  • Microwave-Assisted synthesis and evaluation of antibacterial activity of novel 6-fluoroaryl-[1][2][3]triazolo[1,5-A]pyrimidines. ResearchGate. [Link]

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  • Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. PubMed Central. [Link]

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  • Discovery of N-((4-([1][2][3]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of TGF-β Type I Receptor Kinase as Cancer Immunotherapeutic/Antifibrotic Agent. ACS Publications. [Link]

  • 1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction. PubMed. [Link]

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6-Fluoro-triazolo[1,5-a]pyridin-2-amine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine

This guide provides a comprehensive overview of a robust and efficient synthesis pathway for 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The narrative emphasizes the chemical logic behind the chosen route, detailed experimental protocols, and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction and Strategic Overview

The[1][2][3]triazolo[1,5-a]pyridine core is a privileged scaffold found in numerous biologically active compounds, valued for its unique electronic properties and ability to engage in various biological interactions.[4][5] The introduction of a fluorine atom at the 6-position can significantly modulate physicochemical properties such as metabolic stability and binding affinity, making the title compound a valuable building block for drug discovery programs.

This guide details a two-step synthesis strategy. The core logic is to first construct the necessary precursor, 2-amino-6-fluoropyridine, and subsequently build the fused triazole ring onto this foundation. This approach is efficient, high-yielding, and relies on readily available starting materials.

G cluster_0 Synthesis Workflow Start 2,6-Difluoropyridine Intermediate 2-Amino-6-fluoropyridine Start->Intermediate Step 1: Amination Final 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine Intermediate->Final Step 2: Cyclization

Caption: High-level workflow for the synthesis of the target compound.

Retrosynthetic Analysis and Pathway Rationale

A retrosynthetic analysis of the target compound, 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine, reveals a clear disconnection strategy. The fused triazole ring can be constructed from a 2-aminopyridine precursor. The key transformation is the formation of the N-N bond and the C-N bonds of the triazole ring. A well-established method for this transformation is the reaction of a 2-aminopyridine with cyanogen bromide, which efficiently provides the necessary atoms and promotes cyclization.

This leads to the key intermediate, 2-amino-6-fluoropyridine. This intermediate, in turn, can be synthesized from 2,6-difluoropyridine via a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atoms on the pyridine ring are excellent leaving groups, and the electron-withdrawing nature of the ring nitrogen facilitates nucleophilic attack. The choice of ammonia as the nucleophile provides a direct and high-yielding route to the desired aminopyridine.[1][2][6]

Detailed Synthesis Pathway and Experimental Protocols

The synthesis is logically divided into two primary stages: the formation of the key aminopyridine intermediate and the subsequent cyclization to form the fused triazole ring.

Caption: Overall reaction scheme for the two-step synthesis pathway.

Part 1: Synthesis of 2-Amino-6-fluoropyridine (Intermediate)

The synthesis of the pivotal intermediate, 2-amino-6-fluoropyridine, is achieved through the nucleophilic substitution of a fluorine atom on 2,6-difluoropyridine with ammonia.[1][2]

Causality Behind Experimental Choices:

  • Reactant: 2,6-Difluoropyridine is an ideal starting material. The two fluorine atoms are highly activating for SNAr and serve as excellent leaving groups.

  • Reagent: Aqueous ammonium hydroxide provides a high concentration of the ammonia nucleophile.

  • Conditions: The reaction is conducted in a sealed steel bomb at elevated temperatures (105 °C) to increase the reaction rate and ensure completion. The pressure generated within the vessel maintains the ammonia concentration in the solution. While other methods exist for aminating halopyridines, this direct amination is highly efficient for this specific substrate.[6][7]

Experimental Protocol:

  • In a high-pressure steel reaction vessel, dissolve 2,6-difluoropyridine (50 g, 434 mmol) in concentrated ammonium hydroxide solution (200 mL, 28-30%).

  • Seal the vessel securely and heat the mixture to 105 °C with stirring.

  • Maintain this temperature for 15 hours.

  • After the reaction period, cool the vessel to room temperature and then further cool in an ice bath to maximize precipitation.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid product with cold deionized water to remove any residual salts.

  • Dry the product under vacuum to yield 6-fluoro-2-pyridinamine as a white solid.

Part 2: Synthesis of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine (Final Product)

The construction of the fused triazole ring is accomplished via an annulation reaction between 2-amino-6-fluoropyridine and cyanogen bromide.[8]

Causality Behind Experimental Choices:

  • Reagent: Cyanogen bromide (BrCN) is a highly effective reagent for this transformation. It is electrophilic at the carbon atom, which is attacked by the exocyclic amino group of the pyridine. The nitrile functionality then serves as an electrophilic center for the subsequent intramolecular cyclization by the pyridine ring nitrogen.[9][10]

  • Mechanism: The reaction proceeds via an initial N-cyanation of the 2-amino group to form an N-cyanoguanidine intermediate. This is followed by a key intramolecular cyclization, where the nucleophilic pyridine ring nitrogen attacks the electrophilic nitrile carbon. A final tautomerization yields the aromatic triazolopyridine system. This type of cyclization is a classic and reliable method for forming fused 5-membered nitrogen heterocycles.[8]

Experimental Protocol:

  • To a solution of cyanogen bromide (0.12 mmol) in water (2 mL), add 2-amino-6-fluoropyridine (0.13 mmol).

  • Heat the resulting mixture to reflux for 15-30 minutes. Monitor the reaction by TLC or LCMS for the disappearance of the starting material.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with water and then a suitable organic solvent (e.g., chloroform or ethyl acetate) to extract the pure product.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the final product, 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Data Summary

The following table summarizes the key parameters for the described two-step synthesis.

StepReactionStarting MaterialKey ReagentsConditionsYieldReference
1 Amination2,6-DifluoropyridineNH₄OH (aq.)105 °C, 15 h94%[2]
2 Cyclization2-Amino-6-fluoropyridineCyanogen BromideH₂O, Reflux~99%[8]

Conclusion

The described two-step pathway provides a highly efficient and reliable method for the synthesis of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine. The synthesis begins with a robust and high-yielding amination of 2,6-difluoropyridine, followed by a classic and effective cyclization using cyanogen bromide. The protocols are well-established and utilize readily accessible reagents, making this route highly suitable for researchers in academic and industrial settings focused on the development of novel pharmaceuticals.

References

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  • Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. National Institutes of Health (NIH). Available at: [Link]

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Spectroscopic Profile of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine: A Predictive Technical Guide

Spectroscopic Profile of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine: A Predictive Technical Guide

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine (CAS RN: 1245644-40-9). As of the date of this publication, experimental spectroscopic data for this specific compound is not available in peer-reviewed literature. Leveraging established principles of spectroscopic interpretation and comparative data from structurally related analogs, this document offers researchers, scientists, and drug development professionals a robust, theoretical framework for the identification and characterization of this molecule. The guide covers predicted data for ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, providing a foundational tool for future research and development involving this compound.

Introduction

6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound belonging to the triazolopyridine class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The introduction of a fluorine atom at the 6-position and an amine group at the 2-position is anticipated to modulate the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and target-binding interactions. Accurate spectroscopic characterization is fundamental to confirming the identity and purity of synthesized batches of this compound.

This guide addresses the current gap in available experimental data by constructing a detailed, predicted spectroscopic profile. The predictions herein are grounded in the analysis of data from analogous compounds and fundamental principles of spectroscopy.

Chemical Structure and Atom Numbering

To facilitate the discussion of NMR data, a standardized atom numbering system for the 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine core is essential.

Figure 1: Chemical structure and atom numbering for 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would feature distinct signals for the aromatic protons and the amine group protons. The fluorine atom at C6 will introduce characteristic splitting patterns due to spin-spin coupling.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H5~8.0 - 8.4ddJ(H5-H7) ≈ 2.0-2.5 Hz, J(H5-F6) ≈ 9.0-10.0 HzDeshielded due to proximity to the triazole ring nitrogen and influenced by the adjacent fluorine.
H7~7.2 - 7.6ddJ(H7-H5) ≈ 2.0-2.5 Hz, J(H7-F6) ≈ 4.0-5.0 HzInfluenced by the electron-donating amine group (indirectly) and coupling to fluorine.
NH₂~6.0 - 6.5br s-Broad singlet, typical for amine protons; chemical shift is concentration and solvent dependent. Exchangeable with D₂O.[4]

Causality behind Experimental Choices: The choice of DMSO-d₆ as a solvent is standard for nitrogen-containing heterocycles, as it helps in observing exchangeable protons like those of the amine group. The predicted coupling constants are based on typical values for aromatic proton-proton and proton-fluorine interactions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be significantly influenced by the fluorine atom, with carbon signals showing coupling (J-coupling) with the ¹⁹F nucleus. The carbon directly attached to the fluorine (C6) will exhibit a large one-bond coupling constant (¹JCF).

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Coupling to ¹⁹FRationale
C2~160 - 165-Attached to two nitrogen atoms and the amino group, leading to a downfield shift.
C5~110 - 115d, ²JCF ≈ 20-25 HzShielded by the amino group's resonance effect and coupled to the fluorine.
C6~150 - 155d, ¹JCF ≈ 230-250 HzDirectly bonded to fluorine, resulting in a downfield shift and a large C-F coupling constant.
C7~105 - 110d, ³JCF ≈ 3-5 HzShielded by the overall electron-donating nature of the system.
C8a~140 - 145d, ³JCF ≈ 10-15 HzBridgehead carbon influenced by the fused triazole ring.

Self-Validating System: The presence of characteristic C-F couplings, especially the large ¹JCF for C6, would be a key validation point in an experimental spectrum. The number of signals and their multiplicities should align with the proposed structure.

Mass Spectrometry (MS)

In mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), the molecule is expected to be readily protonated.

Table 3: Predicted Mass Spectrometry Data

IonPredicted m/zRationale
[M+H]⁺153.06Calculated for C₆H₆FN₄⁺. This would be the base peak in ESI-MS.
[M]⁺152.05The molecular ion peak would be observed in techniques like Electron Impact (EI), likely with an odd m/z value due to the even number of nitrogen atoms (Nitrogen Rule).

Fragmentation Pathways: Under EI conditions, a common fragmentation pathway for triazolopyridines involves the loss of N₂ (28 Da) from the triazole ring.[5] Subsequent fragmentation of the pyridine ring would also be expected.

Gcluster_workflowConceptual MS FragmentationM[M]⁺˙m/z = 152M_minus_N2[M-N₂]⁺˙m/z = 124M->M_minus_N2- N₂

Figure 2: A simplified conceptual diagram of a potential mass spectrometry fragmentation pathway.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic vibrations for the amine group, the aromatic rings, and the C-F bond.

Table 4: Predicted Infrared (IR) Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
N-H Stretch (Amine)3300 - 3500MediumPrimary amines typically show two bands in this region (asymmetric and symmetric stretching).[4]
C-H Stretch (Aromatic)3000 - 3100Medium-WeakCharacteristic of C-H bonds on the aromatic rings.
C=N / C=C Stretch1500 - 1650StrongMultiple bands are expected from the stretching vibrations of the fused ring system.
N-H Bend (Amine)1580 - 1650MediumScissoring vibration of the primary amine.
C-F Stretch1200 - 1300StrongA strong absorption band is characteristic of the C-F bond in aromatic fluorides.

Experimental Protocol Insight: For IR analysis, preparing the sample as a KBr pellet or a thin film would be standard. The presence of the dual N-H stretching bands and the strong C-F stretch would be key diagnostic features to look for.

Synthesis and Characterization Workflow

The synthesis of 6-Fluoro-[1][2]triazolo[1,5-a]pyridin-2-amine would likely follow established routes for creating the[1][2]triazolo[1,5-a]pyridine core, starting from a suitably substituted 2-aminopyridine.[5]

Gcluster_workflowGeneral Synthesis & Analysis WorkflowStart2-Amino-5-fluoropyridine(Starting Material)Step1Cyclization ReactionStart->Step1ProductCrude ProductStep1->ProductPurifyPurification(e.g., Chromatography)Product->PurifyFinalPure 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-aminePurify->FinalAnalysisSpectroscopic Analysis(NMR, MS, IR)Final->Analysis

Figure 3: A high-level conceptual workflow for the synthesis and spectroscopic characterization of the target compound.

Conclusion

While experimental data for 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine remains to be published, this guide provides a comprehensive and scientifically grounded prediction of its key spectroscopic features. The provided tables and interpretations offer a valuable resource for researchers in identifying this compound and confirming its structure upon synthesis. The distinctive features, such as the ¹H-¹⁹F and ¹³C-¹⁹F coupling in NMR, the molecular ion in MS, and the characteristic N-H and C-F stretches in IR, collectively form a unique spectroscopic fingerprint. This predictive guide serves as a foundational reference, awaiting experimental validation.

References

  • (Referenced articles on the synthesis and characterization of fluorinated triazolopyrazine compounds, while not directly on the target molecule, provide context on the characterization of similar fluorin
  • (Referenced articles on the synthesis and characterization of fluorinated triazolopyrazine compounds, while not directly on the target molecule, provide context on the characterization of similar fluorin
  • (Referenced articles on the synthesis and characterization of fluorinated triazolopyrazine compounds, while not directly on the target molecule, provide context on the characterization of similar fluorin
  • (Referenced articles on the synthesis and characterization of fluorinated triazolopyrazine compounds, while not directly on the target molecule, provide context on the characterization of similar fluorin
  • (Referenced articles on the synthesis and characterization of fluorinated triazolopyrazine compounds, while not directly on the target molecule, provide context on the characterization of similar fluorin
  • (Referenced articles on the synthesis and SAR of triazolopyrimidines, offering insights into the behavior of rel
  • (Referenced articles on the discovery and synthesis of substituted triazolopyridines, providing data on rel
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  • (Vendor information providing basic chemical properties.)
  • Organic Chemistry Portal. (2022). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]

  • (Vendor and biological activity information on a related compound, 6-Amino-[1][2][3]triazolo[1,5-a]pyridine.)

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  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

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  • (Referenced articles providing general spectral data interpretation for rel
  • (Referenced articles on amination reactions on a triazolopyrazine scaffold, offering insights into characterization of amino-substituted heterocycles.)
  • (Referenced articles on the IR spectrum of rel
  • (General reference for spectral data interpret
  • (General reference for spectral data interpret

A Technical Guide to the Predicted Biological Activity of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine: A Privileged Scaffold Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the therapeutic potential of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine based on extensive analysis of its core chemical scaffold,[1][2][3]triazolo[1,5-a]pyridine. Direct experimental data for this specific molecule is limited in the public domain. This guide is intended to provide a robust scientific framework and actionable protocols for its investigation.

Executive Summary: The Triazolo[1,5-a]pyridine Privileged Scaffold

The[1][2][3]triazolo[1,5-a]pyridine ring system is a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural properties, including its function as a bioisostere for purines, have enabled the development of potent modulators for a wide range of biological targets.[4][5] Derivatives of this core are prevalent in drug discovery pipelines and have led to clinical candidates for oncology and inflammatory diseases.[5][6]

This guide posits that 6-Fluoro-triazolo[1,5-a]pyridin-2-amine , by virtue of its core scaffold and specific substitutions (a 2-amino group for hydrogen bonding and a 6-fluoro atom for modulating electronic properties and metabolic stability), is a high-priority candidate for biological evaluation. We will explore its most probable mechanisms of action based on data from close structural analogs and provide detailed, field-proven methodologies for its comprehensive biological characterization.

Predicted Therapeutic Areas & Mechanisms of Action

Based on extensive literature precedent for the triazolo[1,5-a]pyridine core, the most promising therapeutic applications for 6-Fluoro-triazolo[1,5-a]pyridin-2-amine lie in oncology and immunology.

Oncology

The scaffold is a validated inhibitor of several key cancer targets.

Kinases are the most frequently explored targets for this scaffold. The nitrogen-rich heterocycle is adept at forming critical hydrogen bonds within the ATP-binding pocket of many kinases.

  • Janus Kinases (JAKs): The JAK/STAT signaling pathway is a critical transducer of cytokine signals, and its dysregulation is central to myeloproliferative neoplasms and various inflammatory conditions.[1][2] Several triazolo[1,5-a]pyridine series have yielded potent and selective JAK2 and JAK1/2 inhibitors.[7][8] For instance, CEP-33779 is a selective, orally bioavailable JAK2 inhibitor based on this core.[7] The anti-inflammatory activity of JAK inhibitors also has profound implications for the tumor microenvironment.

  • Transforming Growth Factor-β (TGF-β) Type I Receptor Kinase (ALK5): The TGF-β pathway plays a dual role in cancer, suppressing early-stage tumors but promoting late-stage metastasis.[9][10] ALK5 is the primary kinase mediating this signaling.[11] Potent ALK5 inhibitors based on the 4-([1][2][3]triazolo[1,5-a]pyridin-6-yl) scaffold have been developed with IC50 values in the low nanomolar range, demonstrating the scaffold's suitability for this target.[12]

Microtubules are validated targets for chemotherapy.[4] Certain series of[1][2][3]triazolo[1,5-a]pyrimidines, a closely related scaffold, have been shown to possess a unique mechanism of action. They promote tubulin polymerization but, unlike taxanes, do not compete for the paclitaxel binding site; instead, they inhibit the binding of vinca alkaloids.[13] This suggests a novel interaction with tubulin that could overcome certain types of drug resistance. While this has been demonstrated for the pyrimidine variant, the shared heterocyclic nature warrants investigation for the pyridine core as well.

Anti-inflammatory and Autoimmune Diseases

The role of the JAK/STAT pathway is not confined to cancer; it is a cornerstone of immunology.[3][14] Small molecule JAK inhibitors are approved therapies for rheumatoid arthritis and other autoimmune diseases.[8] The demonstrated potential of triazolo[1,5-a]pyridine derivatives as potent JAK1/2 inhibitors makes 6-Fluoro-triazolo[1,5-a]pyridin-2-amine a strong candidate for development as an anti-inflammatory agent.[8] Additionally, derivatives of the related triazolo[1,5-a]pyrimidine scaffold have shown anti-inflammatory effects through inhibition of cyclooxygenase-2 (COX-2).[15]

Structure-Activity Relationship (SAR) Insights

Analysis of published analogs provides a causal framework for predicting the role of the substituents on 6-Fluoro-triazolo[1,5-a]pyridin-2-amine:

  • C2-Position: Substitution at the C2 nitrogen with an amine is a critical anchor point. In JAK2 inhibitors, this group often forms a key hydrogen bond with the hinge region of the kinase ATP-binding pocket.[7]

  • C6-Position: This position on the pyridine ring is solvent-exposed in many kinase binding models. The introduction of a fluorine atom here is a classic medicinal chemistry strategy. It can enhance binding affinity through favorable electronic interactions, block a potential site of metabolism (improving pharmacokinetic profile), and modulate the pKa of the heterocyclic system.

  • C8-Position: In many kinase inhibitors, this position is substituted with an aryl group to access a deeper hydrophobic pocket, which is crucial for potency.[7] The unsubstituted nature of the title compound at this position may result in lower potency but could be a vector for future optimization.

A Proposed Experimental Workflow for Biological Characterization

To systematically evaluate the biological activity of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine, the following tiered approach is recommended. This workflow is designed to be a self-validating system, moving from broad phenotypic screening to specific target engagement.

G cluster_0 Tier 1: Phenotypic & Broad-Spectrum Screening cluster_1 Tier 2: Target Validation & Mechanistic Assays cluster_2 Tier 3: In Vivo Proof of Concept pheno_screen Phenotypic Screening (e.g., NCI-60 Cell Line Panel) MTT Assay kinase_panel Broad Kinase Panel (>400 Kinases, e.g., KinomeScan) pheno_screen->kinase_panel If Antiproliferative Activity Observed ic50 IC50 Determination (Biochemical & Cell-Based Assays) pheno_screen->ic50 Identify Active Cell Lines tubulin In Vitro Tubulin Polymerization Assay pheno_screen->tubulin If Kinase Hits are Negative kinase_panel->ic50 Identify Kinase 'Hits' pathway Cellular Pathway Analysis (Western Blot for p-STAT, p-SMAD) ic50->pathway pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) pathway->pk_pd xenograft Xenograft Tumor Model (e.g., Ba/F3-JAK2) pk_pd->xenograft

Caption: Proposed workflow for characterizing 6-Fluoro-triazolo[1,5-a]pyridin-2-amine.

Detailed Experimental Protocols

Protocol: Antiproliferative MTT Assay

This protocol determines the compound's effect on cancer cell viability.[16][17][18]

  • Cell Seeding: Seed cancer cell lines (e.g., HCT-116, MCF-7, U-87 MG) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[19] Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10 mM stock solution of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine in DMSO. Perform serial dilutions in culture medium and add 100 µL to the cells to achieve final concentrations ranging from 0.01 µM to 100 µM. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[16]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the compound's effect on microtubule formation.[20][21][22]

  • Reagent Preparation: Reconstitute lyophilized, high-purity bovine tubulin (>99%) to 2 mg/mL in General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) on ice. Supplement with 1 mM GTP, 10% glycerol, and a fluorescent reporter (e.g., DAPI).[20][22]

  • Plate Setup: In a pre-warmed (37°C) 96-well plate, add 5 µL of 10x compound dilutions. Include paclitaxel (enhancer) and nocodazole (inhibitor) as positive controls, and a vehicle control (DMSO).

  • Initiation: To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure fluorescence intensity (e.g., Ex 360 nm, Em 450 nm for DAPI) every 60 seconds for 60 minutes.

  • Analysis: Plot fluorescence intensity versus time. A decrease in the polymerization rate and the final plateau indicates inhibition, while an increase suggests enhancement.

Key Signaling Pathways for Investigation

The JAK/STAT Pathway

Cytokine binding to its receptor induces receptor dimerization, bringing associated JAKs into proximity.[1] The JAKs trans-phosphorylate each other and then phosphorylate the receptor, creating docking sites for STAT proteins.[2] STATs are then phosphorylated, dimerize, translocate to the nucleus, and activate gene transcription.[14] Inhibition by a triazolopyridine derivative would block the initial phosphorylation cascade.

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates p_jak p-JAK jak->p_jak Autophosphorylation stat STAT p_stat p-STAT p_jak->stat Phosphorylates dimer STAT Dimer p_stat->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates gene Gene Transcription nucleus->gene inhibitor 6-Fluoro-triazolo[1,5-a] pyridin-2-amine inhibitor->jak Inhibits

Caption: Inhibition of the JAK/STAT signaling cascade.

The TGF-β/ALK5 Pathway

TGF-β binds to the Type II receptor, which then recruits and phosphorylates the Type I receptor, ALK5.[10] Activated ALK5 phosphorylates downstream effectors, SMAD2 and SMAD3, which then complex with SMAD4, translocate to the nucleus, and regulate gene expression related to cell growth, differentiation, and fibrosis.[9][11]

G tgfb TGF-β tgfbr2 TGF-β RII tgfb->tgfbr2 Binds alk5 ALK5 (TGF-β RI) tgfbr2->alk5 Recruits & Phosphorylates smad23 SMAD2/3 alk5->smad23 Phosphorylates p_smad23 p-SMAD2/3 complex SMAD Complex p_smad23->complex Binds smad4 SMAD4 smad4->complex Binds nucleus Nucleus complex->nucleus Translocates gene Gene Transcription nucleus->gene inhibitor 6-Fluoro-triazolo[1,5-a] pyridin-2-amine inhibitor->alk5 Inhibits

Caption: Inhibition of the TGF-β/ALK5 signaling cascade.

Conclusion and Future Directions

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a highly validated core for developing potent and selective inhibitors of key cellular targets in oncology and immunology. The specific compound, 6-Fluoro-triazolo[1,5-a]pyridin-2-amine , possesses functional groups that are known to be critical for target engagement and favorable pharmacokinetic properties in related series. The logical next step is a systematic evaluation using the proposed experimental workflows. Initial phenotypic screening followed by targeted biochemical and cellular assays will rapidly elucidate its primary mechanism of action and therapeutic potential. Positive results would warrant further investigation into its ADME properties and efficacy in preclinical in vivo models.

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The Discovery of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine Derivatives: A Technical Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The[1][2][3]triazolo[1,5-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery and development of a specific subclass: 6-fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine derivatives. We will delve into the strategic rationale for the incorporation of fluorine, detail robust synthetic protocols, outline a comprehensive screening cascade for kinase inhibitor discovery, and analyze structure-activity relationships (SAR) and pharmacokinetic profiles. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their own discovery programs.

Introduction: The Rationale for the 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine core is a bioisostere of purine, which allows it to interact with a wide range of biological targets, particularly kinases. Its rigid, planar structure provides a well-defined vector for substituent placement, enabling precise modulation of target engagement and physicochemical properties. The 2-amino substituent is a key feature, often acting as a crucial hydrogen bond donor to the hinge region of kinase active sites, a common binding motif for type I and type II kinase inhibitors.

The Strategic Importance of the 6-Fluoro Substituent

The introduction of a fluorine atom at the 6-position is a deliberate design choice rooted in established medicinal chemistry principles. Fluorine, despite its minimal steric bulk (similar to hydrogen), is the most electronegative element, leading to profound effects on a molecule's properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a potential site of metabolism can significantly increase a compound's half-life and oral bioavailability.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic centers, such as the pyridine nitrogen. This can be advantageous for improving cell permeability and reducing off-target effects related to excessive basicity.

  • Enhanced Target Affinity: Fluorine can engage in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions. This can lead to a significant increase in binding affinity and potency.

  • Improved Pharmacokinetics: The collective effects of increased metabolic stability, modulated basicity, and enhanced target binding often translate to a more favorable overall pharmacokinetic profile, including improved oral absorption and sustained plasma exposure.

By strategically incorporating a fluorine atom at the 6-position, we aim to imbue the triazolo[1,5-a]pyridine scaffold with enhanced drug-like properties, increasing the probability of identifying a successful clinical candidate.

Synthesis and Characterization

The synthesis of 6-fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine derivatives is achievable through several reliable routes. The following protocol describes a common and efficient method starting from commercially available 2-amino-5-fluoropyridine.

General Synthetic Scheme

G A 2-Amino-5-fluoropyridine B N-(5-Fluoropyridin-2-yl)cyanamide A->B BrCN, NaOAc, H2O C 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine B->C 1. H2NNH2·H2O, EtOH, reflux 2. HCl

Caption: General synthetic route to the core scaffold.

Detailed Experimental Protocol: Synthesis of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine

Step 1: Synthesis of N-(5-Fluoropyridin-2-yl)cyanamide

  • To a stirred solution of 2-amino-5-fluoropyridine (1.0 eq) and sodium acetate (1.5 eq) in water at 0 °C, add a solution of cyanogen bromide (1.1 eq) in water dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(5-fluoropyridin-2-yl)cyanamide.

Step 2: Synthesis of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine

  • To a solution of N-(5-fluoropyridin-2-yl)cyanamide (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).

  • Heat the reaction mixture to reflux and stir for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethanol and add a solution of hydrochloric acid in diethyl ether.

  • Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield 6-fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine hydrochloride as a white solid.

Further derivatization at the 2-amino position or on the triazole ring can be achieved using standard cross-coupling and substitution reactions to explore the structure-activity relationship.

Biological Evaluation: A Kinase Inhibitor Screening Cascade

The discovery of potent and selective kinase inhibitors requires a systematic and rigorous screening process. The following cascade is designed to efficiently identify and characterize promising 6-fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine derivatives, using a hypothetical target kinase (e.g., ALK5, a TGF-β type I receptor kinase) as an example.

Screening Cascade Workflow

G A Primary Screen: Biochemical Assay (e.g., TR-FRET, FP) Single concentration (1 µM) B Dose-Response Confirmation Biochemical IC50 determination A->B >50% Inhibition C Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) Cellular IC50 determination B->C IC50 < 1 µM D Selectivity Profiling Kinase panel screen (e.g., 400+ kinases) C->D Cellular IC50 < 5 µM E In Vitro ADME-Tox Profiling D->E Selective Hits F Lead Candidate Nomination E->F Favorable Profile

Caption: A typical kinase inhibitor screening cascade.

Detailed Protocols for Key Assays

3.2.1. Primary Biochemical Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

  • Objective: To identify compounds that inhibit the target kinase activity in a high-throughput manner.

  • Procedure:

    • Dispense the test compound (at a final concentration of 1 µM) into a 384-well assay plate.

    • Add the kinase, a biotinylated substrate peptide, and ATP to initiate the enzymatic reaction.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and add a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).

    • Incubate for 60 minutes to allow for antibody-antigen binding.

    • Read the plate on a TR-FRET enabled plate reader, measuring the ratio of emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls.

3.2.2. Cellular Target Engagement Assay (NanoBRET™)

  • Objective: To confirm that the compounds inhibit the target kinase within a cellular environment.

  • Procedure:

    • Transfect cells with a vector expressing the target kinase as a fusion protein with NanoLuc® luciferase.

    • Culture the cells and then treat with a range of concentrations of the test compound.

    • Add a cell-permeable fluorescent tracer that binds to the kinase active site.

    • Read the plate on a luminometer capable of measuring both luminescence and fluorescence, calculating the BRET ratio.

  • Data Analysis: Determine the cellular IC50 value by fitting the dose-response data to a four-parameter logistic equation.

3.2.3. In Vitro ADME-Tox Profiling

A panel of in vitro assays is crucial to assess the drug-like properties of the lead compounds.

Assay CategorySpecific AssayPurpose
Absorption Caco-2 PermeabilityPredicts intestinal absorption.
Distribution Plasma Protein BindingDetermines the fraction of unbound, active drug.
Metabolism Microsomal StabilityAssesses metabolic stability in liver microsomes.
CYP450 InhibitionIdentifies potential for drug-drug interactions.
Toxicity hERG InhibitionEvaluates the risk of cardiotoxicity.
Cytotoxicity (e.g., HepG2)Assesses general cellular toxicity.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the 6-fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine scaffold allows for the exploration of SAR and optimization of potency, selectivity, and pharmacokinetic properties. The following table presents hypothetical data for a series of derivatives targeting ALK5, illustrating a typical SAR progression.

CompoundR1 (at 2-amino)R2 (at C5)ALK5 IC50 (nM)Cellular IC50 (nM)hERG IC50 (µM)
1 HH5,200>10,000>50
2a 2-FluorophenylH8504,10035
2b 2,6-DifluorophenylH2501,20042
3a 2,6-DifluorophenylMethyl18095048
3b 2,6-DifluorophenylPhenyl5528025
4 (Lead) 2,6-Difluorophenyl4-Morpholinophenyl8 45 >50

SAR Insights:

  • 2-Amino Substitution (R1): Unsubstituted amine (Compound 1) shows weak activity. Introduction of an aryl group, particularly with ortho-fluoro substituents (Compounds 2a and 2b), significantly improves potency, likely through enhanced interactions with the kinase hinge region.

  • C5 Substitution (R2): Substitution at the C5 position provides a vector for modulating potency and properties. Small alkyl groups (Compound 3a) offer a modest improvement, while larger aryl groups (Compound 3b) provide a significant boost in potency.

  • Lead Optimization: The introduction of a solubilizing group, such as the morpholino moiety on the phenyl ring (Compound 4), can dramatically improve cellular potency and reduce off-target liabilities like hERG inhibition, leading to a well-balanced lead candidate.

Pharmacokinetic Profile of a Lead Candidate

The following table summarizes the pharmacokinetic properties of a representative lead compound (e.g., Compound 4) in preclinical species.

ParameterRatDog
Oral Bioavailability (%) 6572
Half-life (t½, hours) 4.26.8
Clearance (mL/min/kg) 1510
Volume of Distribution (L/kg) 2.53.1

These data indicate that the lead compound possesses good oral bioavailability and a half-life suitable for once or twice-daily dosing, warranting further preclinical development.

Conclusion

The 6-fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine scaffold represents a highly promising starting point for the discovery of novel therapeutics, particularly kinase inhibitors. The strategic incorporation of a 6-fluoro substituent provides a clear advantage in terms of metabolic stability and potential for enhanced target affinity. By employing a robust synthetic strategy and a comprehensive screening cascade, it is possible to efficiently identify and optimize potent, selective, and orally bioavailable lead candidates. The insights and protocols provided in this guide are intended to empower researchers to effectively leverage this valuable chemical matter in their drug discovery endeavors.

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  • Norman, M. H., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry, 55(16), 7272-7286. [Link]

  • Kim, D. K., et al. (2014). Discovery of N-((4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent. Journal of Medicinal Chemistry, 57(10), 4213-4238. [Link]

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Deconvoluting the Cellular Targets of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. This guide focuses on a specific analog, 6-Fluoro-triazolo[1,5-a]pyridin-2-amine, providing a comprehensive framework for identifying its potential cellular targets. We will delve into the rationale behind prioritizing certain protein families based on existing literature for related compounds and present detailed, field-proven experimental workflows for target deconvolution. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action of novel small molecules.

Introduction: The Therapeutic Potential of the Triazolo[1,5-a]pyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine and the isomeric[1][2][3]triazolo[1,5-a]pyrimidine cores are recognized for their versatile roles in interacting with biological systems.[4][5][6] Their structural similarity to purines allows them to act as bioisosteres, potentially interacting with a wide array of ATP-binding proteins and other purine-recognizing enzymes.[7][8] The addition of a fluorine atom at the 6-position of the triazolo[1,5-a]pyridine ring in 6-Fluoro-triazolo[1,5-a]pyridin-2-amine can enhance metabolic stability and modulate binding affinity to target proteins.[9]

While the specific targets of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine are yet to be elucidated, the known activities of related compounds provide a strong foundation for hypothesis-driven target identification. Notably, derivatives of the triazolopyridine scaffold have been identified as potent inhibitors of various protein classes.[10]

Hypothesized Target Classes for 6-Fluoro-triazolo[1,5-a]pyridin-2-amine

Based on the established pharmacology of the triazolopyridine and related heterocyclic systems, several protein families emerge as high-priority potential targets for 6-Fluoro-triazolo[1,5-a]pyridin-2-amine.

Protein Kinases

The human kinome, comprising over 500 enzymes, is a major focus of drug discovery due to its central role in cellular signaling and disease pathogenesis.[3] The ATP-binding pocket of kinases is a common target for small molecule inhibitors, and the purine-like structure of the triazolopyridine core makes it an ideal candidate for kinase inhibition.

  • Janus Kinases (JAKs): Derivatives of triazolo[1,5-a]pyridine have been successfully developed as potent JAK1/2 inhibitors, demonstrating efficacy in models of inflammatory diseases.[11]

  • Mesenchymal-Epithelial Transition Factor (MET): A derivative of 8-Fluoro-[1][2][3]triazolo[4,3-a]pyridine has been identified as a potent and selective inhibitor of the MET receptor tyrosine kinase, a target in oncology.[12]

Nuclear Receptors

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression.

  • Retinoid-related Orphan Receptor gamma t (RORγt): [1][2][3]Triazolo[1,5-a]pyridine derivatives have been discovered as potent RORγt inverse agonists, with potential applications in autoimmune diseases.[2]

Other Potential Targets

The versatility of the triazolopyridine scaffold suggests a broader range of potential targets beyond kinases and nuclear receptors. These may include:

  • Acetylcholine Receptors: Some 6-Amino-[1][2][3]triazolo[1,5-a]pyridine derivatives have been noted to bind to the acetylcholine receptor.[13]

  • Indoleamine 2,3-dioxygenase 1 (IDO1): A[1][2][3]triazolo[4,3-a]pyridine scaffold has been identified as a heme-binding moiety in IDO1 inhibitors.[14]

The following table summarizes the potential target classes and provides examples from the literature.

Target ClassSpecific ExampleCompound ScaffoldTherapeutic AreaReference
Protein KinasesJAK1/2triazolo[1,5-a]pyridineInflammation[11]
MET8-Fluoro-[1][2][3]triazolo[4,3-a]pyridineOncology[12]
Nuclear ReceptorsRORγt[1][2][3]triazolo[1,5-a]pyridineAutoimmune Disease[2]
OtherAcetylcholine Receptor6-Amino-[1][2][3]triazolo[1,5-a]pyridinePsychiatry[13]
IDO1[1][2][3]triazolo[4,3-a]pyridineOncology[14]

Experimental Strategies for Target Deconvolution

Identifying the specific molecular targets of a small molecule is a critical and often challenging step in drug discovery, a process known as target deconvolution.[1][15][16] A multi-pronged approach, combining both direct and indirect methods, is often the most effective strategy.[17]

Target_Deconvolution_Workflow cluster_direct Direct Methods cluster_indirect Indirect Methods Affinity_Proteomics Affinity-Based Proteomics Target_Hypotheses Target Hypotheses Affinity_Proteomics->Target_Hypotheses CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Target_Hypotheses Kinome_Profiling Kinome Profiling Kinome_Profiling->Target_Hypotheses Phenotypic_Profiling Phenotypic Profiling Phenotypic_Profiling->Target_Hypotheses Compound 6-Fluoro-triazolo[1,5-a]pyridin-2-amine Compound->Affinity_Proteomics Immobilized Probe Compound->CETSA Free Compound Compound->Kinome_Profiling Free Compound Compound->Phenotypic_Profiling Free Compound Target_Validation Target Validation Target_Hypotheses->Target_Validation Biochemical & Cellular Assays

Figure 1: A generalized workflow for the target deconvolution of a small molecule.

Affinity-Based Proteomics: A Direct Approach

Affinity-based proteomics is a powerful technique for directly identifying protein targets that physically interact with a small molecule.[18][19][20][21][22][23][24] This method relies on the synthesis of a chemical probe by attaching a linker and an affinity tag (e.g., biotin) to the small molecule of interest.

The successful synthesis of an active and specific affinity probe is paramount. Structure-activity relationship (SAR) data is crucial to identify a non-essential position on the 6-Fluoro-triazolo[1,5-a]pyridin-2-amine scaffold for linker attachment, ensuring that the probe retains its biological activity. The primary amine at the 2-position is a potential site for modification.

Affinity_Probe_Synthesis Start 6-Fluoro-triazolo[1,5-a]pyridin-2-amine Linker_Attachment Attach Linker to 2-amine Start->Linker_Attachment Biotinylation Conjugate Biotin Linker_Attachment->Biotinylation Probe Affinity Probe Biotinylation->Probe

Figure 2: A simplified schematic for the synthesis of a biotinylated affinity probe.

  • Cell Lysate Preparation: Prepare lysates from a relevant cell line or tissue.

  • Probe Incubation: Incubate the cell lysate with the biotinylated 6-Fluoro-triazolo[1,5-a]pyridin-2-amine probe. Include a negative control with an inactive analog or biotin alone.

  • Affinity Capture: Capture the probe-protein complexes using streptavidin-coated beads.[18]

  • Washing: Perform stringent washes to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the protein profiles from the active probe and control samples to identify specific binding partners.

Cellular Thermal Shift Assay (CETSA): A Label-Free Method

CETSA is a label-free method that relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[1][16] This technique can be performed in cell lysates, intact cells, and even tissues.

  • Treatment: Treat cell lysates or intact cells with 6-Fluoro-triazolo[1,5-a]pyridin-2-amine or a vehicle control.

  • Heating: Heat the samples across a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the soluble fraction by Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis (Thermal Proteome Profiling).

  • Data Analysis: Identify proteins that exhibit a thermal shift in the presence of the compound, indicating a direct interaction.

Kinome Profiling: An Indirect, Focused Approach

Given the high likelihood of kinase inhibition, comprehensive kinome profiling is a logical step. Several commercial services offer screening against large panels of kinases.[3][25][26][27][28]

  • Compound Submission: Submit 6-Fluoro-triazolo[1,5-a]pyridin-2-amine to a kinome profiling service.

  • Screening: The compound is typically screened at a fixed concentration (e.g., 1 or 10 µM) against a large panel of purified kinases.

  • Data Analysis: The percentage of inhibition for each kinase is determined. "Hits" are typically defined as kinases with inhibition above a certain threshold (e.g., >50% or >90%).

  • Follow-up: Determine the IC50 values for the primary hits to confirm potency and selectivity.

Kinome_Profiling_Workflow Compound 6-Fluoro-triazolo[1,5-a]pyridin-2-amine Screening Single Concentration Screen Compound->Screening Kinase_Panel Panel of >400 Kinases Kinase_Panel->Screening Hit_Identification Identify Hits (>50% Inhibition) Screening->Hit_Identification IC50_Determination IC50 Determination for Hits Hit_Identification->IC50_Determination Selectivity_Profile Kinase Selectivity Profile IC50_Determination->Selectivity_Profile

Figure 3: A typical workflow for kinome profiling to determine kinase selectivity.

Target Validation: From Hypothesis to Confirmation

The identification of potential targets through the aforementioned screening methods is the first step. Rigorous validation is then required to confirm that these targets are responsible for the compound's biological effects.[29]

Biochemical Assays
  • Enzyme Kinetics: For enzymatic targets like kinases, perform detailed kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

  • Binding Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity (KD) of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine to the purified target protein.

Cellular Assays
  • Target Engagement: Confirm that the compound engages the target protein in a cellular context. This can be achieved using techniques like CETSA or cellular assays that measure a direct downstream consequence of target modulation (e.g., phosphorylation of a substrate for a kinase).

  • Phenotypic Rescue/Mimicry: Use genetic approaches such as siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the hypothesized target. If the compound's phenotype is diminished in the absence of the target, this provides strong evidence for on-target activity. Conversely, overexpression of the target may confer resistance to the compound.

Conclusion

The deconvolution of the cellular targets of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine is a critical step in advancing its development as a potential therapeutic agent. This guide has outlined a rational, multi-faceted approach to target identification, beginning with hypothesis generation based on the rich chemistry of the triazolopyridine scaffold and progressing to detailed experimental workflows for target discovery and validation. By employing a combination of affinity-based proteomics, cellular thermal shift assays, and focused screening approaches like kinome profiling, researchers can effectively elucidate the mechanism of action of this promising compound.

References

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The Strategic Intermediate: A Technical Guide to 6-Fluoro-triazolo[1,5-a]pyridin-2-amine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is intrinsically linked to the development of versatile and efficient synthetic building blocks. Among these, heterocyclic compounds have perennially occupied a central role, owing to their diverse chemical properties and their ability to interact with a wide array of biological targets. The[1][2][3]triazolo[1,5-a]pyridine scaffold has emerged as a particularly "privileged" structure, forming the core of numerous biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[4][5] This guide focuses on a key derivative of this family, 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine , a critical intermediate in the synthesis of next-generation pharmaceuticals. Its strategic importance is perhaps best exemplified by its role in the synthesis of Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of rheumatoid arthritis.[6][7]

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the synthesis, chemical properties, and applications of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine, with a focus on the underlying scientific principles and practical considerations that are paramount in a research and development setting.

Synthetic Pathways and Mechanistic Insights

The synthesis of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The general and most common approach involves the cyclization of a substituted 2-aminopyridine derivative.

General Synthetic Strategy

The formation of the triazolo[1,5-a]pyridine ring system is typically achieved through the reaction of a 2-aminopyridine with a reagent that provides the remaining nitrogen and carbon atoms of the triazole ring, followed by an oxidative cyclization.[1] One of the most effective methods involves the use of a thiourea derivative which undergoes cyclization in the presence of hydroxylamine.[6]

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Cyclization A 2-Amino-5-fluoropyridine C N-(5-Fluoro-pyridin-2-yl)-N'-(ethoxycarbonyl)thiourea A->C Condensation B Ethoxycarbonyl isothiocyanate B->C E 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine C->E Cyclization D Hydroxylamine Hydrochloride D->E

Caption: Synthetic workflow for 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from procedures described in the literature for analogous compounds and intermediates in the synthesis of Filgotinib.[6][8]

Step 1: Synthesis of N-(5-Fluoro-pyridin-2-yl)-N'-(ethoxycarbonyl)thiourea

  • To a stirred solution of 2-amino-5-fluoropyridine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF), add ethoxycarbonyl isothiocyanate (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at ambient temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a solvent system like ethanol/water, to yield the desired thiourea derivative as a solid.

Causality: The nucleophilic amino group of the pyridine attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the thiourea. The use of a slight excess of the isothiocyanate ensures complete consumption of the starting aminopyridine.

Step 2: Synthesis of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine

  • Suspend the N-(5-Fluoro-pyridin-2-yl)-N'-(ethoxycarbonyl)thiourea (1.0 eq) in a mixture of ethanol and methanol (1:1 v/v).

  • Add hydroxylamine hydrochloride (5.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the suspension.

  • Heat the reaction mixture to reflux for 3-5 hours. During this time, the evolution of hydrogen sulfide gas may be observed, which should be appropriately scrubbed.

  • Monitor the reaction by TLC. Upon completion, allow the mixture to cool to room temperature.

  • The product often precipitates out of the solution upon cooling. The solid is collected by filtration, washed with cold ethanol and then diethyl ether, and dried under vacuum to afford 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Causality: The hydroxylamine hydrochloride, in the presence of a base, facilitates the cyclization of the thiourea. The reaction proceeds through a proposed mechanism involving the formation of a guanidine-like intermediate which then undergoes intramolecular cyclization with the elimination of carbonyl sulfide and water to form the stable triazolopyridine ring system. The use of a significant excess of hydroxylamine hydrochloride drives the reaction to completion.

Physicochemical Properties and Characterization

The accurate characterization of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is crucial for its use in further synthetic steps and for regulatory purposes. The expected data is summarized below.

PropertyExpected Value / Characteristics
Molecular Formula C₆H₅FN₄
Molecular Weight 152.13 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not widely reported, but expected to be a high-melting solid, typical for this class of heterocycles.
Solubility Generally soluble in polar organic solvents such as DMSO and DMF; limited solubility in alcohols and chlorinated solvents; sparingly soluble in water.
¹H NMR (DMSO-d₆) Expected signals would include aromatic protons on the pyridine ring, with splitting patterns influenced by the fluorine atom, and a broad singlet for the amino protons.
¹³C NMR (DMSO-d₆) Characteristic signals for the aromatic carbons of the fused ring system, with the carbon bearing the fluorine atom showing a large coupling constant.
Mass Spectrometry (ESI) Expected [M+H]⁺ ion at m/z 153.06.
Infrared (IR) Characteristic peaks for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C=N and C=C stretching of the aromatic rings (around 1500-1650 cm⁻¹), and C-F stretching (around 1200-1300 cm⁻¹).[9]

Application in Drug Development: A Gateway to Kinase Inhibition

The primary and most well-documented application of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is as a pivotal intermediate in the synthesis of Filgotinib .[6] Filgotinib is a selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the signaling pathway of several pro-inflammatory cytokines.[7][10] By inhibiting JAK1, Filgotinib modulates the inflammatory response, making it an effective treatment for autoimmune diseases like rheumatoid arthritis.

G cluster_0 Upstream Synthesis cluster_1 Key Coupling and Amidation Steps cluster_2 Therapeutic Target A 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine B Amidation with Cyclopropanecarbonyl chloride A->B C Suzuki Coupling with a boronic acid derivative B->C D Filgotinib C->D E JAK1 Kinase D->E Inhibits F Inhibition of Pro-inflammatory Cytokine Signaling E->F Mediates

Caption: Role of the intermediate in the synthesis and action of Filgotinib.

Beyond Filgotinib, the[1][2][3]triazolo[1,5-a]pyridine scaffold is a common feature in many other kinase inhibitors.[4][11] The fluorine atom at the 6-position of the intermediate can enhance binding affinity to the target protein through favorable interactions and can also improve metabolic stability and pharmacokinetic properties of the final drug molecule. This makes 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine a valuable starting material for the discovery and development of new drugs targeting a range of kinases implicated in cancer and other diseases.

Safety, Handling, and Storage

As with any chemical intermediate, proper safety precautions are essential when handling 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine. While a specific safety data sheet (SDS) for this exact compound is not universally available, data from structurally related aminopyridines and triazole compounds can provide guidance.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.

Conclusion: A Versatile Building Block for Future Therapies

6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine represents more than just a single-purpose intermediate. Its synthesis, while requiring careful execution, is based on well-established chemical principles. The physicochemical properties of this compound, particularly the presence of the fluorine atom and the amino group, provide a versatile platform for further chemical modifications. Its successful application in the synthesis of Filgotinib underscores its significance in the pharmaceutical industry. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the strategic importance of well-characterized and readily accessible intermediates like 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine will undoubtedly increase, paving the way for the development of the next generation of life-saving medicines.

References

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  • Chernyshev, V. M., Sokolov, A. N., & Taranushich, V. A. (2006). Improved synthesis of 2-amino-1,2,4-triazolo[1,5-a]pyrimidines. Russian Journal of Applied Chemistry, 79(7), 1134-1137. Available from: [Link]

  • Lee, K., Kim, H., & Lee, J. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 869. Available from: [Link]

  • MDPI. (2023). 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. Retrieved from [Link]

  • PubChem. (n.d.). Filgotinib. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020201975A2 - Novel process for the preparation of filgotinib and intermediates thereof.
  • Google Patents. (n.d.). DK3077397T3 - 2-AMINO-6-FLUOR-N- [5-FLUOR-PYRIDIN-3-YL] PYRAZOLO [1,5-A] PYRIMIDIN-3-CARBOXAMIDE COMPOUND USED AS AN AT-KINASE INHIBITOR, DIFFERENTLY DIFFERENTLY DERIVATIVES THEREOF.
  • Google Patents. (n.d.). WO 2017/012770 A1.
  • Terungwa, A. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available from: [Link]

  • PubMed. (2008). Synthesis and Evaluation of pyrazolo[1,5-b]pyridazines as Selective Cyclin Dependent Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(21), 5758-62. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of pyrazolo[1,5‐a]pyridine derivatives via [3+2] cyclization of N‐aminopyridinium salts. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of[1][2][3]triazolo[1,5-a]pyridines of potential PGE2 inhibitory properties. Retrieved from [https://www.researchgate.net/publication/51841328_Synthesis_of_124triazolo15-a]pyridines_of_potential_PGE2_inhibitory_properties]([Link])

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Retrieved from [Link]

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  • MDPI. (n.d.). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Retrieved from [Link]

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A Technical Guide to the Agrochemical Potential of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine: A Privileged Scaffold for Modern Crop Protection

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of global food security. Within the vast landscape of chemical synthesis, nitrogen-containing heterocyclic compounds have consistently emerged as "privileged structures" – molecular frameworks with a high propensity for biological activity. Among these, the triazolopyridine scaffold, a fusion of a triazole and a pyridine ring, has garnered significant attention in medicinal chemistry and is now a frontier in agrochemical research. This technical guide delves into the prospective role of a specific, yet underexplored, derivative: 6-Fluoro-triazolo[1,5-a]pyridin-2-amine . By examining the well-established activities of the broader triazolopyrimidine and triazole classes, we will construct a scientifically grounded hypothesis for the potential of this fluorinated compound as a next-generation herbicide or fungicide. This document is intended for researchers, chemists, and crop protection specialists, providing a comprehensive overview of the underlying chemistry, potential mechanisms of action, and a detailed roadmap for its experimental validation.

The Triazolopyrimidine and Triazolopyridine Scaffolds: A Legacy of Agrochemical Innovation

The[1][2]triazolo[1,5-a]pyrimidine ring system is a well-established and commercially significant scaffold in the agrochemical industry.[3][4] Its derivatives are found in a range of products, most notably herbicides and fungicides.[3][5] Understanding the success of this core structure provides the foundational logic for exploring closely related analogs like 6-Fluoro-triazolo[1,5-a]pyridin-2-amine.

1.1. Herbicidal Activity: The ALS Inhibition Paradigm

A significant number of commercial herbicides based on the triazolopyrimidine sulfonamide structure, such as flumetsulam and florasulam, function by inhibiting the acetolactate synthase (ALS) enzyme.[1][6]

  • Mechanism of Action: ALS (also known as acetohydroxyacid synthase or AHAS) is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[1][7][8] As this pathway is absent in animals, ALS inhibitors exhibit low toxicity to mammals, a highly desirable trait for an agrochemical.[1] Inhibition of this enzyme leads to a deficiency in these essential amino acids, ultimately causing cessation of plant growth and death.

  • Significance of the Scaffold: The triazolopyrimidine core acts as a bioisostere for the natural pyrimidine ring of the enzyme's substrate, allowing it to bind to the active site and exert its inhibitory effect. The development of resistance in some weed species to existing ALS-inhibiting herbicides necessitates the discovery of novel compounds that can overcome these resistance mechanisms.[7][8]

1.2. Fungicidal Properties: A Broad Spectrum of Activity

The broader family of triazole compounds is renowned for its potent antifungal properties.[9] Azole antifungals, for example, are widely used in both medicine and agriculture. Their primary mode of action is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane. While this is a common mechanism, triazole derivatives can exhibit diverse modes of action. Patents and literature describe various triazolopyrimidine derivatives with fungicidal activity against a range of plant pathogens.[5][10]

Physicochemical Profile: 6-Fluoro-triazolo[1,5-a]pyridin-2-amine

While extensive experimental data for 6-Fluoro-triazolo[1,5-a]pyridin-2-amine is not publicly available, we can infer its key physicochemical properties based on its structure and data from structurally similar compounds. These properties are crucial for predicting its behavior in biological systems, including absorption, translocation in plants, and interaction with target enzymes.

PropertyEstimated ValueRationale & Significance
Molecular Formula C₆H₅FN₄
Molecular Weight ~152.14 g/mol Low molecular weight is often favorable for bioavailability and membrane permeability.
XLogP3 ~1.0 - 1.5This estimated lipophilicity suggests a balance between aqueous solubility and membrane permeability, which is critical for uptake by roots or leaves and movement within the plant.[11]
Hydrogen Bond Donors 1 (from the amine group)The amine group can participate in hydrogen bonding, a key interaction for binding to target proteins.[11]
Hydrogen Bond Acceptors 4 (from nitrogen and fluorine atoms)Multiple acceptor sites increase the potential for strong and specific interactions within a biological target's active site.[11]
Topological Polar Surface Area (TPSA) ~65-75 ŲThis value is within the range typically associated with good cell permeability.[11]
Fluorine Substitution at the 6-positionThe presence of a fluorine atom can significantly enhance metabolic stability, increase binding affinity through unique electronic interactions, and improve lipophilicity, potentially leading to enhanced biological activity.

Proposed Agrochemical Applications and Rationale

Based on the established bioactivity of the triazolopyridine and triazolopyrimidine scaffolds, we hypothesize that 6-Fluoro-triazolo[1,5-a]pyridin-2-amine has the potential to act as either a novel herbicide or a fungicide.

3.1. Hypothesis 1: A Novel ALS-Inhibiting Herbicide

The structural similarity of the triazolo[1,5-a]pyridine core to the triazolo[1,5-a]pyrimidine core of known ALS inhibitors makes this a primary area for investigation. The 2-amino group could serve as a key interaction point within the ALS active site, while the 6-fluoro substituent could enhance binding affinity and improve systemic properties within the plant.

Conceptual Model of ALS Inhibition

The diagram below illustrates the hypothetical binding of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine within the active site of the ALS enzyme, preventing the binding of the natural substrate, pyruvate.

ALS_Inhibition cluster_enzyme ALS Enzyme Active Site Active_Site_Residues Key Amino Acid Residues (e.g., Arg, Trp, His) Pyruvate_Binding_Pocket Pyruvate Binding Pocket Inhibition Inhibition of Amino Acid Synthesis Pyruvate_Binding_Pocket->Inhibition Leads to Molecule 6-Fluoro-triazolo[1,5-a]pyridin-2-amine Molecule->Pyruvate_Binding_Pocket Binds to active site Pyruvate Pyruvate (Natural Substrate) Pyruvate->Pyruvate_Binding_Pocket Binding Blocked Plant_Death Plant Death Inhibition->Plant_Death

Caption: Hypothetical binding of the title compound to the ALS enzyme active site.

3.2. Hypothesis 2: A Novel Fungicide

The triazole component of the molecule is a strong indicator of potential antifungal activity. The specific arrangement of nitrogen atoms and the presence of the fluoro- and amino- groups could lead to a novel interaction with fungal-specific enzymes, potentially disrupting cell wall synthesis, signal transduction, or other vital cellular processes.

Experimental Validation: A Step-by-Step Protocol

To systematically evaluate the agrochemical potential of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine, a tiered screening approach is recommended. This workflow ensures efficient use of resources, starting with broad in vitro assays and progressing to more complex in vivo and whole-organism studies.[12]

Agrochemical Screening Workflow

screening_workflow cluster_herbicidal Herbicidal Pathway cluster_fungicidal Fungicidal Pathway Start Compound Synthesis & Purification Tier1 Tier 1: In Vitro Assays (High-Throughput Screening) Start->Tier1 H_Assay ALS Enzyme Inhibition Assay Tier1->H_Assay F_Assay In Vitro Fungal Growth Inhibition (e.g., against Fusarium, Botrytis) Tier1->F_Assay Tier2 Tier 2: In Vivo Assays (Greenhouse Trials) H_Greenhouse Whole Plant Assays (Pre- & Post-emergence) on key weed & crop species Tier2->H_Greenhouse F_Greenhouse Infected Plant Assays (Preventative & Curative) Tier2->F_Greenhouse Tier3 Tier 3: Mode of Action & Toxicology Studies End Lead Candidate Tier3->End H_Assay->Tier2 If Active H_Greenhouse->Tier3 If Efficacious & Selective F_Assay->Tier2 If Active F_Greenhouse->Tier3 If Efficacious

Caption: A tiered workflow for evaluating agrochemical potential.

4.1. Protocol: In Vitro ALS Enzyme Inhibition Assay

Objective: To determine if 6-Fluoro-triazolo[1,5-a]pyridin-2-amine directly inhibits the activity of the ALS enzyme.

Materials:

  • Purified ALS enzyme (from a plant source, e.g., maize).

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.5, containing MgCl₂, thiamine pyrophosphate, and FAD).

  • Substrate solution: Sodium pyruvate.

  • Test compound: 6-Fluoro-triazolo[1,5-a]pyridin-2-amine, dissolved in DMSO.

  • Positive control: A known ALS-inhibiting herbicide (e.g., chlorsulfuron).

  • Negative control: DMSO.

  • Stopping solution: H₂SO₄.

  • Colorimetric developing solution: Creatine and α-naphthol.

  • 96-well microtiter plates.

  • Microplate reader.

Methodology:

  • Preparation: Prepare serial dilutions of the test compound and positive control in the assay buffer.

  • Reaction Initiation: To each well of a 96-well plate, add:

    • Assay buffer.

    • Test compound, positive control, or negative control (DMSO).

    • Purified ALS enzyme solution.

    • Incubate for 10 minutes at 37°C to allow for inhibitor binding.

  • Substrate Addition: Add the pyruvate substrate solution to all wells to start the enzymatic reaction. Incubate for 60 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding H₂SO₄ to each well. This also initiates the decarboxylation of the product, acetolactate, to acetoin. Incubate for 15 minutes at 60°C.

  • Color Development: Add the creatine and α-naphthol solution to each well. Incubate for 15 minutes at 60°C. A red color will develop in the presence of acetoin.

  • Data Acquisition: Measure the absorbance at 530 nm using a microplate reader.

  • Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the negative control. Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

4.2. Protocol: Whole Plant Greenhouse Assay (Post-Emergence Herbicidal Activity)

Objective: To assess the herbicidal efficacy and crop selectivity of the test compound on live plants.

Materials:

  • Pots containing a standardized soil mix.

  • Seeds of representative weed species (e.g., Avena fatua (wild oat), Amaranthus retroflexus (redroot pigweed)) and crop species (e.g., Triticum aestivum (wheat), Zea mays (corn)).

  • Test compound formulated as a sprayable solution with appropriate adjuvants.

  • Commercial standard herbicide for comparison.

  • Control (formulation blank).

  • Automated track sprayer for uniform application.

  • Controlled-environment greenhouse.

Methodology:

  • Plant Growth: Sow seeds in pots and grow in the greenhouse until they reach a specific growth stage (e.g., 2-3 leaf stage).

  • Application: Prepare different concentrations of the test compound. Apply the formulations evenly to the plants using the track sprayer to simulate field application.

  • Incubation: Return the treated plants to the greenhouse. Maintain optimal conditions for growth (light, temperature, water).

  • Evaluation: At set intervals (e.g., 7, 14, and 21 days after treatment), visually assess the plants for signs of phytotoxicity. Use a rating scale (e.g., 0% = no effect, 100% = complete plant death) to quantify injury symptoms such as chlorosis, necrosis, and stunting.

  • Data Analysis: Determine the GR₅₀ value (the dose required to cause a 50% reduction in plant growth) for each species. A successful herbicide will show high activity on weed species and low activity (high selectivity) on crop species.

Conclusion and Future Directions

While direct experimental evidence for the agrochemical role of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine is yet to be established, its structural features, rooted in the highly successful triazolopyrimidine and triazole chemical classes, present a compelling case for its investigation. The hypotheses presented in this guide—potential as a novel ALS-inhibiting herbicide or as a broad-spectrum fungicide—are grounded in established structure-activity relationships and provide a clear path for research and development. The detailed experimental protocols offer a practical framework for academic and industrial laboratories to undertake the synthesis and biological evaluation of this promising compound. As the need for new modes of action to combat resistance and for safer, more effective crop protection solutions grows, the exploration of such privileged scaffolds is not just an academic exercise, but a critical necessity for the future of agriculture.

References

Methodological & Application

synthesis of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine experimental protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Synthesis of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine

Introduction: The Significance of the Triazolo[1,5-a]pyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry and materials science. As a purine isostere, this ring system has been integral to the development of a wide range of therapeutic agents, including kinase inhibitors for oncology, anti-inflammatory compounds, and agents targeting various receptors and enzymes.[3] The introduction of a fluorine atom, as in 6-Fluoro-triazolo[1,5-a]pyridin-2-amine, can significantly modulate the compound's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, making it a valuable building block for drug discovery programs.[4]

This document provides a detailed, two-step experimental protocol for the synthesis of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine. The methodology is designed to be robust and reproducible, offering researchers a reliable pathway to this important chemical entity.

Overall Synthetic Strategy

The synthesis is achieved through a two-step sequence starting from the commercially available 2-chloro-5-fluoropyridine.

  • Step 1: Hydrazinolysis. A nucleophilic aromatic substitution reaction where the chlorine atom of 2-chloro-5-fluoropyridine is displaced by hydrazine to yield the key intermediate, 2-hydrazinyl-5-fluoropyridine.

  • Step 2: Cyclocondensation. The synthesized hydrazinopyridine is then reacted with cyanogen bromide. This step proceeds via an initial condensation followed by an intramolecular cyclization to form the fused triazole ring, directly yielding the target compound, 6-Fluoro-triazolo[1,5-a]pyridin-2-amine.

The complete workflow is illustrated below.

G cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Cyclocondensation A 2-Chloro-5-fluoropyridine C 2-Hydrazinyl-5-fluoropyridine (Intermediate) A->C Nucleophilic Aromatic Substitution B Hydrazine Hydrate D 2-Hydrazinyl-5-fluoropyridine C->D Purification & Use in Next Step F 6-Fluoro-triazolo[1,5-a]pyridin-2-amine (Final Product) D->F Intramolecular Cyclization E Cyanogen Bromide (BrCN)

Caption: Synthetic workflow for 6-Fluoro-triazolo[1,5-a]pyridin-2-amine.

PART 1: Synthesis of 2-Hydrazinyl-5-fluoropyridine (Intermediate)

Principle and Rationale

This reaction is a classic nucleophilic aromatic substitution (SNAr). The pyridine ring is electron-deficient, particularly at the 2- and 4-positions, which facilitates attack by nucleophiles. Hydrazine is a potent nucleophile that readily displaces the chloride leaving group at the C2 position. The reaction is typically performed in an alcohol solvent, which can accommodate the polarity of the reactants and intermediates. Heating is required to provide the necessary activation energy for the reaction to proceed at a practical rate.

Experimental Protocol
  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-fluoropyridine (1.0 eq).

  • Solvent and Reagent Addition: Add n-propanol as the solvent. To this solution, add hydrazine monohydrate (3.0 eq) dropwise at room temperature.[5]

  • Reaction Condition: Heat the reaction mixture to 80°C and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent (n-propanol) under reduced pressure using a rotary evaporator.

    • To the resulting residue, add distilled water. The product will often precipitate as a solid.

    • Collect the solid by vacuum filtration, washing with cold water to remove any residual hydrazine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water to yield 2-hydrazinyl-5-fluoropyridine as a solid.

Data Summary Table: Step 1
Reagent/SolventMolar Mass ( g/mol )MolesEquivalentsVolume/Mass
2-Chloro-5-fluoropyridine131.540.11.013.15 g
Hydrazine Monohydrate50.060.33.015.02 g (~14.6 mL)
n-Propanol---100 mL

Note: Quantities are provided for a representative 0.1 mole scale reaction and should be adjusted as needed.

PART 2: Synthesis of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine (Final Product)

Principle and Rationale

This transformation is a well-established method for constructing the 2-amino-[1][2][3]triazolo[1,5-a]pyridine ring system.[1][6] The reaction proceeds through several stages:

  • Condensation: The more nucleophilic terminal nitrogen of the hydrazine intermediate attacks the electrophilic carbon of cyanogen bromide.

  • Cyclization: The nitrogen atom of the pyridine ring then performs an intramolecular nucleophilic attack on the newly formed cyano-intermediate.

  • Aromatization: A final elimination step results in the formation of the stable, aromatic triazolopyridine ring system.

The reaction is typically performed in an aqueous or alcoholic medium, which helps to mediate the reaction and dissolve the intermediates.

Experimental Protocol
  • Reagent Setup: In a 250 mL round-bottom flask, dissolve the 2-hydrazinyl-5-fluoropyridine (1.0 eq) obtained from Step 1 in an aqueous solution (e.g., water or a water/ethanol mixture).

  • Cyanogen Bromide Addition: Cool the solution in an ice bath to 0-5°C. Slowly add a solution of cyanogen bromide (1.05 eq) in the same solvent. Caution: Cyanogen bromide is highly toxic and volatile. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Condition: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 30 minutes, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Isolation:

    • Upon completion, the product often precipitates from the reaction mixture.

    • If precipitation occurs, collect the solid by vacuum filtration.

    • If the product remains in solution, make the solution basic (pH 8-9) by the careful addition of an aqueous base like sodium bicarbonate or sodium carbonate solution. This will precipitate the free amine.

    • Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: The crude 6-Fluoro-triazolo[1,5-a]pyridin-2-amine can be purified by recrystallization from ethanol or a similar polar solvent to yield the final product as a pure solid.

Data Summary Table: Step 2
Reagent/SolventMolar Mass ( g/mol )MolesEquivalentsVolume/Mass
2-Hydrazinyl-5-fluoropyridine127.120.081.010.17 g
Cyanogen Bromide105.920.0841.058.90 g
Water/Ethanol (1:1)---150 mL

Note: Moles for Step 2 are based on a theoretical 80% yield from Step 1.

References

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available from: [Link]

  • Chernyshev, V. M., et al. (2006). Improved synthesis of 2-amino-1,2,4-triazolo[1,5-a]pyrimidines. Russian Journal of Applied Chemistry, 79(7), 1134-1137. Available from: [Link]

  • MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 898. Available from: [Link]

  • Radi, M., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(10), 2456. Available from: [Link]

  • ResearchGate. Methods of synthesis of[1][2][3]triazolo[1,5-а]pyridines (microreview). Available from: [Link]

  • Bavetsias, V., et al. (2016). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 59(13), 6249-6268. Available from: [Link]

  • Pharmacia. In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues. Available from: [Link]

  • Google Patents. US20060047124A1 - Process for preparing 2-aminopyridine derivatives.

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Application Note: A Robust MPLC Method for the Purification of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and optimized protocol for the purification of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine, a key heterocyclic building block in pharmaceutical research.[1][2] The inherent polarity and basicity of the amine group on the triazolopyridine scaffold present unique challenges for chromatographic separation, often leading to poor peak shape and low resolution on standard stationary phases. This guide outlines a systematic approach, beginning with an analysis of the analyte's physicochemical properties to inform the selection of an appropriate chromatographic mode. We provide a comprehensive method development strategy using Thin-Layer Chromatography (TLC) for rapid mobile phase scouting, culminating in a robust, scalable Medium Pressure Liquid Chromatography (MPLC) protocol. The method employs a normal-phase silica gel stationary phase with a modified mobile phase gradient to ensure high purity, yield, and symmetrical peak shape.

Introduction: The Purification Challenge

6-Fluoro-triazolo[1,5-a]pyridin-2-amine is a member of the nitrogen-containing heterocyclic amine family, a class of compounds widely utilized in drug discovery.[1][3] The efficacy of such compounds in downstream applications is critically dependent on their purity. However, the fused aromatic rings, coupled with a polar primary amine group and a fluorine atom, create a molecule with moderate polarity and significant basicity.[4] This combination can cause strong, undesirable interactions with the acidic silanol groups on standard silica gel stationary phases, a phenomenon that often results in significant peak tailing and, in some cases, irreversible adsorption.

Effective purification, therefore, requires a chromatographic strategy that mitigates these interactions. Medium Pressure Liquid Chromatography (MPLC) offers an ideal balance of speed, resolution, and capacity for purifying gram-to-multi-gram quantities of such intermediates. This document serves as an in-depth guide to developing a reliable MPLC purification method tailored to this specific molecule.

Foundational Principles: Analyte-Driven Method Design

The key to successful chromatography is a deep understanding of the interactions between the analyte, the stationary phase, and the mobile phase. The selection of a purification strategy should be a logical consequence of the analyte's molecular properties.

Analyte Properties
  • Structure: A fused heterocyclic system, which is largely planar and rigid.[4]

  • Polarity: The presence of multiple nitrogen atoms and the primary amine group makes the molecule polar.

  • Basicity: The exocyclic amine group (-NH2) is a Lewis base and readily interacts with acidic surfaces.

  • Solubility: Generally soluble in polar organic solvents like Dichloromethane (DCM), Methanol (MeOH), and Ethyl Acetate (EtOAc).

Selecting the Chromatographic Mode: Normal-Phase vs. Reversed-Phase

Given the polar nature of the target compound, both normal-phase and reversed-phase chromatography are potential options.

  • Reversed-Phase (RP): Utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile). While effective for many polar compounds, the basic amine can interact with residual silanols on the C18 support, and achieving sufficient retention for this moderately polar molecule might require highly aqueous mobile phases, which can be challenging to remove.[5][6]

  • Normal-Phase (NP): Employs a polar stationary phase (e.g., silica gel) and a less polar mobile phase.[6][7] This mode offers strong retention for polar molecules like our target. The primary challenge—the interaction of the basic amine with acidic silanols—can be overcome by adding a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide) to the mobile phase. This modifier competitively binds to the active sites on the silica, preventing the analyte from tailing and improving peak symmetry.

MPLC Method Development Workflow

A systematic workflow ensures the development of an efficient and reproducible purification method. The process begins with small-scale scouting and progresses to the final optimized MPLC protocol.

MPLC_Workflow A Crude Sample Analysis (Solubility & Impurity Profile) B TLC Scouting (Mobile Phase Selection) A->B Input C Select Solvent System (Rf ≈ 0.2-0.4) B->C Optimize D Method Translation (TLC to MPLC Gradient) C->D Translate F MPLC Purification Run D->F E Sample Preparation (Dry Loading) E->F Load G Fraction Analysis (TLC or LC-MS) F->G Collect H Pool Pure Fractions & Evaporate Solvent G->H Identify I Pure Compound H->I Isolate

Caption: MPLC Purification Workflow from Scouting to Isolation.

Step 1: TLC Scouting for Mobile Phase Selection

TLC is an invaluable tool for rapidly screening solvent systems. The goal is to find a mobile phase composition that moves the target compound to a retention factor (Rf) of approximately 0.2 to 0.4, as this typically translates to a good separation on an MPLC column.[7]

Protocol:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or MeOH).

  • Spot the solution onto a silica gel TLC plate (e.g., Silica Gel 60 F254).

  • Develop the plates in chambers containing different ratios of a non-polar solvent (e.g., Dichloromethane) and a polar solvent (e.g., Methanol).

  • Crucially, to each test solvent system, add 0.5-1% of a basic modifier like Triethylamine (TEA) or Ammonium Hydroxide (NH4OH) to assess its effect on spot shape.

  • Visualize the spots under UV light (254 nm).

  • Select the solvent system that provides good separation between the target spot and impurities, with the target Rf in the desired range and a compact, symmetrical spot shape.

Example TLC Results:

Solvent System (DCM:MeOH) Modifier (1%) Target Rf Spot Shape Assessment
98:2 None 0.15 Tailing Poor shape
98:2 TEA 0.20 Symmetrical Promising
95:5 None 0.35 Tailing Poor shape
95:5 TEA 0.40 Symmetrical Optimal

| 90:10 | TEA | 0.65 | Symmetrical | Too high Rf |

Based on these hypothetical results, a DCM:MeOH system with 1% TEA is the clear choice for translation to MPLC.

Detailed MPLC Purification Protocol

This protocol is designed for the purification of 1.0 g of crude 6-Fluoro-triazolo[1,5-a]pyridin-2-amine. It can be scaled accordingly.

Materials & Equipment
  • MPLC System: Any standard MPLC system with gradient capability and UV detection.

  • Stationary Phase: 40 g pre-packed silica gel column (40-63 µm particle size).

  • Crude Material: ~1.0 g of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine.

  • Adsorbent for Loading: ~3-4 g of silica gel.

  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: Methanol (MeOH).

  • Modifier: Triethylamine (TEA).

  • Solvents: HPLC grade.

Sample Preparation: The Importance of Dry Loading

To achieve the highest resolution, the sample must be introduced to the column in a narrow, concentrated band. Injecting a large volume of a dissolved sample can lead to band broadening. Dry loading, or solid-phase injection, is the superior technique.

Protocol:

  • Dissolve the 1.0 g of crude material in a minimal amount of DCM or MeOH (~10-15 mL).

  • Add 3-4 g of silica gel to this solution to form a slurry.

  • Gently evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) until a free-flowing powder is obtained. This powder is the crude material adsorbed onto silica.

  • Load this powder into an empty solid-load cartridge compatible with your MPLC system.

Dry_Loading Crude Crude Compound Slurry Form Slurry Crude->Slurry Solvent Minimal Solvent (e.g., DCM) Solvent->Slurry Silica Silica Gel (3-4x mass) Silica->Slurry Evap Evaporate Solvent (Rotovap) Slurry->Evap Powder Free-Flowing Powder (Analyte on Silica) Evap->Powder Cartridge Load into Cartridge Powder->Cartridge

Caption: Workflow for preparing a sample via dry loading.

MPLC System Parameters & Gradient

The mobile phase gradient is designed to first elute non-polar impurities, then cleanly elute the target compound, and finally wash off highly polar impurities. It is critical to add the basic modifier (TEA) to the polar solvent component (Mobile Phase B) only.

ParameterSettingRationale
Column 40 g Silica GelAppropriate capacity for 1.0 g of crude material.
Mobile Phase A Dichloromethane (DCM)Non-polar component.
Mobile Phase B Methanol (MeOH) + 1% Triethylamine (TEA)Polar component with modifier to ensure peak symmetry.
Flow Rate 40 mL/minOptimal for a 40 g column, balancing speed and resolution.
Detection UV at 254 nmAromatic nature of the compound allows for strong UV absorbance.
Fraction Size 20 mLAppropriate volume to resolve peaks at the given flow rate.

Gradient Profile:

Time (min)% BCurve
0.02Step
2.02Step
12.020Linear
14.0100Step
16.0100Step
Step-by-Step Purification Protocol
  • Prime the MPLC pumps with Mobile Phases A and B.

  • Equilibrate the 40 g silica column with 2% B at 40 mL/min for at least 3 column volumes (~5 minutes).

  • Attach the prepared solid-load cartridge to the system.

  • Begin the purification run using the gradient profile defined above.

  • Monitor the real-time chromatogram at 254 nm.

  • Collect fractions throughout the run, paying close attention to the elution of the main peak.

  • After the run, proceed immediately to fraction analysis.

Post-Purification Analysis & Troubleshooting

Fraction Analysis:

  • Spot every other fraction corresponding to the main peak onto a TLC plate.

  • Develop the TLC plate using the optimized mobile phase (e.g., 95:5 DCM:MeOH + 1% TEA).

  • Visualize under UV light.

  • Combine all fractions that contain only the pure target compound.

  • Evaporate the pooled fractions under reduced pressure to yield the purified solid.

Troubleshooting:

ProblemPotential CauseSolution
Peak Tailing Insufficient basic modifier.Increase TEA concentration in Mobile Phase B to 1.5-2%.
Poor Separation Gradient is too steep.Flatten the gradient. Extend the time from 2% to 20% B (e.g., over 15-20 minutes instead of 10).
Compound Not Eluting Sample is too polar for the chosen mobile phase.Increase the final concentration of Mobile Phase B or switch to a more polar solvent like Isopropanol.
Low Recovery Irreversible adsorption on the column.Ensure the modifier is present throughout the run. Confirm sample was fully loaded.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the MPLC purification of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine. By understanding the analyte's chemical nature and systematically developing the method from TLC scouting to a modified normal-phase gradient, this challenging separation can be performed with high efficiency, resolution, and yield. The use of a basic modifier is demonstrated to be a critical parameter for achieving symmetrical peak shape, while the dry loading technique maximizes separation performance. This robust method is suitable for routine use in medicinal chemistry and drug development laboratories.

References

  • Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[4][8][9]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (VX-509): A Potent and Selective Janus Kinase 1 (JAK1) Inhibitor for the Treatment of Autoimmune Diseases. ACS Publications - American Chemical Society. Available from:

  • Practical Aspects of Modern TLC.
  • 6-fluoro-[4][8][9]triazolo[1,5-a]pyridin-2-amine Chemical Information. ChemicalBook. Available from:

  • 8-Fluoro-[4][8][9]triazolo[1,5-a]pyridin-2-amine Properties. Vulcanchem. Available from:

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health (NIH).
  • TLC Fundamentals – Stationary & mobile phase choice. Interchim – Blog.
  • The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. National Institutes of Health (NIH).
  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Manipal Research Portal.
  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology.
  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed.
  • Stationary Phases for Modern Thin-Layer Chromatography. LCGC International.
  • Fluorinated 1,2,4-Triazolo[1,5-a]pyrimidine-6-carboxylic Acid Derivatives as Antimycobacterial Agents. ResearchGate.
  • Discovery of 5-(2-amino-[4][8][9]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. PubMed. Available from:

Sources

Application Note: A Comprehensive Guide to the ¹H NMR Analysis of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed protocol and in-depth analysis for the structural characterization of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, and precise analytical characterization is paramount for drug development and quality control. This document moves beyond a simple recitation of steps, offering a causal explanation for each phase of the workflow—from sample preparation to spectral interpretation. It is designed for researchers, scientists, and drug development professionals who require a robust and validated methodology for the analysis of this and structurally related compounds.

Introduction: Structural and Analytical Context

6-Fluoro-triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound featuring a fused bicyclic system. The structural verification of such molecules is non-trivial and relies heavily on spectroscopic techniques. ¹H NMR spectroscopy is an indispensable tool, providing atomic-level information on the molecular structure by analyzing the chemical environment, connectivity, and relative number of protons.[1][2]

The key to a successful ¹H NMR analysis lies in understanding the molecule's inherent structural features and how they translate into a spectrum.

Molecular Structure and Proton Environments:

The structure of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine contains four distinct proton environments that will be interrogated by ¹H NMR:

  • Three Aromatic Protons: H5, H7, and H8 on the pyridine ring.

  • Two Amine Protons: -NH₂ at the C2 position.

The presence of a highly electronegative fluorine atom at the C6 position is the most significant feature, as it will induce predictable and informative splitting patterns (H-F coupling) and shifts in the signals of nearby protons, primarily H5 and H7.

Chemical structure of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine with numbered positions for H5, H7, H8, and the amine group at C2. Figure 1: Chemical Structure of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine with key protons labeled.

Experimental Methodology

A high-quality spectrum is the direct result of meticulous sample preparation and correctly set acquisition parameters. This section details a self-validating protocol designed to minimize artifacts and maximize spectral quality.

Materials and Reagents
  • Analyte: 5-10 mg of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine.[3][4]

  • NMR Solvent: 0.6-0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).

    • Causality: DMSO-d₆ is often preferred for this class of compounds due to its excellent solubilizing power for polar, amine-containing molecules. It also shifts the residual water peak away from the primary regions of interest. The amine protons are less likely to undergo rapid exchange in DMSO-d₆ compared to deuterated methanol, resulting in sharper -NH₂ signals.

  • Internal Standard (Optional): Tetramethylsilane (TMS) at 0.03% v/v is often pre-added to commercial deuterated solvents.

  • Equipment: High-quality 5 mm NMR tubes (e.g., Wilmad, Norell), Pasteur pipettes, and a microfilter (e.g., a cotton or glass wool plug).[3][4]

Protocol: Sample Preparation Workflow

The objective is to create a homogenous solution free of particulate matter, as suspended solids will degrade magnetic field homogeneity and result in poor spectral resolution (broadened lines).[3]

G cluster_prep Sample Preparation Workflow A 1. Weigh Sample (5-10 mg) B 2. Transfer to Vial A->B Precise Mass C 3. Add Deuterated Solvent (0.7 mL DMSO-d6) B->C Quantitative Transfer D 4. Dissolve Completely (Vortex/Sonicate) C->D Ensure Homogeneity E 5. Filter into NMR Tube (Use Pipette with Glass Wool Plug) D->E Critical Step: Remove Particulates F 6. Cap and Invert to Mix E->F Final Homogenization G 7. Insert into Spinner (Check Depth) F->G Ready for Acquisition G cluster_processing NMR Data Processing Workflow A 1. FID Acquisition B 2. Apodization (Exponential Multiplication) A->B Improves S/N C 3. Fourier Transform (FT) B->C Time -> Frequency D 4. Phase Correction (Zero and First Order) C->D Aligns Peaks E 5. Baseline Correction D->E Flattens Spectrum F 6. Reference Calibration (Set DMSO to 2.50 ppm) E->F Sets δ = 0 Scale G 7. Integration & Peak Picking F->G Quantify & Identify H 8. Final Spectrum for Analysis G->H G cluster_coupling Proton Coupling Network F F6 H5 H5 H5->F J_HF (~2-3 Hz) H7 H7 H7->F J_HF (~9-10 Hz) H8 H8 H7->H8 J_HH (~8-9 Hz) H8->F J_HF (~3-4 Hz)

References

mass spectrometry of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Mass Spectrometric Characterization of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for Novel Heterocycles

6-Fluoro-triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound featuring a fused triazolopyridine ring system. This structural motif is of significant interest in medicinal chemistry and drug development, as triazolopyridine derivatives are known to exhibit a wide range of biological activities, including kinase inhibition and antimicrobial properties.[1] The introduction of a fluorine atom can profoundly alter a molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, making fluorinated analogues like this compound prime candidates for investigation in drug discovery pipelines.[2]

Accurate structural confirmation and purity assessment are paramount in the development of such novel chemical entities. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as an indispensable analytical tool for this purpose, offering high sensitivity, selectivity, and the ability to provide detailed structural information through fragmentation analysis.[3] This application note provides a comprehensive guide to the mass spectrometric analysis of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine, detailing a robust protocol from sample preparation to spectral interpretation. The methodologies described herein are designed to provide researchers and drug development professionals with a self-validating system for the reliable characterization of this and structurally related compounds.

Part 1: Foundational Principles and Experimental Design

The successful mass spectrometric analysis of a small molecule is predicated on understanding its chemical properties to inform the choice of analytical conditions.

Analyte Properties and Ionization Strategy

6-Fluoro-triazolo[1,5-a]pyridin-2-amine (Formula: C₆H₅FN₄, Molecular Weight: 152.13 g/mol ) possesses several basic nitrogen atoms within its heterocyclic framework, including the exocyclic amine and the pyridine-like nitrogen. These sites are readily protonated in an acidic environment. Therefore, Electrospray Ionization (ESI) in the positive ion mode is the logical and most effective choice. ESI is a soft ionization technique that typically generates intact protonated molecules, [M+H]⁺, which is ideal for accurate molecular weight determination.[4] The use of a protic solvent system, such as water/acetonitrile with a small amount of formic acid, will facilitate this protonation process.[5]

Sample Preparation: Ensuring Analytical Fidelity

The goal of sample preparation is to present the analyte to the mass spectrometer in a suitable solvent and concentration, free from interfering matrix components.[6][7] For a pure standard or synthesized compound, the protocol is straightforward.

Protocol 1: Preparation of Analytical Standard

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine and transfer it to a 1.5 mL microcentrifuge tube.

  • Solubilization: Add 1.0 mL of a 50:50 (v/v) mixture of acetonitrile and water. Vortex thoroughly for 30 seconds to ensure complete dissolution. Causality: This solvent mixture is compatible with reversed-phase liquid chromatography and promotes solubility.

  • Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using the same 50:50 acetonitrile/water solvent. This concentration is typically well within the linear dynamic range of modern ESI-MS instruments.

  • Final Preparation: Transfer the final working solution to an autosampler vial for analysis.

For analytes in complex matrices like plasma or tissue, a more rigorous cleanup such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) would be necessary to remove interferences.[8][9]

Part 2: LC-MS/MS Method and Data Acquisition

Tandem mass spectrometry (MS/MS) is crucial for structural elucidation.[10] It involves the isolation of the precursor ion (the [M+H]⁺ ion in this case) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a characteristic spectrum of product ions.

Experimental Workflow

The overall analytical process follows a logical sequence from sample introduction to data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Sample Analyte Standard Solubilize Dissolve in ACN/H2O Sample->Solubilize Dilute Prepare 1 µg/mL Working Solution Solubilize->Dilute LC LC Separation (C18 Column) Dilute->LC ESI Positive ESI Source LC->ESI MS1 MS1: Isolate Precursor Ion (m/z 153.1) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Scan Product Ions CID->MS2 Detector Data Acquisition MS2->Detector Spectrum Analyze MS/MS Spectrum Detector->Spectrum Fragmentation Propose Fragmentation Pathway Spectrum->Fragmentation Structure Structural Confirmation Fragmentation->Structure

Caption: Workflow for the LC-MS/MS analysis of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine.

Recommended Instrumental Parameters

The following parameters provide a robust starting point for analysis on a typical quadrupole time-of-flight (Q-TOF) or triple quadrupole (QQQ) mass spectrometer.[5]

ParameterRecommended SettingRationale
Liquid Chromatography
ColumnC18, 2.1 x 50 mm, 1.8 µmStandard for small molecule separation.
Mobile Phase A0.1% Formic Acid in WaterProvides protons for ionization.
Mobile Phase B0.1% Formic Acid in AcetonitrileElutes the analyte from the column.
Gradient5% to 95% B over 5 minutesEnsures elution of the analyte in a sharp peak.
Flow Rate0.4 mL/minTypical for a 2.1 mm ID column.
Column Temperature40 °CImproves peak shape and reproducibility.
Mass Spectrometry
Ionization ModeESI PositiveAs discussed in Section 1.1.[4]
Capillary Voltage3500 VOptimizes spray stability and ion generation.
Gas Temperature300 °CAids in desolvation of the ESI droplets.
MS1 Scan Rangem/z 100 - 300Covers the expected molecular ion.
Precursor Ion (MS/MS)m/z 153.1The calculated m/z for [C₆H₅FN₄+H]⁺.
Collision Energy (CE)10 - 40 eV (Ramped)A range of energies ensures capture of both low- and high-energy fragments.
MS2 Scan Rangem/z 40 - 160Covers all potential fragment ions.

Part 3: Spectral Interpretation and Fragmentation Analysis

The high-resolution MS1 spectrum should show a prominent ion at m/z 153.0567 , corresponding to the protonated molecule [C₆H₅FN₄+H]⁺. The subsequent MS/MS spectrum provides the structural fingerprint. Based on the fragmentation of related nitrogen-containing heterocyclic systems, a plausible fragmentation pathway can be proposed.[11][12][13]

Predicted Fragmentation Pathways

The protonated molecule is expected to fragment via several key pathways involving the cleavage of the fused ring system. The triazole ring is often susceptible to cleavage, leading to characteristic neutral losses.

Key Predicted Fragments:

Precursor Ion (m/z)Proposed Fragment (m/z)Neutral LossProposed Structure of Fragment
153.1125.1N₂ (28 Da)Fluoropyridinyl-vinyliminium cation
153.1126.1HCN (27 Da)Fluorinated amino-pyridinyl cation
153.199.1C₂H₂N₂ (54 Da)Fluoropyridinium cation
125.198.1HCN (27 Da)Fluoropyridinium cation
Visualizing the Fragmentation

The proposed fragmentation cascade can be visualized to better understand the relationships between the precursor and product ions.

G node_parent node_parent node_frag node_frag node_loss node_loss parent [M+H]⁺ m/z 153.1 frag1 Fragment 1 m/z 125.1 parent->frag1 frag2 Fragment 2 m/z 126.1 frag3 Fragment 3 m/z 99.1 loss1 - N₂ loss2 - HCN loss3 - C₂H₂N₂ frag4 Fragment 4 m/z 98.1 loss4 - HCN

Caption: Proposed MS/MS fragmentation pathway for protonated 6-Fluoro-triazolo[1,5-a]pyridin-2-amine.

Mechanistic Rationale:

  • Loss of N₂: The cleavage of the triazole ring to eliminate a molecule of dinitrogen is a common pathway for many triazole-containing compounds.[14] This would result in a highly characteristic and often abundant fragment ion at m/z 125.1.

  • Loss of HCN: Elimination of hydrogen cyanide can occur from the triazole ring, representing another typical fragmentation route for nitrogen heterocycles.

  • Ring Cleavage: More extensive fragmentation involving the loss of larger neutral fragments like C₂H₂N₂ can lead to the formation of the core fluoropyridinium ion.

Conclusion

The protocol outlined in this application note provides a comprehensive and reliable framework for the mass spectrometric analysis of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine. By employing positive mode electrospray ionization coupled with tandem mass spectrometry, researchers can achieve unambiguous molecular weight confirmation and detailed structural characterization. The predicted fragmentation pattern, centered on characteristic neutral losses of N₂ and HCN, serves as a robust diagnostic tool for identifying this compound and its analogues in various research and development settings. This self-validating methodology, grounded in the fundamental principles of mass spectrometry, ensures high confidence in analytical outcomes, thereby accelerating the drug discovery and development process.

References

  • Krajsovszky, G., Kiss, B. D., Ludányi, K., Mándity, I. M., & Bogdán, D. (2022). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 57(6), e4845. [Link][5][11]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Biocompare. [Link][6]

  • Zhang, Y., et al. (2025). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. Analyst, 150(14), 2966-2978. [Link][7]

  • Krajsovszky, G., Kiss, B. D., Ludányi, K., Mándity, I. M., & Bogdán, D. (2022). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. ResearchGate. [Link]

  • Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20. [Link][4]

  • Dong, M. W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 34(8), 20-27. [Link][8]

  • MDPI. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(15), 4985. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link][3]

  • ChemRxiv. (2022). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. [Link]

  • van der Heeft, E., et al. (2001). Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives. Rapid Communications in Mass Spectrometry, 15(19), 1840-8. [Link]

  • Wikipedia. (n.d.). Tandem mass spectrometry. Retrieved from Wikipedia. [Link][10]

  • DTIC. (1971). Mass Spectrometry of Heterocyclic Compounds. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link][13]

  • Chen, B. H., et al. (2019). Analysis of heterocyclic amines in meat products by liquid chromatography-Tandem mass spectrometry. Journal of Food and Drug Analysis, 27(1), 175-185. [Link][9]

  • PubMed. (2025). Current and future deep learning algorithms for tandem mass spectrometry (MS/MS)-based small molecule structure elucidation. [Link]

  • PubChem. (n.d.). [7][11][15]Triazolo[1,5-a]pyridin-6-amine. Retrieved from PubChem. [Link]

  • PubChem. (n.d.). (1,2,4)Triazolo(1,5-a)pyridin-2-amine. Retrieved from PubChem. [Link]

  • ResearchGate. (2025). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. [Link]

  • Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Popov, I., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 841. [Link][14]

  • ResearchGate. (2025). Fragmentation behaviors of triazolobenzodiazepines by electrospray ionization/quadrupole time-of-flight mass spectrometry. [Link]

  • Panossian, A., et al. (2018). Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. Molecules, 23(10), 2441. [Link]

  • Dibeler, V. H., et al. (1950). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 44(4), 343-345. [Link]

  • ResearchGate. (n.d.). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. [Link][2]

  • ACS Publications. (2016). Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[7][11][15]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one. [Link]

  • SpectraBase. (n.d.). 3H-[6][11][15]Triazolo[4,5-b]pyridin-3-amine. Retrieved from SpectraBase. [Link]

  • MDPI. (2023). 2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one. [Link]

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Application Notes and Protocols for the Evaluation of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine in MET Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The MET Tyrosine Kinase - A Critical Target in Oncology

The Mesenchymal-Epithelial Transition (MET) proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon binding its ligand, Hepatocyte Growth Factor (HGF), orchestrates a complex signaling cascade essential for cellular proliferation, survival, migration, and morphogenesis.[1][2][3] Dysregulation of the HGF/MET signaling axis, through gene amplification, mutations, or overexpression, is a well-documented driver in the initiation and progression of numerous human cancers, making it a compelling target for therapeutic intervention.[3][4] Small molecule inhibitors that target the ATP-binding site of the MET kinase domain are a promising strategy to abrogate its oncogenic signaling.[4] This document provides a comprehensive guide for researchers on how to evaluate the inhibitory potential of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine, a novel small molecule, against MET kinase using both biochemical and cell-based assay formats.

The[5][6][7]triazolo[1,5-a]pyridine scaffold has been identified as a privileged structure in the development of kinase inhibitors.[8][9] The inclusion of a fluorine atom can enhance metabolic stability and improve binding interactions with target proteins.[10] These application notes will detail the necessary protocols to determine the potency and cellular efficacy of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine, providing a robust framework for its characterization as a potential MET kinase inhibitor.

Biochemical Evaluation of MET Kinase Inhibition

The initial assessment of a putative kinase inhibitor involves a direct measurement of its effect on the enzymatic activity of the purified kinase. A biochemical assay provides a clean system to determine the half-maximal inhibitory concentration (IC50) of the compound against the target enzyme.

Principle of the Assay

The in vitro MET kinase activity is quantified by measuring the phosphorylation of a synthetic substrate. A common and robust method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[2] The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, and a luciferase/luciferin reaction generates a luminescent signal that is proportional to the initial kinase activity.[2] By titrating the concentration of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine, a dose-response curve can be generated to calculate its IC50 value.

Experimental Workflow: Biochemical IC50 Determination

cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Kinase Buffer - Recombinant MET Kinase - Substrate (e.g., Poly(Glu,Tyr)) - ATP - Test Compound Dilutions add_components Add to 384-well plate: 1. Test Compound 2. MET Kinase + Substrate Mix 3. ATP (to initiate) prep_reagents->add_components Dispense incubation Incubate at 30°C for 60 min add_components->incubation Reaction add_adpglo Add ADP-Glo™ Reagent (stops reaction, depletes ATP) incubation->add_adpglo Stop incubation_adp Incubate at RT for 40 min add_adpglo->incubation_adp add_kdr Add Kinase Detection Reagent (converts ADP to ATP, generates light) incubation_adp->add_kdr incubation_kdr Incubate at RT for 30 min add_kdr->incubation_kdr read_luminescence Read Luminescence incubation_kdr->read_luminescence Measure plot_curve Plot % Inhibition vs. [Compound] read_luminescence->plot_curve Analyze calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: Workflow for biochemical MET kinase IC50 determination.

Detailed Protocol: Biochemical IC50 Assay

Materials:

ReagentSuggested SupplierCatalog Number (Example)
Recombinant Human MET KinasePromegaV4231
ADP-Glo™ Kinase AssayPromegaV9101
Poly (4:1 Glu, Tyr) SubstrateSigma-AldrichP0275
ATPSigma-AldrichA7699
6-Fluoro-triazolo[1,5-a]pyridin-2-amineCustom SynthesisN/A
DMSOSigma-AldrichD2650
Kinase BufferSee BelowN/A
384-well low-volume platesCorning3573

Kinase Buffer Composition: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 50 µM DTT.[6]

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. The final DMSO concentration in the assay should not exceed 1%.[1][7]

  • Reagent Preparation:

    • Dilute the recombinant MET kinase and substrate in kinase buffer to the desired working concentrations. The optimal concentrations should be determined empirically but a starting point of 20 ng of enzyme per reaction can be used.[6]

    • Prepare the ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for MET, if known, to ensure competitive inhibition is accurately measured.

  • Assay Plate Setup:

    • Add 1 µL of the diluted test compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.[6]

    • Add 2 µL of the diluted MET kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final reaction volume is 5 µL.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.[6]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[6]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.[6]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and no enzyme control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Evaluation of MET Kinase Inhibition

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to assess a compound's activity in a more physiologically relevant context. These assays measure the inhibition of MET phosphorylation in intact cells, providing insights into the compound's cell permeability, off-target effects, and overall cellular efficacy.

Principle of the Assay

This protocol utilizes a cell line with either endogenous or overexpressed MET that is constitutively active or can be stimulated with its ligand, HGF. The inhibitory effect of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine on MET autophosphorylation is measured. This is typically achieved by lysing the cells after treatment with the compound and quantifying the levels of phosphorylated MET (p-MET) using methods such as Western blotting or a Sandwich-ELISA.[11]

MET Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HGF HGF MET MET Receptor HGF->MET Binds MET->MET GAB1 GAB1 MET->GAB1 Recruits Inhibitor 6-Fluoro-triazolo [1,5-a]pyridin-2-amine Inhibitor->MET Inhibits Autophosphorylation PI3K_AKT PI3K/AKT Pathway GAB1->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway GAB1->RAS_MAPK Activates Proliferation_Survival Cell Proliferation & Survival PI3K_AKT->Proliferation_Survival Promotes RAS_MAPK->Proliferation_Survival Promotes

Caption: Simplified MET signaling pathway and point of inhibition.

Detailed Protocol: Cellular MET Phosphorylation Assay (Western Blot)

Materials:

ReagentSuggested SupplierCatalog Number (Example)
MET-amplified cell line (e.g., MKN45)ATCCCRL-2544
Cell Culture Medium (e.g., RPMI-1640)Gibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Recombinant Human HGF (optional)R&D Systems294-HG
RIPA Lysis BufferCell Signaling9806
Protease/Phosphatase Inhibitor CocktailCell Signaling5872
Primary Antibody: p-MET (Tyr1234/1235)Cell Signaling3077
Primary Antibody: Total METCell Signaling8198
Primary Antibody: β-Actin (Loading Control)Cell Signaling4970
HRP-conjugated Secondary AntibodyCell Signaling7074
ECL Western Blotting SubstrateBio-Rad1705061

Procedure:

  • Cell Culture: Culture MKN45 cells (which have MET gene amplification and constitutive phosphorylation) in RPMI-1640 supplemented with 10% FBS.[11]

  • Cell Plating: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation (for HGF-stimulated models): If using a cell line that requires HGF stimulation, serum-starve the cells for 12-24 hours prior to treatment.

  • Compound Treatment:

    • Prepare serial dilutions of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine in culture medium.

    • Aspirate the medium from the cells and add the medium containing the test compound or vehicle control (DMSO).

    • Incubate for 1-2 hours.

  • HGF Stimulation (if applicable): Stimulate the cells with an appropriate concentration of HGF (e.g., 50 ng/mL) for 15 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-MET, total MET, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-MET signal to the total MET signal to account for any variations in MET protein levels.

    • Further normalize to the loading control to ensure equal protein loading.

    • Plot the normalized p-MET signal against the compound concentration to determine the cellular IC50.

Data Interpretation and Troubleshooting

  • Biochemical vs. Cellular IC50: It is common for the cellular IC50 to be higher than the biochemical IC50. This can be due to factors such as cell permeability, plasma protein binding in the culture medium, and engagement with intracellular ATP concentrations which are typically much higher than those used in biochemical assays.

  • Kinase Selectivity: While these protocols focus on MET, it is crucial to assess the selectivity of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine against a panel of other kinases to understand its off-target effects.

  • Troubleshooting:

    • No Inhibition Observed: Verify the activity of the recombinant kinase and the integrity of the compound. Ensure the compound is soluble in the assay buffer.

    • High Variability in Cellular Assays: Optimize cell density, treatment times, and ensure consistent lysis and sample handling.

Conclusion

These detailed protocols provide a robust framework for the initial characterization of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine as a potential MET kinase inhibitor. By systematically determining its biochemical potency and cellular efficacy, researchers can generate the critical data needed to advance this compound in the drug discovery pipeline.

References

  • Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. PubMed.
  • MET (M1250T) Kinase Assay. Promega Corporation.
  • MET Cellular Phosphorylation Assay Service. Reaction Biology.
  • c-Met Kinase Assay Kit. BPS Bioscience.
  • Met Kinase Inhibitor Screening Assay Kit (DEIABL535). Creative Diagnostics.
  • Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[5][6][7]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity. ACS Publications. Available at:

  • c-Met Kinase Assay Kit. BPS Bioscience.
  • MET Kinase Enzyme System. Promega Corporation.
  • Application Notes for a Novel MET Kinase Inhibitor. Benchchem.
  • Discovery of ( R )-6-(1-(8-Fluoro-6-(1-methyl-1 H -pyrazol-4-yl)-[5][6][7]triazolo[4,3- a ]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5. ResearchGate. Available at:

  • Human c-MET/HGFR Reporter Assay Kit. Indigo Biosciences.
  • Assays for tyrosine phosphorylation in human cells. PMC.
  • 8-Fluoro-[5][6][7]triazolo[1,5-a]pyridin-2-amine. Vulcanchem. Available at:

  • 6-fluoro-[5][6][7]triazolo[1,5-a]pyridin-2-amine. ChemicalBook. Available at:

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Discovery of N-((4-([5][6][7]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable. PubMed. Available at:

  • Figure 4 Constitutive phosphorylation of mutant MET protein and... ResearchGate.
  • MET Proto-Oncogene, Receptor Tyrosine Kinase. NCI.
  • In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues. Pharmacia.
  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. NIH.
  • 6-fluoro-[5][6][7]triazolo[1,5-a]pyridin-2-amine. MySkinRecipes. Available at:

  • Synthesis and Biological Evaluation of New 1,2,4-Triazolo[1,5-a] pyridine and 1,2,4-Triazolo[1,5-a] isoquinolineDerivatives Bearing Diphenyl Sulfide Moiety as Antimicrobial Agents. ResearchGate.
  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. NIH.
  • Fluorinated 1,2,4-Triazolo[1,5- a ]pyrimidine-6-carboxylic Acid Derivatives as Antimycobacterial Agents. ResearchGate.
  • N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. PubMed.
  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. Semantic Scholar.

Sources

ALK5 inhibition assay with 6-Fluoro-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Biochemical Inhibition Assay of ALK5 (TGF-β Type I Receptor Kinase) using 6-Fluoro-triazolo[1,5-a]pyridin-2-amine

Introduction: The Role of ALK5 in Cellular Signaling and Disease

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is implicated in a wide range of pathologies, most notably in fibrosis and cancer.[3][4] In cancer, TGF-β can paradoxically switch from a tumor suppressor in early stages to a promoter of tumor progression and metastasis in later stages.[5][6]

Signal transduction is initiated when a TGF-β ligand binds to a Type II receptor on the cell surface.[7][8] This event recruits and phosphorylates a Type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[3][9] The activated ALK5 kinase then phosphorylates downstream effector proteins, primarily SMAD2 and SMAD3.[10] These phosphorylated R-SMADs form a complex with SMAD4, translocate into the nucleus, and act as transcription factors to regulate the expression of target genes.[2][7]

Given its central role in mediating TGF-β's pro-tumorigenic and fibrotic effects, ALK5 has emerged as a highly attractive therapeutic target.[11][12] Small molecule inhibitors that block the ATP-binding site of the ALK5 kinase domain can effectively shut down this signaling cascade.[3][6] This application note provides a detailed protocol for a biochemical assay to determine the inhibitory potency of novel compounds, using 6-Fluoro-triazolo[1,5-a]pyridin-2-amine as a representative test article from a chemical class known to produce potent ALK5 inhibitors.[13][14]

Principle of the ALK5 Kinase Assay

This protocol describes a homogenous, luminescence-based kinase assay designed to measure the activity of the ALK5 enzyme. The fundamental principle is the quantification of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate.

The ALK5 enzyme utilizes ATP to phosphorylate a generic peptide substrate. In the presence of an inhibitor, the kinase activity is diminished, and consequently, less ATP is consumed. After the kinase reaction reaches its endpoint, a kinase detection reagent is added. This reagent contains luciferase and its substrate, luciferin. The luciferase enzyme utilizes the remaining ATP to produce a luminescent signal that is directly proportional to the ATP concentration.

Therefore, a low luminescent signal indicates high kinase activity (more ATP consumed), while a high luminescent signal indicates low kinase activity (less ATP consumed), signifying potent inhibition. The inhibitory potential of a compound is typically expressed as the IC50 value—the concentration of the inhibitor required to reduce enzyme activity by 50%.

Visualizing the ALK5 Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical TGF-β/ALK5 signaling cascade and highlights the specific point of intervention for an ATP-competitive ALK5 inhibitor.

ALK5_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T2R TGF-β Type II Receptor (TβRII) ALK5 ALK5 (TβRI) T2R->ALK5 2. Recruits & Phosphorylates (P) SMAD23 SMAD2/3 ALK5->SMAD23 3. Phosphorylates (P) pSMAD23 p-SMAD2/3 SMAD_complex p-SMAD2/3 + SMAD4 Complex pSMAD23->SMAD_complex 4. Binds SMAD4 SMAD4 SMAD4->SMAD_complex DNA Target Gene Promoters SMAD_complex->DNA 5. Translocates & Binds DNA Transcription Gene Transcription (e.g., Fibrosis, EMT) DNA->Transcription 6. Regulates TGF_ligand TGF-β Ligand TGF_ligand->T2R 1. Binding Inhibitor 6-Fluoro-triazolo[1,5-a]pyridin-2-amine (ALK5 Inhibitor) Inhibitor->ALK5 INHIBITS (ATP Competition)

Caption: TGF-β/ALK5 signaling pathway and inhibitor action.

Materials and Reagents

ReagentRecommended SupplierCatalog Number (Example)
Recombinant Human ALK5 (TGFBR1), activeCarna Biosciences08-101
Kinase Substrate (e.g., Casein)Sigma-AldrichC5890
ATP (Adenosine 5'-Triphosphate)Sigma-AldrichA7699
6-Fluoro-triazolo[1,5-a]pyridin-2-amineN/A (Test Compound)N/A
Staurosporine (Positive Control Inhibitor)Sigma-AldrichS4400
DMSO, AnhydrousSigma-AldrichD2650
ADP-Glo™ Kinase Assay KitPromegaV9101
Kinase Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)In-house preparationN/A
Solid White, Low-Volume 384-well Assay PlatesCorning3572
Multichannel Pipettes and AutomationN/AN/A
Plate Reader with Luminescence DetectionN/AN/A

Experimental Workflow Overview

The following diagram provides a high-level overview of the sequential steps involved in the ALK5 inhibition assay.

Assay_Workflow A 1. Compound Preparation - Serial dilution of inhibitor - Prepare controls B 2. Plate Dispensing - Add inhibitor/controls to 384-well plate A->B C 3. Kinase Reaction Setup - Add ALK5 enzyme - Incubate briefly B->C D 4. Initiate Reaction - Add ATP/Substrate mix C->D E 5. Kinase Reaction Incubation - Incubate at room temp (e.g., 60 min) D->E F 6. Terminate & Detect - Add ADP-Glo™ Reagent - Incubate E->F G 7. Develop Signal - Add Kinase Detection Reagent - Incubate F->G H 8. Data Acquisition - Read luminescence on plate reader G->H I 9. Data Analysis - Calculate % Inhibition - Generate IC50 curve H->I

Caption: High-level workflow for the ALK5 biochemical assay.

Detailed Step-by-Step Protocol

Reagent Preparation
  • 1X Kinase Buffer: Prepare a working solution of 40 mM Tris (pH 7.4), 20 mM MgCl₂, and 0.1 mg/ml BSA. Keep on ice.

  • Test Compound (Inhibitor) Plate:

    • Create a 10 mM stock solution of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine in 100% DMSO.

    • Perform an 11-point serial dilution in 100% DMSO. A 1:3 dilution series is recommended, starting from 1 mM. The final well should contain only DMSO (vehicle control).

    • Transfer a small volume (e.g., 1 µL) of each dilution and the DMSO control into a 384-well "source" plate.

  • Positive Control: Prepare a dilution series of Staurosporine in DMSO, with a top concentration of 10 µM, to serve as a positive control for inhibition.

  • 2X ALK5 Enzyme Solution: Dilute the active ALK5 enzyme stock to a 2X working concentration (e.g., 2 ng/µL) in 1X Kinase Buffer. The optimal concentration should be determined empirically to be within the linear range of the assay.

  • 2X ATP/Substrate Solution: Prepare a 2X working solution containing ATP and Casein substrate in 1X Kinase Buffer. The ATP concentration should be at its Km value for ALK5 (typically 10-50 µM, verify with the enzyme manufacturer) to ensure sensitive detection of ATP-competitive inhibitors. A substrate concentration of 0.2 mg/mL is a good starting point.

Assay Procedure

All steps should be performed at room temperature unless otherwise specified. Use a low-volume 384-well solid white plate for the final assay.

  • Compound Dispensing: Transfer 250 nL of the serially diluted test compound, positive control, and DMSO from the source plate to the final assay plate. This results in a starting DMSO concentration of 2.5%.

  • Enzyme Addition: Add 5 µL of the 2X ALK5 Enzyme Solution to all wells except for the "no enzyme" negative controls. For these controls, add 5 µL of 1X Kinase Buffer instead.

  • Pre-incubation: Centrifuge the plate briefly (1 min at 1000 rpm) to ensure all components are mixed. Incubate for 15 minutes. This step allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Add 5 µL of the 2X ATP/Substrate Solution to all wells to start the kinase reaction. The final reaction volume is 10 µL.

  • Kinase Reaction: Centrifuge the plate again briefly. Incubate for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and will generate a luminescent signal from the newly synthesized ATP (from ADP). Incubate for 30 minutes to stabilize the signal.

  • Data Acquisition: Read the plate on a luminometer.

Data Analysis and Interpretation

  • Define Controls:

    • High Signal (0% Inhibition): Wells containing DMSO vehicle instead of an inhibitor. This represents uninhibited enzyme activity.

    • Low Signal (100% Inhibition): Wells containing a high concentration of Staurosporine or no enzyme. This represents the background signal.

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Low) / (Signal_High - Signal_Low))

  • Determine IC50 Value:

    • Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (four-parameter logistic fit) to derive the IC50 value. Software such as GraphPad Prism or company-specific data analysis platforms are suitable for this purpose.

Sample Data Table
Compound Concentration (µM)Log ConcentrationRaw Luminescence (RLU)% Inhibition
10.0001.0015,50098.5
3.3330.5225,80092.1
1.1110.0565,40067.3
0.370-0.43110,20044.9
0.123-0.91175,60012.2
0.041-1.39195,3002.4
............
0 (DMSO)N/A200,000 (High Control)0.0
No EnzymeN/A12,000 (Low Control)100.0

Assay Validation: Ensuring Data Integrity

To ensure the assay is robust and suitable for screening, calculate the Z'-factor (Z-prime). This statistical parameter reflects the separation between the high and low controls.

Formula: Z' = 1 - (3 * (SD_High + SD_Low)) / |Mean_High - Mean_Low|

  • SD_High / Mean_High: Standard deviation and mean of the high signal (0% inhibition) controls.

  • SD_Low / Mean_Low: Standard deviation and mean of the low signal (100% inhibition) controls.

Interpretation:

  • Z' > 0.5: An excellent assay, suitable for high-throughput screening.

  • 0 < Z' < 0.5: A marginal assay.

  • Z' < 0: The assay is not suitable for screening.

References

  • Wikipedia. TGF beta signaling pathway . [Link]

  • Patsnap Synapse. What are ALK5 inhibitors and how do they work? . [Link]

  • Derynck, R., & Akhurst, R. J. (2007). TGF-β Signaling. Cold Spring Harbor Perspectives in Biology.
  • JoVE. Video: TGF - β Signaling Pathway . [Link]

  • Cusabio. TGF-beta signaling pathway . [Link]

  • Goumans, M. J., et al. (2007).
  • Zaiman, A. L., et al. (2008). Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension.
  • Laping, N. J. (2011). TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology . Current Pharmaceutical Biotechnology. [Link]

  • ResearchGate. Schematic presentation of the TGF--ALK5 signaling pathway in tumor... . [Link]

  • LING, L. (2011). Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology . PubMed. [Link]

  • El-Damasy, D. A., et al. (2024). Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors . PubMed. [Link]

  • Zaiman, A. L., et al. Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension . PubMed Central. [Link]

  • Nakashima, H., et al. (2025). Discovery of HM-279, a Potent Inhibitor of ALK5 for Improving Therapeutic Efficacy of Cancer Immunotherapy . PubMed. [Link]

  • Jin, C. H., et al. (2014). Discovery of N-((4-([1][7][10]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase... . PubMed. [Link]

  • Jin, C. H., et al. (2014). Discovery of N-((4-([1][7][10]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable... . ACS Publications. [Link]

  • MySkinRecipes. 6-fluoro-[1][7][10]triazolo[1,5-a]pyridin-2-amine . [Link]

  • Pharmacia. In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues . [Link]

  • Kim, D. K., et al. (2014). 4-([1][7][10]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase . PubMed. [Link]

Sources

Application Notes and Protocols for the Study of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine as a Putative RORγt Inverse Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel compounds, exemplified by 6-Fluoro-triazolo[1,5-a]pyridin-2-amine, as inverse agonists of the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt). RORγt is a lineage-defining transcription factor for T helper 17 (Th17) cells, which are pivotal in the pathogenesis of various autoimmune and inflammatory diseases.[1][2] The inhibition of RORγt activity presents a promising therapeutic strategy for conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis.[1][3][4] These application notes detail the mechanism of RORγt inverse agonism and provide robust, field-proven protocols for the in vitro and cell-based evaluation of compound potency, selectivity, and functional efficacy.

Introduction: RORγt as a High-Value Therapeutic Target

The Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt) is a member of the nuclear receptor superfamily and serves as the master transcriptional regulator for the differentiation and function of Th17 cells.[5][6] These cells are a subset of CD4+ T helper cells that produce a characteristic panel of pro-inflammatory cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22.[1][7] While essential for host defense against certain pathogens, dysregulated Th17 cell activity is a key driver of autoimmune pathology.[3] The clinical success of antibodies targeting the IL-17 pathway has validated Th17-mediated inflammation as a critical therapeutic axis.[3][8]

Small molecule inverse agonists of RORγt offer an orally bioavailable therapeutic alternative, aiming to suppress the inflammatory cascade at its transcriptional origin.[4][9] Unlike neutral antagonists that simply block agonist binding, inverse agonists bind to RORγt and stabilize it in an inactive conformation.[1][10] This conformational change prevents the recruitment of co-activator proteins necessary for gene transcription, thereby actively repressing the expression of IL-17 and other pro-inflammatory genes.[10][11][12] The[1][5][10]triazolo[1,5-a]pyridine scaffold has been identified as a promising chemical series for potent and orally bioavailable RORγt inverse agonists.[9][13][14] This guide will use 6-Fluoro-triazolo[1,5-a]pyridin-2-amine as a representative compound for outlining the necessary investigational workflow.

The Mechanism of RORγt Inverse Agonism

The ligand-binding domain (LBD) of RORγt contains a canonical 12-helix structure. The transcriptional activity of RORγt is critically dependent on the conformation of its Activation Function 2 (AF-2) helix, also known as H12.[10] In the active state, H12 is positioned to form a binding surface for co-activator proteins. RORγt inverse agonists typically bind within the LBD and disrupt the key interactions that stabilize this active conformation. For instance, they can interfere with a critical hydrogen bond between His479 and Tyr502, which acts as an "agonist lock" to hold H12 in place.[10][11] By breaking this lock, inverse agonists induce a conformational shift in H12, leading to the dissociation of co-activators and the potential recruitment of co-repressor complexes, thus silencing gene transcription.[10][11]

cluster_0 Active RORγt State cluster_1 Inverse Agonist Action RORgt_active RORγt H12_active H12 (Active Conformation) RORgt_active->H12_active stabilizes RORE ROR Response Element (DNA) RORgt_active->RORE binds Coactivator Co-activator (e.g., SRC1) H12_active->Coactivator recruits Coactivator->RORgt_active binds to Repression Transcription Repressed IL17_Gene IL-17 Gene Transcription Transcription IL17_Gene->Transcription initiates Inverse_Agonist 6-Fluoro-triazolo[1,5-a]pyridin-2-amine RORgt_inactive RORγt Inverse_Agonist->RORgt_inactive binds to LBD H12_inactive H12 (Inactive Conformation) RORgt_inactive->H12_inactive destabilizes H12_inactive->Coactivator blocks recruitment

Caption: Mechanism of RORγt Inverse Agonism.

Experimental Workflows and Protocols

A tiered approach is recommended for characterizing a novel putative RORγt inverse agonist. The workflow begins with biochemical and cell-based assays to determine potency and mechanism, followed by functional assays in primary immune cells to confirm physiological relevance.

cluster_T1 cluster_T2 cluster_T3 Tier1 Tier 1: Primary Screening Biochemical & Reporter Assays FRET Co-activator Recruitment (TR-FRET Assay) Reporter RORγt Reporter Gene Assay (Jurkat/HEK293) Tier2 Tier 2: Cellular Potency Primary Human T-cells Tier3 Tier 3: Selectivity & Downstream Analysis Th17_Diff Th17 Differentiation Assay (IL-17A ELISA/Flow) FRET->Th17_Diff Reporter->Th17_Diff Selectivity RORα/β Counter-screen Th17_Diff->Selectivity Gene_Expr Gene Expression Analysis (qRT-PCR) Th17_Diff->Gene_Expr

Caption: Tiered workflow for RORγt inverse agonist characterization.

Protocol 1: RORγt Co-activator Recruitment Assay (TR-FRET)

Principle: This biochemical assay quantifies the ability of a test compound to disrupt the interaction between the RORγt Ligand Binding Domain (LBD) and a co-activator peptide. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to measure this interaction. A Terbium (Tb)-labeled anti-tag antibody binds to a tagged RORγt-LBD, and a fluorescently labeled co-activator peptide (e.g., from SRC1/NCoA1) is brought into proximity upon binding, resulting in a FRET signal.[15] An inverse agonist will prevent this interaction, leading to a decrease in the FRET signal.

Materials:

  • Recombinant GST-tagged human RORγt-LBD

  • Biotinylated SRC1 co-activator peptide

  • Terbium-cryptate labeled anti-GST antibody

  • Streptavidin-d2

  • Assay Buffer: 50 mM HEPES pH 7.0, 50 mM KCl, 0.1% BSA, 1 mM DTT

  • Test Compound (e.g., 6-Fluoro-triazolo[1,5-a]pyridin-2-amine) serially diluted in DMSO

  • Low-volume 384-well black assay plates (e.g., Greiner Bio-One)

Procedure:

  • Prepare a 2X solution of RORγt-LBD and anti-GST-Tb antibody in assay buffer.

  • Prepare a 2X solution of Biotin-SRC1 peptide and Streptavidin-d2 in assay buffer.

  • Using an acoustic liquid handler, dispense 50 nL of test compound from a DMSO dilution series into the assay plate.

  • Add 5 µL of the 2X RORγt-LBD/antibody mix to each well.

  • Incubate for 15 minutes at room temperature.

  • Add 5 µL of the 2X SRC1 peptide/streptavidin mix to each well.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET enabled plate reader (e.g., PHERAstar), measuring emission at 620 nm (cryptate) and 665 nm (d2) after excitation at 337 nm.

  • Calculate the 665/620 nm emission ratio and normalize the data to DMSO (0% inhibition) and a known potent inverse agonist (100% inhibition) controls.

  • Plot the normalized data against compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: RORγt Reporter Gene Assay

Principle: This cell-based assay measures the transcriptional activity of RORγt. A reporter cell line (e.g., Jurkat or HEK293T) is engineered to express a luciferase reporter gene under the control of a promoter containing ROR Response Elements (ROREs).[16][17] Often, a chimeric receptor consisting of the Gal4 DNA-binding domain fused to the RORγt-LBD is used, which drives luciferase expression from a UAS (Upstream Activating Sequence) promoter.[4][16][18] Inverse agonists will decrease the constitutive activity of RORγt, leading to a dose-dependent reduction in luciferase signal.

Materials:

  • Jurkat T-cells stably transfected with a Gal4-RORγt-LBD expression vector and a UAS-luciferase reporter vector.

  • Cell Culture Medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin.

  • Test Compound serially diluted in DMSO.

  • White, opaque 96-well cell culture plates.

  • Luciferase assay reagent (e.g., Promega ONE-Glo™ or Dual-Glo®).[19][20]

  • Luminometer plate reader.

Procedure:

  • Seed the Jurkat reporter cells at a density of 1 x 10^5 cells/well in 100 µL of culture medium in a 96-well plate.

  • Add 1 µL of the test compound dilutions to each well (final DMSO concentration ≤ 0.1%). Include DMSO-only (vehicle) and a reference inverse agonist control.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Equilibrate the plate and the luciferase assay reagent to room temperature.

  • Add 100 µL of the luciferase reagent to each well.

  • Incubate for 10 minutes at room temperature on a plate shaker to ensure cell lysis.

  • Measure luminescence using a plate reader.

  • Normalize the data to vehicle control (0% inhibition) and a saturating concentration of a reference inhibitor (100% inhibition).

  • Plot the normalized data and calculate the IC50 value using non-linear regression.

Protocol 3: Human Th17 Cell Differentiation Assay

Principle: This is the most physiologically relevant primary assay. It assesses the ability of a compound to inhibit the differentiation of naive human CD4+ T-cells into functional, IL-17A-producing Th17 cells.[7][21]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donor blood via Ficoll-Paque density gradient.

  • Naive CD4+ T-Cell Isolation Kit (e.g., Miltenyi Biotec or Stemcell Technologies).

  • Culture Medium: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 1% Pen-Strep.

  • 96-well flat-bottom plates coated with anti-CD3 antibody (e.g., OKT3, 5 µg/mL).

  • Soluble anti-CD28 antibody (2 µg/mL).

  • Th17 polarizing cytokines: IL-1β (20 ng/mL), IL-6 (20 ng/mL), IL-23 (20 ng/mL), TGF-β (1 ng/mL).[21]

  • Anti-IFN-γ (10 µg/mL) and anti-IL-4 (10 µg/mL) neutralizing antibodies.

  • Test Compound serially diluted in DMSO.

  • Human IL-17A ELISA Kit.

Procedure:

  • Isolate naive CD4+ T-cells from PBMCs according to the manufacturer's protocol.

  • Resuspend cells in culture medium and plate at 2 x 10^5 cells/well in the pre-coated 96-well plates.

  • Prepare a master mix of Th17 polarizing cytokines, anti-CD28, and neutralizing antibodies in culture medium.

  • Add the test compound dilutions to the cells.

  • Add the cytokine master mix to the wells. The final volume should be 200 µL.

  • Incubate for 3-5 days at 37°C, 5% CO2.[22][23]

  • After incubation, centrifuge the plate and carefully collect the cell culture supernatant for IL-17A analysis.

  • Quantify the concentration of IL-17A in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Normalize the IL-17A production to the vehicle control (DMSO) and calculate the IC50 of the test compound.

Data Analysis and Expected Results

The primary output for each assay is an IC50 value, representing the concentration of the compound required to achieve 50% of the maximal inhibition. A potent and selective RORγt inverse agonist is expected to exhibit low nanomolar to micromolar IC50 values across these assays.

Table 1: Representative Potency Data for a Hypothetical RORγt Inverse Agonist

Assay TypeEndpoint MeasurementExemplary IC50 (nM)
RORγt TR-FRETCo-activator Displacement50
RORγt Reporter GeneLuciferase Inhibition150
Human Th17 DifferentiationIL-17A Inhibition250
RORα Reporter Gene (Selectivity)Luciferase Inhibition>10,000
RORβ Reporter Gene (Selectivity)Luciferase Inhibition>10,000

Note: The data presented are for illustrative purposes. Actual values for 6-Fluoro-triazolo[1,5-a]pyridin-2-amine must be determined experimentally.

A successful compound will show high potency in the RORγt-specific assays and significantly lower potency (>100-fold) in selectivity assays against other ROR isoforms like RORα and RORβ.[24] The shift in potency from a biochemical (TR-FRET) to a cell-based (Reporter) to a primary cell (Th17) assay is expected, reflecting factors such as cell permeability, protein binding, and metabolic stability.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the comprehensive evaluation of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine as a RORγt inverse agonist. Positive results from these assays would warrant further investigation, including detailed selectivity profiling, pharmacokinetic studies, and in vivo testing in animal models of autoimmune disease, such as experimental autoimmune encephalomyelitis (EAE) or imiquimod-induced psoriasis. These steps are critical in the pre-clinical development pipeline for novel RORγt-targeting therapeutics.

References

  • Title: Signaling Pathways and Epigenetic Regulations in the Control of RORγt Expression in T Helper 17 Cells Source: PubMed URL: [Link]

  • Title: What are RORγt inverse agonists and how do they work? Source: GenScript URL: [Link]

  • Title: The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis Source: Journal of Experimental Medicine URL: [Link]

  • Title: Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation Source: PMC - NIH URL: [Link]

  • Title: RORγt activity is important for maintenance of mouse and human TH17 cells Source: ResearchGate URL: [Link]

  • Title: RORγt and RORα signature genes in human Th17 cells Source: PLOS One URL: [Link]

  • Title: Agonist Lock Touched and Untouched Retinoic Acid Receptor-Related Orphan Receptor-γt (RORγt) Inverse Agonists: Classification Based on the Molecular Mechanisms of Action Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: In Vitro Differentiation Protocol for Th1 and Th17 Cells Source: AntBio URL: [Link]

  • Title: RORγt-specific transcriptional interactomic inhibition suppresses autoimmunity associated with TH17 cells Source: PNAS URL: [Link]

  • Title: Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation Source: PubMed URL: [Link]

  • Title: Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy Source: PubMed Central URL: [Link]

  • Title: Lymphocyte Isolation, Th17 Cell Differentiation, Activation, and Staining Source: PMC - NIH URL: [Link]

  • Title: Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes Source: PMC - PubMed Central URL: [Link]

  • Title: Discovery of[1][5][10]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists Source: PubMed URL: [Link]

  • Title: RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis Source: PLOS One URL: [Link]

  • Title: Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis Source: PMC - NIH URL: [Link]

  • Title: Regulation of RORγt in Inflammatory Lymphoid Cell Differentiation Source: PMC - PubMed Central URL: [Link]

  • Title: RORγt protein modifications and IL-17-mediated inflammation Source: PMC - NIH URL: [Link]

  • Title: Synthetic RORγt Agonists Enhance Protective Immunity Source: PMC - NIH URL: [Link]

  • Title: Human RORγ Reporter Assay Kit Source: Indigo Biosciences URL: [Link]

  • Title: Ubiquitination of RORγt at Lysine 446 Limits Th17 Differentiation by Controlling Co-activator Recruitment Source: NIH URL: [Link]

  • Title: RORγt regulates SE activities in mature TH17 cells Source: ResearchGate URL: [Link]

  • Title: Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms Source: PubMed Central URL: [Link]

  • Title: The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis Source: The Journal of Experimental Medicine URL: [Link]

  • Title: Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets Source: EUbOPEN URL: [Link]

  • Title: RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis Source: PubMed URL: [Link]

  • Title: Discovery of[1][5][10]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Discovery of[1][5][10]Triazolo[1,5- a ]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists Source: ResearchGate URL: [Link]

  • Title: Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation Source: MDPI URL: [Link]

  • Title: Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo Source: PMC - PubMed Central URL: [Link]

  • Title: 1,2,4-Triazolo[1,5-a]pyrimidines: Efficient One-step Synthesis and Functionalization as Influenza Polymerase PA-PB1 Interaction Source: Wiley Online Library URL: [Link]

  • Title: Reporter gene assays : methods and protocols Source: Tufts University URL: [Link]

  • Title: Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase Source: PubMed Central URL: [Link]

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Application Notes and Protocols for In Vivo Studies with 6-Fluoro-triazolo[1,5-a]pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine Derivatives

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and rigid, planar structure make it an excellent pharmacophore for engaging with various biological targets, particularly protein kinases. The introduction of a fluorine atom at the 6-position can significantly enhance metabolic stability, binding affinity, and cell permeability, making 6-fluoro-triazolo[1,5-a]pyridin-2-amine derivatives a promising class of molecules for drug discovery.

These derivatives have been investigated for their potential as inhibitors of various kinases involved in oncology and immunology. For instance, derivatives of the[1][2][3]triazolo[1,5-a]pyridine core have shown potent inhibitory activity against TGF-β type I receptor kinase (ALK5) and retinoic acid receptor-related orphan nuclear receptor γt (RORγt).[4][5] The 2-amine substitution provides a critical vector for modifying the compound's properties and for establishing key interactions within the target's binding site.

This guide provides a comprehensive overview of the key considerations and experimental protocols for conducting in vivo studies with this class of compounds. It is designed to equip researchers with the necessary knowledge to design and execute robust preclinical experiments to evaluate the efficacy, pharmacokinetics, and safety of novel 6-fluoro-triazolo[1,5-a]pyridin-2-amine derivatives.

Part 1: Preclinical Development Workflow

The successful translation of a promising 6-fluoro-triazolo[1,5-a]pyridin-2-amine derivative from a bench-top discovery to a clinical candidate necessitates a structured in vivo evaluation process. This workflow is designed to de-risk the compound and build a comprehensive data package for regulatory submissions.

preclinical_workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Candidate Selection a Target Engagement & Potency (IC50) b Kinase Selectivity Profiling a->b c Cellular Activity (EC50) b->c d ADME & Toxicology Screening c->d e Pharmacokinetics (PK) & Bioavailability d->e Proceed to In Vivo f Efficacy in Disease Models e->f g Pharmacodynamics (PD) & Target Modulation f->g h Toxicology & Safety Pharmacology g->h i Data Analysis & Candidate Nomination h->i Final Assessment xenograft_workflow a Cell Line Selection & Culture b Tumor Cell Implantation a->b c Tumor Growth Monitoring b->c d Randomization & Grouping c->d e Treatment Administration d->e f Efficacy & Toxicity Monitoring e->f g Endpoint Analysis f->g

Caption: A typical workflow for a xenograft efficacy study.

Part 4: Target Engagement and Pharmacodynamics

Demonstrating that the test compound engages its intended target in vivo and modulates downstream signaling pathways is a critical component of preclinical development.

Protocol 3: In Vivo Target Modulation Assessment

Objective: To confirm that the test compound inhibits its target kinase and downstream signaling pathways in tumor tissue.

Materials:

  • Tumor-bearing mice from an efficacy study

  • Reagents for Western blotting or immunohistochemistry (IHC)

  • Antibodies against the target kinase (total and phosphorylated forms) and downstream signaling proteins.

Procedure:

  • Tissue Collection: At a specified time point after the final dose, euthanize the mice and excise the tumors.

  • Tissue Processing:

    • For Western Blotting: Homogenize the tumor tissue in lysis buffer containing protease and phosphatase inhibitors.

    • For Immunohistochemistry (IHC): Fix the tumor tissue in formalin and embed in paraffin.

  • Protein Quantification: Determine the protein concentration of the tumor lysates.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Probe the membrane with primary antibodies against the target and downstream proteins.

    • Detect the protein bands using a secondary antibody and chemiluminescence.

  • Immunohistochemistry:

    • Section the paraffin-embedded tissue.

    • Perform antigen retrieval.

    • Incubate the sections with primary antibodies.

    • Visualize the antibody binding using a detection system.

  • Data Analysis: Quantify the changes in protein phosphorylation or expression levels between the treated and control groups.

signaling_pathway Compound 6-Fluoro-triazolo[1,5-a]pyridin-2-amine Derivative Target Target Kinase Compound->Target Inhibition pTarget p-Target Kinase Target->pTarget Phosphorylation Substrate Downstream Substrate pTarget->Substrate pSubstrate p-Downstream Substrate Substrate->pSubstrate Phosphorylation Response Cellular Response (e.g., Proliferation, Survival) pSubstrate->Response

Caption: A generalized signaling pathway illustrating target inhibition.

Part 5: Safety and Toxicology

A preliminary assessment of the test compound's safety profile is essential before advancing to more extensive preclinical toxicology studies.

Key Considerations for In Vivo Safety Assessment:

  • Maximum Tolerated Dose (MTD): Determine the highest dose of the compound that does not cause unacceptable toxicity.

  • Clinical Observations: Monitor the animals for any signs of adverse effects, such as changes in appearance, behavior, or activity levels.

  • Body Weight: Regular monitoring of body weight is a sensitive indicator of overall health. [1]* Histopathology: At the end of the study, major organs can be collected for histopathological examination to identify any signs of tissue damage.

Conclusion

The 6-fluoro-triazolo[1,5-a]pyridin-2-amine scaffold represents a promising starting point for the development of novel therapeutics. The successful advancement of these compounds through the preclinical pipeline relies on a systematic and rigorous in vivo evaluation. The protocols and workflows outlined in this guide provide a solid framework for assessing the pharmacokinetic, efficacy, and safety profiles of this exciting class of molecules. By carefully designing and executing these studies, researchers can generate the critical data needed to identify and validate promising clinical candidates.

References

  • Dar, A. C., Das, T. K., Shokat, K. M., & Cagan, R. L. (2014). A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space. eLife, 3, e02566. [Link]

  • Paoloni, M., & Khanna, C. (2009). Catching Cancer by the Tail: New Perspectives on the Use of Kinase Inhibitors. Clinical Cancer Research, 15(11), 3632–3636. [Link]

  • Wang, Y., Zhang, H., & Chen, Y. (2022). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences, 23(23), 15247. [Link]

  • Zhu, Y., Li, Y., Zhang, G., & Liu, Y. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Cancer Letters, 519, 15–26. [Link]

  • Zhu, Y., Li, Y., Zhang, G., & Liu, Y. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Cancer Letters, 519, 15–26. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Hughes, P. E., et al. (2016). Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-t[1][2][3]riazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 59(4), 1469–1490. [Link]

  • Jin, C. H., et al. (2014). Discovery of N-((4-(t[1][2][3]riazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent. Journal of Medicinal Chemistry, 57(10), 4213–4238. [Link]

  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103035. [Link]

  • Podila, N., et al. (2023). In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues. Pharmacia, 70(4), 887–894. [Link]

  • Matsuno, K., et al. (2020). Discovery ofT[1][2][3]riazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 11(4), 528–534. [Link]

  • Moskvina, V., et al. (2023). In silico evaluation of the pharmacological properties of 1,2,4-triazolo[1′,5′:1,6]pyrido[3,4-b]indole derivatives. Current issues in pharmacy and medicine: science and practice, 16(2), 154-160. [Link]

  • Drug Target Review. (2016). New horizons in next-generation small molecule kinase inhibitors. [Link]

  • Matsuno, K., et al. (2020). Discovery ofT[1][2][3]riazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ResearchGate. [Link]

  • Durrant, J. D., & McCammon, J. A. (2011). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. BMC Biophysics, 4, 2. [Link]

  • Gloc, M., et al. (2021). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 26(16), 4937. [Link]

  • Podila, N., et al. (2025). In-silico and In-vitro Antimitotic Activity of Some Novel 6-Fluoro-1, 2, 4-Triazolo- Benzothiazole Analogues. ResearchGate. [Link]

  • Podila, N., et al. (2023). In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues. Pharmacia, 70(4), 887–894. [Link]

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formulation of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine for animal studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Formulation of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine for Preclinical Animal Studies is detailed below.

Introduction

6-Fluoro-triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound belonging to the triazolopyridine class of molecules. Derivatives of triazolopyridine have been investigated for a range of therapeutic applications due to their potential as kinase inhibitors and for their anti-cancer properties[1][2]. As with many novel chemical entities in drug discovery, the successful in vivo evaluation of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine is contingent on the development of an appropriate formulation that ensures consistent and adequate exposure in preclinical animal models.

A significant hurdle in the preclinical development of many drug candidates is their low aqueous solubility[3][4][5]. This can lead to poor absorption from the gastrointestinal tract and, consequently, low and variable bioavailability, making it difficult to establish a clear relationship between the administered dose and the observed pharmacological or toxicological effects[3][6]. Therefore, a well-designed formulation strategy is paramount for obtaining reliable and reproducible data from animal studies.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the . It outlines strategies to address its presumed poor solubility and provides detailed, step-by-step protocols for preparing both a suspension for oral administration and a solubilized formulation for parenteral routes. The causality behind experimental choices is explained to provide a deeper understanding of the formulation process.

Physicochemical Properties of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine

A thorough understanding of the physicochemical properties of a compound is the foundation for developing a successful formulation. While extensive experimental data for 6-Fluoro-triazolo[1,5-a]pyridin-2-amine is not widely published, the following table summarizes its known and predicted properties. A hypothetical low aqueous solubility is included to frame the formulation challenge.

PropertyValueSource
Chemical Formula C6H5FN4[7]
Molecular Weight 152.13 g/mol [7]
Appearance White to off-white solid[7]
Predicted pKa 4.15 ± 0.30[7]
Predicted Density 1.65 ± 0.1 g/cm³[7]
Storage Temperature 2-8°C[7]
Aqueous Solubility (Hypothetical) < 0.1 µg/mLAssumed for formulation design

The low predicted pKa suggests that the compound is weakly basic. The assumed low aqueous solubility classifies it as a challenging compound to formulate, likely belonging to the Biopharmaceutics Classification System (BCS) Class II or IV.

Formulation Strategy and Vehicle Selection

Given the anticipated poor aqueous solubility, the primary goal is to develop formulations that can either increase the dissolution rate in the gastrointestinal tract for oral dosing or maintain the compound in a solubilized state for parenteral administration.

For initial preclinical studies, simple and well-characterized vehicle systems are preferred. The selection of excipients should be guided by their established safety and tolerability in common laboratory animal species[3].

Oral Formulation Strategy: Suspension

For oral administration, a suspension is often a practical and effective approach for poorly soluble compounds. A well-formulated suspension can improve oral absorption by increasing the surface area of the drug particles exposed to the gastrointestinal fluids[3].

  • Suspending Agent: Sodium carboxymethylcellulose (Na-CMC) is a widely used suspending agent that increases the viscosity of the vehicle, thereby slowing down the sedimentation of drug particles and ensuring a more uniform dose can be withdrawn[8]. A concentration of 0.5% w/v is common for oral gavage in rodents.

  • Wetting Agent: While not always necessary, a small amount of a surfactant like Tween 80 can be included to aid in the wetting of the drug powder, which can be particularly useful for highly hydrophobic compounds. This facilitates the uniform dispersion of the drug particles in the aqueous vehicle.

Parenteral Formulation Strategy: Co-solvent System

For intravenous (IV) or intraperitoneal (IP) administration, the drug must be in a solubilized form to prevent emboli and ensure immediate systemic availability[9]. A co-solvent system is a common strategy to dissolve compounds that are insoluble in water.

  • Co-solvents: A combination of Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG400), and Tween 80 is a frequently used vehicle system for preclinical studies[10].

    • DMSO: A powerful aprotic solvent that can dissolve a wide range of organic compounds. Its use should be minimized due to potential toxicities at higher concentrations.

    • PEG400: A water-miscible polymer that is a good co-solvent and has a good safety profile.

    • Tween 80: A non-ionic surfactant that aids in solubilization and can help prevent precipitation upon dilution in aqueous physiological fluids.

  • Aqueous Component: Saline (0.9% NaCl) is used as the aqueous component to maintain isotonicity.

Experimental Protocols

The following protocols provide step-by-step instructions for preparing formulations of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine. All procedures should be performed in a clean environment, and for parenteral formulations, aseptic techniques are required[11][12].

Protocol 1: Preparation of a Homogeneous Suspension for Oral Gavage

Objective: To prepare a stable and uniform suspension of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine in a 0.5% w/v sodium carboxymethylcellulose (Na-CMC) vehicle for oral administration in rodents.

Materials:

  • 6-Fluoro-triazolo[1,5-a]pyridin-2-amine

  • Sodium carboxymethylcellulose (Na-CMC), low viscosity

  • Sterile water for injection or purified water

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Weighing balance

  • Spatula

  • Graduated cylinder

  • Volumetric flask

Procedure:

  • Vehicle Preparation: a. Weigh the required amount of Na-CMC for the desired volume of a 0.5% w/v solution (e.g., 0.5 g of Na-CMC for 100 mL of water). b. In a beaker with a magnetic stir bar, add the water and begin stirring to create a vortex. c. Slowly sprinkle the Na-CMC powder into the vortex to prevent clumping. d. Continue stirring until the Na-CMC is fully dissolved and the solution is clear and viscous. This may take several hours. It is often convenient to prepare the vehicle the day before it is needed.

  • Compound Preparation: a. Accurately weigh the required amount of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine based on the desired final concentration and dose volume. b. If the compound consists of large particles, gently grind it to a fine, uniform powder using a mortar and pestle. This increases the surface area and aids in suspension stability[3].

  • Suspension Formulation: a. Transfer the weighed compound to a clean glass mortar. b. Add a small volume of the prepared 0.5% Na-CMC vehicle to the powder (just enough to form a thick, smooth paste). c. Levigate the paste thoroughly with the pestle to ensure the particles are well-wetted and uniformly dispersed. This step is crucial to prevent particle agglomeration[8]. d. Gradually add the remaining Na-CMC vehicle to the paste in small portions, mixing continuously. e. Transfer the resulting suspension to a calibrated volumetric flask or graduated cylinder. f. Rinse the mortar and pestle with a small amount of the vehicle and add this to the bulk suspension to ensure a complete transfer of the compound. g. Add the vehicle to the final desired volume and mix thoroughly. h. Stir the final suspension with a magnetic stirrer for at least 30 minutes before dosing to ensure homogeneity.

Workflow for Oral Suspension Preparation

G cluster_vehicle Vehicle Preparation cluster_compound Compound Preparation cluster_formulation Suspension Formulation v1 Weigh Na-CMC v2 Add to water with stirring v1->v2 v3 Stir until fully dissolved v2->v3 f1 Levigate compound with small amount of vehicle v3->f1 0.5% Na-CMC Vehicle c1 Weigh 6-Fluoro-triazolo[1,5-a]pyridin-2-amine c2 Grind to a fine powder (if needed) c1->c2 c2->f1 API Powder f2 Gradually add remaining vehicle f1->f2 f3 Transfer to volumetric flask and QS to volume f2->f3 f4 Stir for 30 min before dosing f3->f4 Dosing Dosing f4->Dosing

Caption: Workflow for preparing an oral suspension.

Protocol 2: Preparation of a Solubilized Formulation for Injection

Objective: To prepare a clear, sterile-filterable solution of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine in a co-solvent vehicle for parenteral administration.

Materials:

  • 6-Fluoro-triazolo[1,5-a]pyridin-2-amine

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 400 (PEG400), sterile

  • Tween 80, sterile

  • 0.9% Sodium Chloride (Saline), sterile

  • Sterile vials

  • Sterile syringes and needles

  • 0.22 µm sterile syringe filter

Procedure:

  • Vehicle Preparation (Example: 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline):

    • Note: The exact ratio of co-solvents may need to be optimized based on the solubility of the compound. Always add the components in the order of decreasing solvent strength. All steps should be performed in a laminar flow hood using aseptic technique.

  • Compound Solubilization: a. Accurately weigh the required amount of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine and place it in a sterile vial. b. Add the required volume of DMSO to the vial. Vortex or sonicate briefly until the compound is completely dissolved. c. Add the required volume of PEG400 and mix thoroughly. d. Add the required volume of Tween 80 and mix until the solution is homogeneous.

  • Final Formulation: a. Slowly add the required volume of sterile saline to the co-solvent mixture while gently swirling the vial. b. Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for sterile filtration. c. Draw the solution into a sterile syringe. d. Attach a 0.22 µm sterile syringe filter to the syringe. e. Filter the solution into a final sterile vial[11]. f. The formulation is now ready for administration. It should be used promptly, and its stability over time should be assessed if it is to be stored.

G cluster_solubilization Compound Solubilization (Aseptic Technique) cluster_final Final Formulation s1 Weigh API into sterile vial s2 Add DMSO, vortex to dissolve s1->s2 s3 Add PEG400, mix s2->s3 s4 Add Tween 80, mix s3->s4 f1 Slowly add sterile saline s4->f1 API in Co-solvent f2 Visually inspect for clarity f1->f2 f3 Sterile filter (0.22 µm) into final vial f2->f3 Dosing Dosing f3->Dosing

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, optimize reaction yields, and ensure the highest purity of the final product. The information herein is synthesized from established literature and field-proven insights to provide a robust resource for your experimental work.

Overview of the Synthetic Pathway

The most common and reliable route to synthesizing 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine ( 3 ) involves a two-step process starting from commercially available 2-amino-6-fluoropyridine ( 1 ). The key transformation is the construction of the fused triazole ring, which is typically achieved through the formation of an N-pyridyl-N'-cyano-guanidine intermediate ( 2 ) followed by an intramolecular cyclization.

Caption: General synthetic scheme for 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low or No Conversion of 2-Amino-6-fluoropyridine (Starting Material)

Question: My reaction stalls after adding the guanidinylating agent. TLC/LCMS analysis shows predominantly unreacted 2-amino-6-fluoropyridine. What is causing this and how can I fix it?

Answer:

This is a common issue stemming from the reduced nucleophilicity of the starting material and potential reagent degradation.

Potential Causes & Solutions:

  • Reduced Nucleophilicity of the Amine: The fluorine atom at the 6-position is strongly electron-withdrawing, which significantly decreases the nucleophilic character of the 2-amino group. Standard conditions used for non-fluorinated pyridines may be insufficient.

    • Solution: Increase the reaction temperature. Gently heating the reaction mixture to 40-60 °C can often provide the necessary activation energy for the reaction to proceed. Monitor for potential side product formation at higher temperatures.

  • Inactive Guanidinylating Reagent: Reagents like diphenyl cyanocarbonimidate are sensitive to moisture. If the reagent has been improperly stored, it may have hydrolyzed, rendering it inactive.

    • Solution: Use a freshly opened bottle of the reagent or verify the activity of your current stock. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Insufficient Base: An inadequate amount of base, or a base that is too weak, may not effectively neutralize the phenol or other leaving group generated during the reaction, leading to the protonation of the starting amine and halting the reaction.

    • Solution: Ensure at least 1.1 to 1.5 equivalents of a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) are used. The choice of base is critical to scavenge the acidic byproduct without competing in the main reaction.

  • Solvent Choice: The polarity and solvating power of the solvent can impact reaction rates.

    • Solution: Aprotic polar solvents like DMF, DMSO, or Acetonitrile are generally preferred. If solubility is an issue, DMF or DMSO are superior choices over acetonitrile.

Issue 2: Formation of Multiple Byproducts During Cyclization

Question: The first step to form the guanidine intermediate (2) works well, but the subsequent cyclization step results in a complex mixture with a low yield of the desired product (3). What are the likely side reactions?

Answer:

The cyclization of the N-pyridyl-N'-cyano-guanidine intermediate is sensitive to reaction conditions. Improper base or temperature control can lead to several side reactions.

Causality & Mechanism: The desired reaction is an intramolecular nucleophilic attack of the pyridine ring nitrogen onto the cyano group of the guanidine moiety. This is a base-mediated process that requires deprotonation of the guanidine NH group adjacent to the pyridine ring.

Side_Reactions Intermediate Deprotonated Intermediate (2a) DesiredPath Intramolecular Cyclization Intermediate->DesiredPath Correct Conditions (Anhydrous, Strong Base, Controlled Temp.) SidePath1 Hydrolysis of Cyano Group Intermediate->SidePath1 Trace H2O, High Temp. SidePath2 Dimerization Intermediate->SidePath2 High Concentration, Incorrect Base Product Product (3) DesiredPath->Product Byproduct1 Urea Byproduct SidePath1->Byproduct1 Byproduct2 Dimeric Species SidePath2->Byproduct2

Caption: Competing reaction pathways during the cyclization step.

Potential Causes & Solutions:

  • Hydrolysis: If there is residual water in the solvent (especially DMF or DMSO) and the reaction is heated too aggressively, the cyano group can hydrolyze to a carboxamide, leading to the formation of a stable urea-type byproduct that will not cyclize.

    • Solution: Use anhydrous solvents. Dry DMF over molecular sieves before use. When using a base like potassium carbonate, ensure it is freshly dried.

  • Incorrect Base Strength: A base that is too weak may not efficiently deprotonate the guanidine nitrogen, requiring high temperatures that promote side reactions. A base that is too strong or sterically unhindered might lead to other undesired reactions.

    • Solution: Sodium hydride (NaH) is often effective as it provides irreversible deprotonation. However, it requires careful handling. A practical alternative is potassium carbonate (K₂CO₃) in DMF or DMSO, often requiring higher temperatures (80-120 °C) but being operationally simpler.

  • Temperature Control: Overheating can lead to decomposition of the intermediate or product.

    • Solution: Increase the temperature gradually while monitoring the reaction by TLC or LCMS. Find the minimum temperature required for a reasonable reaction rate (typically in the 80-120 °C range).

Issue 3: Product Purification Challenges

Question: My final product is difficult to purify. It shows poor solubility and streaks on silica gel columns. How can I effectively purify 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine?

Answer:

The final product has both a basic amino group and a heterocyclic core, which can lead to strong interactions with silica gel.

Solutions:

  • Column Chromatography Modification:

    • Tailing Reduction: Pre-treat your silica gel with a solvent mixture containing a small amount of triethylamine (e.g., 0.5-1% in your eluent system). This will neutralize the acidic sites on the silica, preventing the basic product from streaking.

    • Eluent System: A gradient elution is often necessary. Start with a less polar system (e.g., 100% Dichloromethane) and gradually increase the polarity by adding Methanol. A common system is DCM/MeOH. For very polar products, a small amount of ammonium hydroxide mixed with the methanol can further improve chromatography.

  • Recrystallization: This is often the best method to obtain highly pure material if a suitable solvent system can be found.

    • Solvent Screening: Test solubility in various solvents. Common solvents for recrystallizing such heterocyclic compounds include ethanol, isopropanol, acetonitrile, or ethyl acetate/heptane mixtures. The goal is to find a solvent (or solvent pair) in which the product is sparingly soluble at room temperature but fully soluble when hot.

  • Acid-Base Extraction:

    • Procedure: Dissolve the crude product in an organic solvent like ethyl acetate. Extract with a dilute aqueous acid (e.g., 1M HCl). The product should move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind in the organic layer. Then, carefully basify the aqueous layer with a base like sodium bicarbonate or dilute NaOH until the product precipitates. The solid can then be collected by filtration, or the aqueous layer can be extracted with an organic solvent. This method is highly effective for removing non-basic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for each step?

A1: The choice of solvent is critical for both reaction success and operational safety. The following table summarizes common choices.

StepSolventRationale & Considerations
1. Guanidinylation Acetonitrile (CH₃CN)Good solubility for many starting materials, relatively easy to remove.
Dimethylformamide (DMF)Excellent solvating power, but higher boiling point makes removal more difficult. Use anhydrous grade.
2. Cyclization Dimethylformamide (DMF)High boiling point allows for the necessary thermal energy for cyclization. Excellent solvent for salts formed with bases like K₂CO₃.
Dimethyl sulfoxide (DMSO)Similar to DMF but with an even higher boiling point. Useful if higher temperatures are required. Must be rigorously dried.

Q2: Are there alternative, milder cyclization methods?

A2: Yes, while thermal cyclization is common, oxidative methods can sometimes proceed under milder conditions. For related triazolopyridine systems, reagents like (diacetoxyiodo)benzene (PIDA) or copper catalysts with an oxidant have been used to facilitate the N-N bond formation and cyclization.[4][5] These methods are worth exploring if thermal degradation is a significant issue.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques is essential for full characterization.

  • ¹H and ¹⁹F NMR: This will confirm the structure and identify the key proton and fluorine environments. The fluorine atom should appear as a characteristic signal in the ¹⁹F NMR spectrum and will cause splitting in the adjacent proton signals in the ¹H NMR spectrum.

  • LC-MS: Liquid Chromatography-Mass Spectrometry will confirm the molecular weight of the product and give an accurate assessment of its purity.

  • Melting Point: A sharp melting point is a good indicator of high purity. Compare your result with literature values if available.

Detailed Experimental Protocol (Example)

This protocol is a representative example and may require optimization for your specific laboratory conditions and scale.

Step 1: Synthesis of N''-cyano-N-(6-fluoropyridin-2-yl)guanidine (2)

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2-amino-6-fluoropyridine (1.0 eq.).

  • Dissolve the starting material in anhydrous acetonitrile or DMF (approx. 0.2 M concentration).

  • Add diisopropylethylamine (DIPEA) (1.2 eq.) to the solution and stir for 5 minutes.

  • In a separate flask, dissolve diphenyl cyanocarbonimidate (1.1 eq.) in a minimal amount of the same anhydrous solvent.

  • Add the diphenyl cyanocarbonimidate solution dropwise to the stirred solution of the amine at room temperature over 20 minutes.

  • Stir the reaction at room temperature (or heat to 40-50 °C if no reaction is observed) for 4-16 hours. Monitor progress by TLC (e.g., 50% Ethyl Acetate in Heptane).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. The crude intermediate can often be used directly in the next step after a simple workup (e.g., trituration with ether to remove phenol byproduct).

Step 2: Synthesis of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine (3)

  • Transfer the crude intermediate (2) to a round-bottom flask.

  • Add anhydrous DMF and potassium carbonate (K₂CO₃) (2.0-3.0 eq.).

  • Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction by LC-MS.

  • After 2-6 hours, or upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into ice water. A precipitate should form.

  • Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold diethyl ether or ethanol.

  • Dry the crude product under vacuum. Purify further by column chromatography or recrystallization as described in the troubleshooting section.

References

  • Huntsman, E., & Balsells, J. (2005). A Mild and Efficient Synthesis of[1][2][3]Triazolo[1,5-a]pyridines. European Journal of Organic Chemistry, 2005(18), 3761-3765. [Link]

  • Zheng, S., et al. (2014). PIFA-Mediated Intramolecular Annulation of N-(Pyridin-2-yl)benzimidamides: A Facile and Efficient Synthesis of 2-Aryl-[1][2][3]triazolo[1,5-a]pyridines. The Journal of Organic Chemistry, 79(10), 4687-4693. [Link]

  • Ueda, S., & Nagasawa, H. (2009). Copper-Catalyzed Synthesis of 2-Substituted-1,2,4-triazolo[1,5-a]pyridines from 2-Aminopyridines and Nitriles. Journal of the American Chemical Society, 131(42), 15080-15081. [Link]

  • Chilin, A., et al. (2019). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]

  • Singh, A. S., et al. (2019). A Comprehensive Review on the Synthetic Strategies and Pharmacological Attributes of Triazolopyridines. Arabian Journal of Chemistry, 12(8), 4903-4937. [Link]

Sources

Technical Support Center: Synthesis of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine. This molecule is a valuable building block in medicinal chemistry and drug development, notably as a key intermediate for various therapeutic agents. Its successful synthesis is critical for downstream research and development.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges encountered during its multi-step synthesis. Our focus is on explaining the causality behind experimental observations and providing robust, field-proven solutions.

Common Synthetic Pathway Overview

The most prevalent synthetic route to 6-Fluoro-triazolo[1,5-a]pyridin-2-amine involves a three-step sequence starting from 2-amino-5-fluoropyridine. Understanding this pathway is the first step to troubleshooting it effectively.

Synthesis_Workflow A 2-Amino-5-fluoropyridine B Step 1: Nitration A->B H₂SO₄, HNO₃ C 5-Fluoro-2-nitraminopyridine B->C D Step 2: Condensation C->D DMF-DMA E N'-(5-fluoro-2-pyridinyl)-N,N-dimethyl-N'-nitro-formamidine D->E F Step 3: Reductive Cyclization E->F Na₂S₂O₄ G 6-Fluoro-triazolo[1,5-a]pyridin-2-amine F->G

Caption: High-level overview of the three-step synthesis.

Troubleshooting Guide & FAQs by Synthesis Step

Unwanted byproducts and low yields are common hurdles in multi-step organic synthesis. This section breaks down the issues you might encounter at each stage and provides actionable solutions.

Step 1: Nitration of 2-Amino-5-fluoropyridine

This initial step involves the nitration of the exocyclic amino group to form 5-Fluoro-2-nitraminopyridine. It is a critical transformation that is highly sensitive to reaction conditions.

FAQ 1: My nitration reaction is giving a low yield and a complex mixture of products. What's going wrong?

Answer: This is a frequent issue and can be attributed to several factors, primarily temperature control and the nature of the nitrating agent.

  • Causality (The "Why"): The nitration of 2-aminopyridine is a classic example of kinetic vs. thermodynamic control.[1]

    • Kinetic Product: At lower temperatures (typically < 40°C), the reaction favors N-nitration on the exocyclic amino group, forming the desired 2-nitraminopyridine intermediate. This is the kinetic product.[1]

    • Thermodynamic Products: At higher temperatures (> 50°C), the 2-nitraminopyridine can undergo rearrangement to form C-nitrated byproducts, such as 2-amino-5-fluoro-3-nitropyridine and 2-amino-5-fluoro-6-nitropyridine. These are the more stable, thermodynamic products.[1] Overly harsh conditions can also lead to dinitration.

  • Troubleshooting & Solutions:

    • Strict Temperature Control: Maintain the reaction temperature below 10°C, preferably between 0-5°C, during the addition of the nitrating agent. Use an ice-salt bath for better temperature management.

    • Choice of Nitrating Agent: Use a milder nitrating agent if possible, or ensure the slow, dropwise addition of fuming nitric acid to a solution of the aminopyridine in concentrated sulfuric acid.

    • Monitor by TLC/LCMS: Track the reaction progress carefully. The starting material, the desired N-nitrated product, and C-nitrated byproducts will have different Rf values. Quench the reaction as soon as the starting material is consumed to prevent rearrangement.

Nitration_Byproducts cluster_0 Reaction Pathways Start 2-Amino-5-fluoropyridine Desired 5-Fluoro-2-nitraminopyridine (Kinetic Product) Start->Desired Low Temp (< 40°C) Byp1 2-Amino-5-fluoro-3-nitropyridine (Thermodynamic) Desired->Byp1 High Temp (> 50°C) Rearrangement Byp2 2-Amino-5-fluoro-6-nitropyridine (Thermodynamic) Desired->Byp2 High Temp (> 50°C) Rearrangement

Caption: Kinetic vs. Thermodynamic control in nitration.

Step 2: Condensation with DMF-DMA

In this step, the nitramine intermediate is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a formamidine intermediate, which is crucial for the subsequent cyclization.

FAQ 2: The condensation with DMF-DMA is sluggish or incomplete. What are the common pitfalls?

Answer: Incomplete conversion in this step is often due to reagent quality or the presence of moisture.

  • Causality (The "Why"): DMF-DMA is a powerful dehydrating agent and formylating agent, but it is highly susceptible to hydrolysis.[2] Any water present in the reaction solvent or on the glassware will rapidly consume the reagent, rendering it ineffective for the desired condensation. The nitramine starting material must also be completely dry.

  • Troubleshooting & Solutions:

    • Use High-Quality Reagents: Ensure you are using a fresh bottle of DMF-DMA. Older bottles that have been opened multiple times may have absorbed atmospheric moisture.

    • Anhydrous Conditions: Dry all glassware in an oven before use. Use anhydrous solvents (e.g., dry DMF or toluene).

    • Excess Reagent: A slight excess of DMF-DMA (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion, compensating for any trace amounts of moisture.

    • Temperature: While the reaction often proceeds at room temperature, gentle heating (e.g., to 40-50°C) can increase the reaction rate. Monitor by TLC to avoid potential decomposition at higher temperatures.

Common Byproducts Table: Steps 1 & 2

Byproduct NamePotential Mass (m/z)Origin StepAnalytical Note
2-Amino-5-fluoro-3-nitropyridine~157.031Isomeric with desired intermediate; separable by chromatography.
Unreacted 5-Fluoro-2-nitraminopyridine~157.032Indicates incomplete condensation.
Hydrolyzed DMF-DMA byproductsN/A2Will not be observed in product but reduces reagent efficacy.
Step 3: Reductive Cyclization

This final step uses a reducing agent, typically sodium dithionite (sodium hydrosulfite), to simultaneously reduce the nitro group and trigger cyclization to form the triazole ring.

FAQ 3: My final product is contaminated with a persistent, often colored, impurity after the reductive cyclization. What is it and how do I remove it?

Answer: This is one of the most common challenges in this synthesis. The impurity is often a result of incomplete reduction or side reactions involving the reducing agent.

  • Causality (The "Why"): Sodium dithionite is a powerful reducing agent, but its chemistry can be complex.

    • Incomplete Reduction: The reduction of a nitro group to an amine proceeds through several intermediates (nitroso, hydroxylamino). If the reduction is incomplete, these partially reduced species can lead to undesired side products.

    • Azo Byproducts: Under certain conditions, particularly if the reaction is not sufficiently basic, the intermediate aryl amine can react with a partially reduced nitroso intermediate, leading to the formation of highly colored azo compounds (R-N=N-R'). These are notoriously difficult to remove. The reduction of nitroguanidines can sometimes yield stable, colored azo-guanyl compounds.[3]

    • Alternative Cyclization: While less common for this specific substrate, unusual reductive cyclizations can sometimes occur, leading to different heterocyclic cores.[4]

  • Troubleshooting & Solutions:

    • Control pH: The reduction with sodium dithionite is often more efficient under slightly basic or neutral conditions. The addition of a base like aqueous ammonia or sodium bicarbonate can be beneficial.

    • Sufficient Reducing Agent: Use a sufficient excess of sodium dithionite (typically 3-5 equivalents) to ensure complete reduction of the nitro group. Add it portion-wise to control the exotherm.

    • Vigorous Stirring: This is often a biphasic reaction (e.g., an organic solvent and water). Vigorous stirring is essential to ensure good mass transfer between the phases for the reaction to proceed efficiently.

    • Purification Strategy: If colored impurities persist, purification via column chromatography is usually necessary. A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate or a mixture with methanol) is typically effective. Sometimes, a charcoal treatment of the crude product solution can help remove highly colored impurities before chromatography.

Cyclization_Byproducts cluster_1 Reductive Cyclization Pathways Start Formamidine Intermediate Desired 6-Fluoro-triazolo[1,5-a]pyridin-2-amine Start->Desired Complete Reduction (Na₂S₂O₄, Base) Byp1 Partially Reduced Intermediates (Nitroso, Hydroxylamino) Start->Byp1 Incomplete Reduction Byp2 Colored Azo Byproducts Byp1->Byp2 Side Reaction

Sources

Technical Support Center: Optimization of Triazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of triazolopyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Triazolopyridines are a key structural motif in numerous pharmaceuticals, making their efficient synthesis a critical aspect of drug discovery and development.[1][2][3][4][5][6][7]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the synthesis of triazolopyridines. The information herein is grounded in established scientific principles and practical laboratory experience to help you optimize your reaction conditions and achieve higher yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during triazolopyridine synthesis, offering systematic approaches to identify and resolve them.

Issue 1: Low or No Product Yield

A consistently low yield is one of the most frequent challenges in organic synthesis.[8] The following steps provide a logical workflow to diagnose and remedy the underlying causes.

Initial Checks & Verifications:

  • Reagent Purity and Stoichiometry:

    • Problem: Impurities in starting materials or incorrect stoichiometry can significantly hinder the reaction.[8][9]

    • Solution: Ensure the purity of your starting materials (e.g., substituted pyridines, hydrazines, nitriles) through appropriate analytical techniques (NMR, LC-MS). If necessary, purify starting materials by recrystallization or chromatography.[9] Accurately weigh all reactants and verify the stoichiometry of the reaction.

  • Solvent Quality:

    • Problem: The presence of water or other impurities in the solvent can quench reagents or catalyze side reactions.

    • Solution: Use dry, high-purity solvents, especially for moisture-sensitive reactions.[8] Consider using freshly distilled solvents or those from a solvent purification system.

  • Reaction Atmosphere:

    • Problem: Many organic reactions are sensitive to oxygen and atmospheric moisture.[8]

    • Solution: If your reaction is known to be air-sensitive, employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket and degassed solvents.[8]

Systematic Optimization of Reaction Parameters:

If the initial checks do not resolve the low yield issue, a systematic optimization of the reaction conditions is necessary. It is advisable to perform small-scale trial reactions to efficiently screen different parameters.[8]

ParameterTroubleshooting ActionRationale & Key Considerations
Temperature Screen a range of temperatures (e.g., room temperature, 60 °C, 80 °C, reflux).The rate of reaction is highly dependent on temperature. Some reactions require heating to overcome the activation energy, while higher temperatures can sometimes lead to product decomposition.[8][9] Microwave-assisted synthesis can often significantly reduce reaction times and improve yields by enabling rapid and uniform heating to higher temperatures.[2][10]
Solvent Perform a solvent screen with a variety of solvents of different polarities (e.g., toluene, DMF, acetonitrile, ethanol).The solvent affects the solubility of reactants and can influence the reaction mechanism and rate.[9] For instance, polar aprotic solvents like DMF can accelerate certain nucleophilic substitution reactions.
Catalyst If applicable, screen different catalysts and catalyst loadings.The choice of catalyst is crucial. For example, in copper-catalyzed reactions, different copper sources (e.g., CuI, CuBr) and ligands can have a profound impact on the yield.[1][5] In some cases, a catalyst-free approach under microwave irradiation may be more efficient.[10]
Reaction Time Monitor the reaction progress over time using TLC or LC-MS.Inadequate or excessive reaction time can lead to incomplete conversion or the formation of degradation products.[8][9]

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed reagent_check Verify Reagent Purity & Stoichiometry start->reagent_check solvent_check Assess Solvent Quality (Dryness, Purity) reagent_check->solvent_check Purity OK reagent_issue Purify Reagents & Verify Stoichiometry reagent_check->reagent_issue Impure/ Incorrect atmosphere_check Ensure Inert Atmosphere (if required) solvent_check->atmosphere_check Quality OK solvent_issue Use Dry, High-Purity Solvents solvent_check->solvent_issue Contaminated optimize Systematically Optimize Reaction Conditions (Temp, Solvent, Catalyst) atmosphere_check->optimize Setup OK atmosphere_issue Improve Inert Atmosphere Technique atmosphere_check->atmosphere_issue Inadequate monitor Monitor Reaction Progress (TLC/LC-MS) optimize->monitor workup_check Review Workup & Purification Procedure monitor->workup_check success Improved Yield workup_check->success Optimized reagent_issue->reagent_check solvent_issue->solvent_check atmosphere_issue->atmosphere_check

Caption: A workflow for troubleshooting low product yield.

Issue 2: Formation of Side Products/Impurities

The presence of significant impurities can complicate purification and reduce the overall yield of the desired triazolopyridine.

  • Problem: Competing reaction pathways can lead to the formation of undesired isomers or byproducts.

  • Solution:

    • Characterize Impurities: If possible, isolate and characterize the major impurities to understand the side reactions that are occurring. This can provide valuable insights into how to suppress them.

    • Modify Reaction Conditions:

      • Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the desired product.

      • Order of Addition: The sequence in which reagents are added can be critical. For example, slow addition of a reactive intermediate can minimize side reactions.

      • Catalyst/Reagent Choice: Some synthetic routes are more prone to side reactions than others. For instance, certain oxidative cyclization methods may lead to over-oxidation if not carefully controlled.[5] Exploring alternative synthetic strategies, such as those involving intramolecular cyclization of pre-formed intermediates, may offer better selectivity.[11]

Issue 3: Difficulty with Product Isolation and Purification
  • Problem: The final triazolopyridine product may be difficult to isolate from the reaction mixture or purify by standard chromatographic methods.

  • Solution:

    • Optimize Work-up Procedure: A proper aqueous work-up is essential to remove inorganic salts and highly polar impurities.[9] The choice of extraction solvent should be based on the polarity of the product.

    • Alternative Purification Techniques:

      • Crystallization: If the product is a solid, recrystallization can be a highly effective method for purification. Experiment with different solvent systems to find one that provides good crystal growth.

      • Column Chromatography: For challenging separations, consider using a different stationary phase (e.g., alumina instead of silica gel) or a more sophisticated mobile phase gradient.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to triazolopyridines, and how do I choose the best one?

There are several established methods for the synthesis of triazolopyridines, and the choice depends on the desired isomer and the available starting materials.[1][4]

  • [8][10][12]Triazolo[4,3-a]pyridines: Often synthesized by the oxidative cyclization of 2-hydrazinopyridines with aldehydes or isothiocyanates.[1][13] Another common method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine followed by dehydration.[13]

  • [8][10][12]Triazolo[1,5-a]pyridines: Can be prepared from 2-aminopyridines and nitriles, often using a copper catalyst.[5][10] Alternative routes include the intramolecular annulation of N-(2-pyridyl)amidines.[14]

  • [10][12][13]Triazolo[1,5-a]pyridines: These can be synthesized via the cyclization of 1-(substituted(pyridin-2-yl)methylene)hydrazine, often catalyzed by manganese dioxide.[1]

The best route for your target molecule will depend on factors such as the commercial availability and cost of starting materials, functional group tolerance, and the desired scale of the reaction.

General Reaction Scheme for[8][10][12]Triazolo[1,5-a]pyridine Synthesis

Reaction_Scheme cluster_reactants Starting Materials cluster_product Product r1 2-Aminopyridine cond Catalyst (e.g., CuBr) Solvent (e.g., Toluene) Heat (Conventional or MW) r1->cond r2 Nitrile (R-CN) r2->cond p [1,2,4]Triazolo[1,5-a]pyridine cond->p Oxidative Cyclization

Caption: A generalized synthetic route to[8][10][12]triazolo[1,5-a]pyridines.

Q2: How does microwave-assisted synthesis benefit the preparation of triazolopyridines?

Microwave-assisted synthesis has emerged as a powerful tool in modern organic chemistry, offering several advantages for triazolopyridine synthesis:[2]

  • Reduced Reaction Times: Microwave irradiation can dramatically shorten reaction times from hours to minutes.[10]

  • Improved Yields: The rapid and uniform heating often leads to higher product yields and fewer side products.[10]

  • Greener Chemistry: This technique often requires less solvent and can enable the use of more environmentally benign solvents.[2][10]

  • Enabling Difficult Reactions: Some reactions that are sluggish or do not proceed under conventional heating can be successfully carried out using microwave energy.[10]

Recent studies have demonstrated the successful catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines under microwave conditions, highlighting the potential of this technology for more sustainable and efficient chemical production.[10]

Q3: My reaction is not going to completion. What should I try first?

If your reaction has stalled, consider the following troubleshooting steps in order:

  • Increase Reaction Time: Continue to monitor the reaction for an extended period to see if it progresses further.

  • Increase Temperature: Gradually increase the reaction temperature, as this will increase the reaction rate. Be mindful of potential product degradation at higher temperatures.

  • Add More Reagent/Catalyst: If one of the reagents is being consumed or the catalyst is deactivating, adding more may help drive the reaction to completion. This should be done cautiously to avoid complicating the purification process.

  • Re-evaluate the Synthetic Route: If the above steps are unsuccessful, it may be necessary to consider an alternative synthetic strategy that is more robust for your specific substrate.

Q4: Are there any specific safety precautions I should be aware of when synthesizing triazolopyridines?

As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. Specific hazards may include:

  • Hydrazine Derivatives: Many syntheses utilize hydrazine or its derivatives, which are often toxic and potentially carcinogenic. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Oxidizing Agents: Some synthetic routes employ strong oxidizing agents, which can be hazardous. Ensure you are familiar with the safe handling procedures for these reagents.

  • High Temperatures and Pressures: Microwave synthesis and reactions under reflux can involve high temperatures and pressures. Use appropriate glassware and equipment designed for these conditions.

Always consult the Safety Data Sheet (SDS) for all reagents and solvents used in your synthesis.

References

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of triazolopyridines. Retrieved from [Link]

  • Lee, K., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Retrieved from [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(11), 105244.
  • Bioengineer.org. (2025). Triazolopyridines: Advances in Synthesis and Applications. Retrieved from [Link]

  • Wang, X., et al. (2019). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 62(24), 11335–11357.
  • ResearchGate. (n.d.). Methods of synthesis of[8][10][12]triazolo[1,5-а]pyridines (microreview). Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC, 2007(12), 132-147.
  • ResearchGate. (n.d.). Optimization of reaction conditions of triazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Reported strategies for the synthesis of triazolopyridines and our approach. Retrieved from [Link]

  • GeneOnline News. (2025). Researchers Analyze Advances in Triazolopyridine Synthesis and Their Pharmaceutical Potential. Retrieved from [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. Retrieved from [Link]

  • Abarca, B., et al. (2018). The Chemistry of the Triazolopyridines: An Update. ResearchGate. Retrieved from [Link]

  • El-Ghanam, A. M. (2022). Efficient Synthesis and X-ray Structure of[8][10][12]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules, 27(19), 6537.

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]

  • Scribd. (n.d.). CY6023 Cyclization Reactions Complete Chapter. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization conditions for the synthesis of thiazolopyrimidine 3a. Retrieved from [Link]

  • Boyer Research. (2021, September 30). 10 - Strategy for Heterocycle Synthesis: Cyclisation and Dehydration [Video]. YouTube. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems. Retrieved from [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. Bioorganic & Medicinal Chemistry, 65, 128711.
  • MDPI. (n.d.). Special Issue : Cyclization Reactions in the Synthesis of Heterocyclic Compounds. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) related to the crystallization of this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to overcome challenges in your crystallization experiments.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the crystallization of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine.

Issue 1: Poor or No Crystal Formation

Symptom: After cooling the solution, no solid material forms, or only a clear oil is observed.

Causality: This is a common issue that often points to the solution not being sufficiently supersaturated.[1] Supersaturation is the essential driving force for crystallization, and if the concentration of the compound in the solvent is below its saturation point at a given temperature, nucleation and crystal growth will not occur. The formation of an oil, a phenomenon known as "oiling out," happens when the solute comes out of solution above its melting point, forming a liquid instead of a solid.[2]

Step-by-Step Solutions:

  • Increase Concentration: The most direct way to achieve supersaturation is to increase the solute concentration. If you have excess solvent, carefully evaporate a portion of it to concentrate the solution.[3][4]

  • Induce Nucleation: Sometimes a supersaturated solution needs a "push" to start crystallizing.

    • Scratching: Gently scratch the inside surface of the flask with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3][5]

    • Seeding: Introduce a tiny crystal of pure 6-Fluoro-triazolo[1,5-a]pyridin-2-amine (a seed crystal) into the supersaturated solution. This provides a template for further crystal growth.[3][6][7]

  • Optimize Cooling Rate: Rapid cooling can sometimes favor oil formation over crystallization.[4] Try a slower, more controlled cooling process. Allow the solution to cool to room temperature on the benchtop before transferring it to an ice bath or refrigerator.

  • Solvent System Modification:

    • Anti-Solvent Addition: If your compound is highly soluble in the chosen solvent, you can try adding an "anti-solvent" – a solvent in which your compound is poorly soluble.[6][8] Add the anti-solvent dropwise to the solution until it becomes slightly turbid, then warm the solution until it becomes clear again before allowing it to cool slowly.

    • Solvent Screening: The initial choice of solvent is critical. The ideal solvent should dissolve the compound when hot but have low solubility when cold.[2] A systematic solvent screening is often necessary. (See Experimental Protocols section for a detailed workflow).

Issue 2: Formation of an Oil Instead of Crystals

Symptom: A liquid phase separates from the solution upon cooling, rather than solid crystals.

Causality: Oiling out occurs when a compound's solubility in a solvent is so high that the solution becomes supersaturated at a temperature above the compound's melting point. This is more common with compounds that have relatively low melting points or when using a solvent that is too good at dissolving the compound.[2] Impurities can also lower the melting point of the mixture and contribute to oiling out.

Step-by-Step Solutions:

  • Lower the Crystallization Temperature: Try to induce crystallization at a lower temperature. If the oil solidifies upon further cooling (e.g., in a dry ice/acetone bath), you may be able to scratch the solidified oil to induce crystallization and then allow it to warm slowly.

  • Use a a Less-Good Solvent: The solvent you are using may be too effective. Experiment with a solvent in which your compound has lower solubility at elevated temperatures.[9]

  • Increase Solvent Volume: Counterintuitively, adding a small amount of additional solvent can sometimes help. This lowers the concentration and may prevent the solution from becoming supersaturated at a temperature above the melting point.[4]

  • pH Adjustment for Amines: For amine-containing compounds like 6-Fluoro-triazolo[1,5-a]pyridin-2-amine, converting the free base to a salt by adding an acid can dramatically improve its crystallization properties.[10] The resulting salt often has a higher melting point and different solubility characteristics, making it more amenable to crystallization.

Issue 3: Impurity Incorporation and Poor Crystal Quality

Symptom: The resulting crystals are small, discolored, or appear as a fine powder. The purity of the isolated material is not satisfactory.

Causality: Rapid crystallization can trap impurities within the crystal lattice, leading to poor crystal quality and lower purity.[4] The rate of nucleation significantly exceeds the rate of crystal growth.[1] The presence of certain impurities can also inhibit crystal growth or alter the crystal habit.

Step-by-Step Solutions:

  • Slow Down the Crystallization Process:

    • Reduce Supersaturation: Use a slightly larger volume of solvent than the minimum required to dissolve the compound at high temperature. This will result in a lower level of supersaturation upon cooling, favoring slower crystal growth.[1][4]

    • Gradual Cooling: As mentioned before, a slow cooling rate is crucial. Insulating the flask can help to slow down the cooling process.[11]

  • Purification Prior to Crystallization: If the starting material has a significant amount of impurities, it is often best to purify it by another method, such as column chromatography, before attempting recrystallization.[10]

  • Hot Filtration: If there are insoluble impurities present in the hot solution, perform a hot filtration to remove them before allowing the solution to cool.

  • Consider Polymorphism: Triazolopyridine derivatives can sometimes exist in different crystalline forms, or polymorphs.[12][13] The crystallization conditions, such as the solvent and cooling rate, can influence which polymorph is obtained. Characterization of the crystalline solid by techniques like X-ray powder diffraction (XRPD) can help identify the polymorphic form.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine to consider for crystallization?

While specific experimental data for this exact compound is not widely published, we can infer some properties based on its structure. It is a solid at room temperature, appearing as a white to off-white solid.[14] The presence of the fluorine atom and the triazolopyridine core suggests it is a polar molecule. The fluorine substituent can influence crystal packing through electrostatic interactions.[15][16] The amine group provides a site for hydrogen bonding, which will also play a significant role in its solubility and crystal structure.

Q2: What is a good starting point for solvent selection for 6-Fluoro-triazolo[1,5-a]pyridin-2-amine crystallization?

Given the polar nature of the molecule and the presence of an amine group, polar protic and aprotic solvents are good starting points. Here is a suggested screening panel:

Solvent ClassExamplesRationale
Alcohols Ethanol, Methanol, IsopropanolThe hydroxyl group can hydrogen bond with the amine and nitrogen atoms of the heterocyclic core.
Ketones AcetoneA polar aprotic solvent that can be a good choice for moderately polar compounds.
Esters Ethyl AcetateOffers a balance of polarity and is a common recrystallization solvent.
Nitriles AcetonitrileA polar aprotic solvent that can be effective for compounds with aromatic rings.[17]
Mixed Solvent Systems Ethanol/Water, Ethyl Acetate/HexanesA mixed solvent system can fine-tune the solubility to achieve ideal crystallization conditions.[8][18]

For amines and other basic compounds like pyridines, organic acids such as acetic acid or mixtures with other solvents can also be effective.[19]

Q3: How does the fluorine substituent impact the crystallization of this compound?

The introduction of fluorine into an aromatic system can have several effects on crystallization:

  • Altered Intermolecular Interactions: Fluorine is highly electronegative and can participate in dipole-dipole interactions and weak hydrogen bonds, influencing the crystal packing.[15][16]

  • Solubility Modification: The fluorine atom can alter the solubility profile of the molecule compared to its non-fluorinated analog.

  • Polymorphism: Fluorine substitution can influence the formation of different polymorphs.[20]

Q4: Can I use seeding to control the crystal size and form?

Yes, seeding is a powerful technique for controlling crystallization.[6] By introducing a seed crystal into a slightly supersaturated solution, you can promote the growth of larger, more uniform crystals and potentially control the polymorphic form.[6][7]

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Crystallization

Objective: To identify a suitable solvent or solvent system for the recrystallization of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine.

Methodology:

  • Place a small amount (10-20 mg) of the compound into several test tubes.

  • To each test tube, add a different solvent from the screening panel (see FAQ 2) dropwise at room temperature until the solid dissolves. Note the approximate solubility at room temperature.

  • For solvents in which the compound is sparingly soluble at room temperature, heat the test tube gently in a water bath. Continue adding the solvent dropwise until the solid completely dissolves.

  • Allow the clear solutions to cool slowly to room temperature.

  • If crystals form, place the test tube in an ice bath to maximize the yield.

  • Evaluate the quality and quantity of the crystals formed. The ideal solvent will dissolve the compound when hot and yield a good recovery of pure crystals upon cooling.

Protocol 2: Seeding to Induce Crystallization

Objective: To initiate crystallization in a supersaturated solution that has failed to nucleate spontaneously.

Methodology:

  • Prepare a supersaturated solution of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine.

  • Obtain a small seed crystal of the pure compound. If no seed crystal is available, you can try to generate one by dissolving a small amount of the compound in a minimal amount of a volatile solvent in a watch glass and allowing it to evaporate quickly.

  • Carefully add the seed crystal to the center of the supersaturated solution. Avoid letting the seed crystal touch the sides of the flask initially.

  • Allow the solution to stand undisturbed. Crystal growth should begin from the seed crystal.

  • Once crystal growth is well underway, you can cool the solution further to maximize the yield.

Visualizations

Crystallization Troubleshooting Workflow

A decision tree for troubleshooting common crystallization problems.

References

  • Recrystallization (chemistry) | Research Starters - EBSCO. (n.d.).
  • A Brief Review on Recrystallization of Clinically Important Drugs. (n.d.). international journal of pharmaceutical research.
  • 6-fluoro-[21][22][23]triazolo[1,5-a]pyridin-2-amine. (n.d.). ChemicalBook. Retrieved from

  • Recrystallization Definition, Principle &Purpose. (2022, November 7). PraxiLabs.
  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace.
  • Lab Procedure: Recrystallization. (2024, March 23). LabXchange.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate.
  • 3.3C: Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.
  • How to crystallize the natural compounds from plant extracts? (2013, January 28). ResearchGate.
  • Troubleshooting common issues in the synthesis of N-heterocycles. (n.d.). Benchchem.
  • Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines. (n.d.). Benchchem.
  • Guide for crystallization. (n.d.).
  • The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. (n.d.). PMC - NIH.
  • 3.5: Inducing Recrystallization. (2025, August 20). Chemistry LibreTexts.
  • Crystallisation Techniques. (2006, January 8).
  • On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals. (2025, March 3). PMC - NIH.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Troubleshooting Crystallization: A Technical Guide for Hispidanin B. (n.d.). Benchchem.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube.
  • Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives. (2024, October 22). RSC Publishing.
  • Crystallization Solvents.pdf. (n.d.).
  • Crystallization of fats and oils. (2023, August 24). Sonneveld Blogs.
  • Fluorine in Crystal Engineering ? ?The Little Atom That Could?. (2025, August 7). ResearchGate.
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (n.d.). Arabian Journal of Chemistry.
  • (PDF) Synthesis and crystal structures of two novel triazolpyridine compounds solved by local L.S. minimizations from poder diffraction data. (n.d.). ResearchGate.
  • Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. (n.d.). Crystal Growth & Design - ACS Publications - American Chemical Society.
  • Effect of Pyridine on Polymorphic Crystallization of 1,3Di(9-anthryl)- propan-2-ol. Does It Affect p/p Interaction or Hydrogen Bonding? (2025, August 5). ResearchGate.
  • Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. (n.d.). RSC Publishing.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry.
  • NOVEL POLYMORPH OF TRIAZOLOPYRAZINE DERIVATIVE AND METHOD FOR PREPARING SAME. (2021, December 8). European Patent Office.
  • Role of organic fluorine in crystal engineering. (2011, April 7). Semantic Scholar.
  • Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[21][22][23]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(. (2016, January 26). ACS Publications - American Chemical Society. Retrieved from

  • Structure and reactivity of pyridine crystal under pressure. (2025, August 7). ResearchGate.
  • Cocrystals Based on 4,4'-bipyridine: Influence of Crystal Packing on Melting Point. (2021, February 16). MDPI.
  • Simultaneous control of polymorphism and morphology via gelatin induction for concomitant systems: case study of sulfathiazole. (n.d.). CrystEngComm (RSC Publishing).
  • (1,2,4)Triazolo(1,5-a)pyridin-2-amine. (n.d.). PubChem.
  • 6-fluoro-[21][22][23]triazolo[1,5-a]pyridin-2-amine. (n.d.). MySkinRecipes. Retrieved from

  • 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. (2023, January 23). MDPI. Retrieved from 39.[21][22][23]Triazolo[1,5-a]pyridin-6-amine. (n.d.). PubChem. Retrieved from

  • 6-methyl-[21][22][23]triazolo[1,5-a]pyridin-2-amine. (n.d.). Advanced ChemBlocks. Retrieved from

  • 1427357-61-6 | 6-Fluoro-[21][22][23]triazolo[1,5-a]pyridine. (n.d.). ChemScene. Retrieved from

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023, September 2). ResearchGate.
  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (n.d.). PMC.
  • 7-(4-Fluorobenzylamino)-2-phenyl-1,2,4-triazolo[1,5-a][6][14][21]triazin-5-amine methanol disolvate. (n.d.). PMC - NIH. Retrieved from

  • 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. (2023, January 23).
  • Combining Amines and 3-(2-Pyridyl)-[14][21][22]Triazolo[1,5-a]pyridine: An Easy Access to New Functional Polynitrogenated Ligands. (n.d.). ResearchGate. Retrieved from

Sources

Technical Support Center: Solubility Profiling of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the solubility of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine in organic solvents. Our focus is on providing practical, field-proven insights to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine that may influence its solubility?

A1: Understanding the inherent properties of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine is the first step in developing a solubility profile. Based on predictive models for a structurally similar, non-fluorinated analogue, we can infer some key characteristics. For instance, the predicted pKa for 6-fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is approximately 4.15±0.30[1]. This suggests the compound is a weak base. The presence of the fluorine atom will likely influence the electron distribution and crystal lattice energy, which are critical factors in solubility. The triazolopyridine core is a nitrogen-rich heterocyclic system, capable of acting as both a hydrogen bond donor (the amine group) and acceptor (the nitrogen atoms in the rings)[4][5].

Q2: Which organic solvents are recommended as a starting point for solubility testing?

A2: A rational approach to solvent selection is crucial for efficiency. We recommend starting with a range of solvents that cover different polarity classes. Given the structure of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine, which has both polar (amine group, nitrogen heterocycle) and non-polar (aromatic rings) features, a tiered approach is best.

Recommended Initial Solvent Screen:

  • Protic Solvents: Methanol, Ethanol, Isopropanol (IPA)

  • Aprotic Polar Solvents: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)[6], Tetrahydrofuran (THF)

  • Non-Polar Solvents: Dichloromethane (DCM), Toluene

DMSO is often considered a "universal" organic solvent for challenging compounds due to its high polarity and ability to disrupt crystal lattice forces[6]. However, its high boiling point can make sample recovery difficult.

Q3: What is the most reliable method for determining thermodynamic solubility?

A3: The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method .[3] This method involves adding an excess of the solid compound to a known volume of solvent and agitating the mixture at a constant temperature until equilibrium is reached. This ensures the solution is truly saturated.[3] While this method can be time-consuming (often requiring 24-72 hours of incubation), its reliability is unparalleled for establishing a definitive solubility value.

Q4: How can I be certain that I have reached equilibrium in my solubility experiment?

A4: This is a critical point for ensuring the trustworthiness of your data. To confirm equilibrium, you should sample the supernatant at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is considered to be reached when consecutive measurements show no statistically significant change in concentration.

Q5: What analytical techniques are suitable for quantifying the concentration of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine in the saturated solvent?

A5: The choice of analytical technique depends on the solvent and the required sensitivity.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method.[7] It offers high specificity and can separate the analyte from any potential impurities or degradants.

  • UV-Vis Spectroscopy can be a faster alternative if the compound has a strong chromophore and there are no interfering substances in the solvent.[6] A calibration curve must be prepared.

  • Nephelometry , which measures light scattering from suspended particles, can be used as a high-throughput method to determine kinetic solubility by identifying the point of precipitation.[8]

Troubleshooting Guide

Issue 1: High variability in solubility measurements for the same solvent.
  • Potential Cause 1: Incomplete Equilibrium. As discussed in the FAQs, the system may not have reached saturation.

    • Solution: Increase the agitation time and take measurements at multiple time points to confirm that the concentration has plateaued.

  • Potential Cause 2: Temperature Fluctuations. Solubility is highly temperature-dependent.

    • Solution: Use a calibrated, temperature-controlled incubator or shaker. Ensure the temperature remains constant throughout the experiment.[2]

  • Potential Cause 3: Presence of Different Polymorphs. The solid material may exist in different crystalline forms or as an amorphous solid, each having a unique solubility.[7]

    • Solution: Characterize the solid form before and after the experiment using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).

Issue 2: The compound appears to be degrading in the solvent.
  • Potential Cause: Solvent Reactivity or Instability. The compound may be unstable in certain solvents, especially over long incubation times.

    • Solution: Analyze the sample by HPLC and look for the appearance of new peaks. If degradation is observed, consider using a less reactive solvent or reducing the incubation time and temperature. Perform forced degradation studies to understand the compound's stability profile.

Issue 3: Low or no detectable concentration in a solvent where some solubility is expected.
  • Potential Cause 1: Adsorption to Surfaces. Highly active compounds can adsorb to the surfaces of glassware, filter membranes, or pipette tips.

    • Solution: Use low-adsorption vials and pipette tips. Before analysis, saturate the filter membrane by discarding the initial portion of the filtrate.

  • Potential Cause 2: Insufficient Analytical Sensitivity. The concentration of the dissolved compound may be below the limit of detection (LOD) of your analytical method.

    • Solution: Use a more sensitive analytical technique, such as HPLC-MS, or concentrate the sample before analysis if possible.[7]

Experimental Protocols & Data Management

Protocol: Shake-Flask Method for Thermodynamic Solubility
  • Preparation: Add an excess amount of solid 6-Fluoro-triazolo[1,5-a]pyridin-2-amine to a clear glass vial (e.g., 2-5 mg in 1 mL of solvent). The presence of undissolved solid is essential.

  • Incubation: Seal the vials and place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

  • Agitation: Agitate the vials at a constant speed for 48-72 hours.

  • Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Filter the supernatant through a solvent-compatible 0.45 µm filter to remove any remaining solid particles.

  • Dilution: Dilute the filtrate with a suitable mobile phase to bring the concentration within the calibrated range of your analytical instrument.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method.

Data Presentation: Solubility Profile

To ensure easy comparison and analysis, we recommend summarizing your quantitative data in a structured table:

SolventTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)Analytical MethodNotes
e.g., Methanol25HPLC-UV
e.g., Acetonitrile25HPLC-UV
e.g., DMSO25HPLC-UV
e.g., Toluene25HPLC-UV

Visualized Workflows

Below are diagrams illustrating key decision-making and experimental processes.

SolventSelection start Start: Select Solvent for 6-Fluoro-triazolo[1,5-a]pyridin-2-amine polar_q Is high solubility in a polar medium required? start->polar_q protic_vs_aprotic Protic or Aprotic? polar_q->protic_vs_aprotic Yes nonpolar_q Is solubility in a non-polar / low-polarity medium required? polar_q->nonpolar_q No protic Test: Methanol, Ethanol protic_vs_aprotic->protic Protic Needed aprotic Test: DMSO, DMF, Acetonitrile protic_vs_aprotic->aprotic Aprotic Needed end Compile Solubility Data protic->end aprotic->end nonpolar Test: Toluene, DCM, THF nonpolar_q->nonpolar Yes nonpolar_q->end No nonpolar->end

Caption: Decision tree for initial organic solvent selection.

ShakeFlaskWorkflow A 1. Add excess compound to solvent B 2. Incubate & Agitate (Constant Temperature) A->B C 3. Settle & Centrifuge (Phase Separation) B->C H Equilibrium Check B->H D 4. Sample Supernatant C->D E 5. Filter sample (0.45 µm) D->E F 6. Dilute for Analysis E->F G 7. Quantify via HPLC F->G H->B Not Equilibrated (Increase Time) H->C Equilibrated

Caption: Experimental workflow for the shake-flask solubility method.

References

  • Solubility Experimental Methods. SlideShare. Available from: [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Available from: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]

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  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available from: [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available from: [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature. Available from: [Link]

  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. Available from: [Link]

  • Predicting drug solubility in organic solvents mixtures. ScienceDirect. Available from: [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available from: [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. ResearchGate. Available from: [Link]

  • [1][2][3]Triazolo[1,5-a]pyridin-6-amine. PubChem. Available from: [Link]

  • (1,2,4)Triazolo(1,5-a)pyridin-2-amine. PubChem. Available from: [Link]

  • Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1][2][3]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (PF-06463922), a Potent and Selective Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1). ACS Publications. Available from: [Link]

  • Triazolopyridine. Wikipedia. Available from: [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI. Available from: [Link]

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Technical Support Center: Identifying Impurities in 6-Fluoro-triazolo[1,5-a]pyridin-2-amine Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in your samples. This resource provides in-depth technical guidance, troubleshooting workflows, and frequently asked questions to ensure the integrity and purity of your compound.

Introduction

6-Fluoro-triazolo[1,5-a]pyridin-2-amine is a heterocyclic amine with significant interest in pharmaceutical research. Ensuring its purity is critical for accurate biological evaluation and to meet stringent regulatory requirements.[1] Impurities can arise from the synthetic route, degradation, or storage and can impact the safety and efficacy of the final drug product.[2][3] This guide will walk you through the common challenges and solutions for impurity profiling of this specific molecule.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the analysis of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine.

Q1: What are the most likely sources and types of impurities in my 6-Fluoro-triazolo[1,5-a]pyridin-2-amine sample?

A1: Impurities can be broadly categorized as organic, inorganic, or residual solvents.[2] For 6-Fluoro-triazolo[1,5-a]pyridin-2-amine, the most common impurities are typically organic and originate from the synthesis process. These can include:

  • Starting Materials: Unreacted starting materials from the synthetic route.

  • Intermediates: Partially reacted compounds that did not proceed to the final product.

  • By-products: Resulting from side reactions during the synthesis.[3] Common synthetic routes for triazolo[1,5-a]pyridines involve the cyclization of N-(pyrid-2-yl)formamidoximes or oxidative N-N bond formation from N-aryl amidines, which can lead to various by-products.[4]

  • Degradation Products: Formed due to exposure to stress conditions like acid, base, light, heat, or oxidation.[5][6]

Q2: I'm seeing an unexpected peak in my HPLC chromatogram. How do I begin to identify it?

A2: An unknown peak requires a systematic approach for identification. The first step is to determine if it's a genuine impurity or an artifact.

  • System Suitability: Ensure your HPLC system is performing correctly by checking system suitability parameters like peak shape, resolution, and reproducibility.

  • Blank Injection: Run a blank (mobile phase) injection to rule out contamination from the solvent or the system itself.

  • Forced Degradation Studies: To understand potential degradation pathways, subject a pure sample of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress).[5][6][7] Comparing the chromatograms of the stressed samples with your unknown peak can provide clues about its origin.

  • LC-MS Analysis: If the impurity is present at a sufficient level (typically >0.1%), Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for obtaining the molecular weight of the unknown compound.[2][8]

Q3: My LC-MS data gives me a molecular weight, but how do I confirm the structure of the impurity?

A3: A molecular weight is a crucial piece of the puzzle, but structural elucidation requires more advanced techniques.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can help determine the elemental composition of the impurity.

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the impurity ion in the mass spectrometer provides information about its substructures, aiding in structural identification.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation.[9][10] If the impurity can be isolated in sufficient quantity and purity, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can provide detailed information about the connectivity of atoms in the molecule.[9][11]

Q4: What are the best initial HPLC conditions for separating 6-Fluoro-triazolo[1,5-a]pyridin-2-amine from its potential impurities?

A4: While method development requires optimization, a good starting point for reversed-phase HPLC would be:

ParameterRecommended Starting Condition
Column C18, 2.1-4.6 mm ID, 50-150 mm length, 1.7-5 µm particle size
Mobile Phase A 0.1% Formic Acid or 10 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over 10-20 minutes.
Flow Rate 0.2 - 1.0 mL/min
Column Temperature 25-40 °C
Detection UV at 254 nm or a wavelength of maximum absorbance for the parent compound. A Photo Diode Array (PDA) detector is highly recommended to assess peak purity.

Rationale: A C18 column is a versatile starting point for many small molecules. The acidic mobile phase helps to protonate the amine group, leading to better peak shape. A gradient elution is generally necessary to separate compounds with a range of polarities.[5]

Troubleshooting Workflows

Workflow 1: Identification of an Unknown Peak in HPLC

This workflow provides a step-by-step guide to identifying an unknown peak observed during routine analysis.

G cluster_0 Initial Observation cluster_1 Preliminary Checks cluster_2 Hypothesis Generation cluster_3 Characterization cluster_4 Structure Elucidation A Unknown Peak Observed in HPLC B Verify System Suitability A->B C Run Blank Injection B->C D Peak is an Artifact C->D Peak present in blank E Peak is a Real Impurity C->E Peak absent in blank F Perform Forced Degradation Studies E->F G Analyze by LC-MS for Molecular Weight F->G H Isolate Impurity (Prep-HPLC) G->H Sufficient Quantity I Analyze by NMR (1D & 2D) H->I J Propose Structure I->J

Caption: Workflow for identifying an unknown HPLC peak.

Workflow 2: Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the stability of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine and for developing stability-indicating analytical methods.[6][12]

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare Stock Solution of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidation (e.g., 3% H2O2, RT) A->D E Thermal Degradation (e.g., 80°C, solid state) A->E F Photolytic Degradation (e.g., UV/Vis light exposure) A->F G Neutralize Acid/Base Samples B->G C->G H Analyze All Samples by HPLC-PDA D->H E->H F->H G->H I Analyze Significant Degradants by LC-MS H->I

Caption: Protocol for a forced degradation study.

Detailed Protocol for Forced Degradation Studies
  • Stock Solution Preparation: Prepare a stock solution of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Cool and neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Heat the solution at 60°C for a specified time. Cool and neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep the solution at room temperature for a specified time.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for a specified time. Dissolve the stressed solid in the mobile phase before analysis.

  • Photolytic Degradation: Expose the solid compound or a solution to UV and visible light (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.

Conclusion

A thorough understanding of potential impurities is paramount in the development of pharmaceuticals. By employing a systematic approach that combines chromatographic separation with powerful analytical techniques like mass spectrometry and NMR, researchers can confidently identify and characterize impurities in 6-Fluoro-triazolo[1,5-a]pyridin-2-amine samples. This technical guide provides a framework for troubleshooting common issues and ensuring the quality and safety of this important compound.

References

  • Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its nitroso-genotoxic derivative in sitagliptin pharmaceutical formulation. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Retrieved January 5, 2026, from [Link]

  • Synthesis and SAR of[5][6][8]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. (2007). Journal of Medicinal Chemistry. Retrieved January 5, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis. Retrieved January 5, 2026, from [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. Retrieved January 5, 2026, from [Link]

  • In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues. (2023). Pharmacia. Retrieved January 5, 2026, from [Link]

  • Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. (2021). AZoM.com. Retrieved January 5, 2026, from [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Trend in Scientific Research and Development. Retrieved January 5, 2026, from [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (n.d.). AMSbiopharma. Retrieved January 5, 2026, from [Link]

  • Impurity Profiling in different analytical techniques. (2024). International Journal of Novel Research and Development. Retrieved January 5, 2026, from [Link]

  • Forced Degradation Studies Research Articles. (n.d.). R Discovery. Retrieved January 5, 2026, from [Link]

  • Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[5][6][8]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1). (2016). Journal of Medicinal Chemistry. Retrieved January 5, 2026, from [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

  • Analytical advances in pharmaceutical impurity profiling. (2016). European Journal of Pharmaceutical Sciences. Retrieved January 5, 2026, from [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines: Efficient One-step Synthesis and Functionalization as Influenza Polymerase PA-PB1 Interaction Inhibitors. (n.d.). Retrieved January 5, 2026, from [Link]

  • forced degradation products: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 5, 2026, from [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia. Retrieved January 5, 2026, from [Link]

  • 3-(4-(Benzyloxy)-3-methoxyphenyl)-[5][6][8]triazolo[4,3-a]pyridine. (2023). MDPI. Retrieved January 5, 2026, from [Link]

  • Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Advanced NMR techniques for structural characterisation of heterocyclic structures. (n.d.). Retrieved January 5, 2026, from [Link]

  • The[5][6][8]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. (2020). ChemMedChem. Retrieved January 5, 2026, from [Link]

  • 2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one Sodium Salt. (2023). MDPI. Retrieved January 5, 2026, from [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). Chemistry Central Journal. Retrieved January 5, 2026, from [Link]

Sources

Technical Support Center: Synthesis of Triazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of triazolo[1,5-a]pyridines. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during synthesis. Our goal is to provide you with the in-depth, field-proven insights needed to troubleshoot your experiments effectively.

Introduction: The Challenge of Regioselectivity

The synthesis of triazolo[1,5-a]pyridines, most commonly through the reaction of 2-hydrazinopyridines with various one-carbon electrophiles, is often complicated by a key challenge: the formation of the isomerictriazolo[4,3-a]pyridine byproduct. The reaction pathway can diverge, leading to two different heterocyclic systems from the same set of starting materials. Understanding and controlling this divergence is critical for successful synthesis.

This guide will provide a structured, question-and-answer-based approach to tackling this and other common side reactions, grounding our recommendations in mechanistic principles and established literature.

Frequently Asked Questions & Troubleshooting

Q1: My reaction is producing a mixture of isomers. How can I selectively synthesize the triazolo[1,5-a]pyridine?

This is the most common issue encountered. The formation of the desired triazolo[1,5-a]pyridine versus the isomeric triazolo[4,3-a]pyridine is highly dependent on the reaction conditions, particularly the pH.

The Underlying Mechanism:

The reaction proceeds through an initial condensation of 2-hydrazinopyridine with an aldehyde to form a hydrazone. This intermediate can then cyclize in two different ways:

  • Acid-Catalyzed Pathway (Favors [4,3-a] isomer): Under acidic conditions, the pyridine ring nitrogen is protonated, which activates the endocyclic nitrogen for intramolecular nucleophilic attack, leading to the kinetically favoredtriazolo[4,3-a]pyridine. This is often referred to as the Dimroth rearrangement pathway.

  • Base-Promoted or Thermal Pathway (Favors [1,5-a] isomer): Under neutral, basic, or thermal conditions, an oxidative cyclization occurs. This pathway involves the attack of the exocyclic amino group onto the carbon of the C=N bond, followed by oxidation, which yields the thermodynamically more stable triazolo[1,5-a]pyridine.

Troubleshooting Protocol:

  • pH Control is Key: Avoid acidic conditions if the [1,5-a] isomer is your target. If your starting materials or reagents create an acidic environment, consider adding a non-nucleophilic base to neutralize the medium.

  • Choice of Oxidizing Agent: For syntheses that require an oxidative cyclization (e.g., from hydrazones), the choice of oxidant can be critical. Reagents like copper(II) acetate or lead tetraacetate have been successfully used to promote the formation of the [1,5-a] system.

  • Thermal Conditions: In many cases, simply heating the hydrazone intermediate in a high-boiling solvent (like DMF or DMSO) can favor the formation of the thermodynamically stable [1,5-a] isomer.

Below is a diagram illustrating the divergent reaction pathways.

Isomer_Formation SM 2-Hydrazinopyridine + Aldehyde INT Hydrazone Intermediate SM->INT Condensation P1 [1,2,4]Triazolo[4,3-a]pyridine (Kinetic Product) INT->P1 Acidic Conditions (e.g., H+) P2 [1,2,4]Triazolo[1,5-a]pyridine (Thermodynamic Product) INT->P2 Oxidative/Thermal Conditions (e.g., Cu(II), Heat)

Caption: Divergent pathways in triazolo-pyridine synthesis.

Q2: My yield is very low, and I'm recovering a lot of unreacted 2-hydrazinopyridine. What's going wrong?

Low conversion can often be traced back to either the stability of the starting material or suboptimal reaction conditions that fail to drive the reaction to completion.

Potential Causes & Solutions:

  • Starting Material Purity: 2-Hydrazinopyridine and its derivatives can be prone to oxidation or degradation. Ensure you are using a high-purity starting material. If it has been stored for a long time, consider purification by recrystallization or distillation before use.

  • Inefficient Intermediate Formation: The initial condensation to form the hydrazone or related intermediate is crucial.

    • For Aldehyde Condensations: A catalytic amount of acid (e.g., a drop of acetic acid) can sometimes accelerate hydrazone formation, but be mindful of the potential for isomer formation as discussed in Q1. The key is catalytic amounts, not stoichiometric.

    • For Cycloadditions: In syntheses using 1,3-dipolar cycloaddition of N-aminopyridinium ylides, the in-situ generation of the ylide is critical. Ensure your base is strong enough and your conditions are anhydrous if required.

  • Reaction Energetics: Some cyclization reactions have a significant activation energy barrier.

    • Increase Temperature: Cautiously increasing the reaction temperature can improve the rate and yield. Monitor for potential degradation of products at higher temperatures.

    • Microwave Irradiation: The use of microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and improve yields for this class of compounds by efficiently overcoming activation barriers.

Experimental Workflow: Optimizing a Low-Yield Reaction

Yield_Optimization start Low Yield Observed check_sm Verify Purity of 2-Hydrazinopyridine start->check_sm purify_sm Purify Starting Material check_sm->purify_sm Impure optimize_cond Optimize Reaction Conditions check_sm->optimize_cond Pure purify_sm->optimize_cond temp Screen Temperatures (e.g., 80°C, 100°C, 120°C) optimize_cond->temp catalyst Screen Catalysts/ Additives (e.g., Base, Oxidant) optimize_cond->catalyst solvent Screen Solvents (e.g., EtOH, DMF, Toluene) optimize_cond->solvent analyze Analyze Yield & Purity (LC-MS, NMR) temp->analyze catalyst->analyze solvent->analyze analyze->optimize_cond Iterate end Optimized Protocol analyze->end Acceptable Yield

Caption: Workflow for troubleshooting low reaction yields.

Q3: I've successfully formed the product, but it's difficult to purify. What are the best practices for purification?

Purification can be challenging, especially if you have a mixture of the [1,5-a] and [4,3-a] isomers, as they often have very similar polarities.

Troubleshooting Purification:

Problem Recommended Technique Technical Details & Rationale
Isomer Mixture Flash Column ChromatographyThe two isomers can often be separated, but it may require careful solvent system screening. Start with a non-polar system (e.g., Hexane/Ethyl Acetate) and gradually increase polarity. Using a high-performance silica or a different stationary phase (e.g., alumina) may improve resolution.
RecrystallizationIf one isomer is present as the major product and the other as a minor impurity, fractional recrystallization can be effective. This relies on slight differences in solubility in a given solvent system. Screen a variety of solvents (e.g., ethanol, ethyl acetate, toluene).
Baseline Impurities Preparative HPLCFor high-purity material required for biological testing, reverse-phase preparative HPLC is often the best choice. It offers superior resolving power for closely related compounds.
Dark, Tarry Byproducts Activated Carbon TreatmentThe formation of polymeric or highly conjugated byproducts can lead to dark-colored solutions. Before chromatography, dissolving the crude material in a suitable solvent and stirring with a small amount of activated carbon for 15-30 minutes, followed by filtration through celite, can remove many of these colored impurities.

Self-Validating Protocol: Test Purification by LC-MS

Before committing your entire batch of crude product to a purification method, perform small-scale analytical tests. Use LC-MS to confirm the identity of peaks and to assess the separation efficiency of different solvent systems on a TLC plate or an analytical HPLC column. This data-driven approach saves time and material.

References

  • The Tautomerism of Heterocycles: Aromaticity as a Driving Force. Molecules. [Link]

  • Recent Advances in the Synthesis of FusedTriazoles. Molecules. [Link]

  • 2-Hydrazinopyridine. Wikipedia. [Link]

  • Synthesis and structural study of some novel 1,2,4-triazolo[4,3-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines. ARKIVOC. [Link]

  • Copper(II)-Catalyzed Aerobic Oxidative C–H/N–H Annulation of Hydrazines with Aldehydes: A General and Efficient Access to 1,2,4-Triazolo[1,5-a]pyridines. Organic Letters. [Link]

Technical Support Center: Enhancing the Oral Bioavailability of Triazolopyridine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals actively engaged in optimizing the oral bioavailability of triazolopyridine-based inhibitors. The content herein is structured to provide not just procedural steps, but also the underlying scientific rationale to empower effective troubleshooting and experimental design.

Introduction: The Bioavailability Challenge with Triazolopyridine Inhibitors

Triazolopyridine scaffolds are a cornerstone in modern medicinal chemistry, forming the basis of numerous potent and selective inhibitors for a range of therapeutic targets, including kinases and epigenetic modulators.[1][2] Despite their promising pharmacological profiles, these compounds frequently exhibit suboptimal oral bioavailability, a critical hurdle in their development as clinically viable drugs.[3] The primary obstacles often stem from poor aqueous solubility and susceptibility to first-pass metabolism.[4][5]

This technical support center provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preclinical development of triazolopyridine inhibitors. Our goal is to equip you with the knowledge and practical methodologies to systematically enhance the oral exposure of your compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My triazolopyridine inhibitor exhibits poor aqueous solubility. What are the initial steps to address this?

Poor aqueous solubility is a common characteristic of many small molecule inhibitors and a primary reason for low oral bioavailability.[6] The initial focus should be on strategies that enhance the dissolution rate of the compound in the gastrointestinal (GI) tract.

Troubleshooting Workflow:

  • Particle Size Reduction (Micronization/Nanonization):

    • Rationale: Reducing the particle size increases the surface area-to-volume ratio of the drug, which in turn enhances the dissolution rate according to the Noyes-Whitney equation.[7]

    • Experimental Protocol (Micronization):

      • Prepare a suspension of the triazolopyridine inhibitor in a suitable non-solvent.

      • Utilize a jet mill or air-jet mill to reduce the particle size to the 2–5 μm range.[8]

      • Collect the micronized powder and characterize the particle size distribution using techniques like laser diffraction.

      • Perform in vitro dissolution studies to compare the dissolution profile of the micronized material to the unprocessed compound.

    • Experimental Protocol (Nanonization):

      • For even greater surface area enhancement, consider wet bead milling or high-pressure homogenization to produce nanoparticles (100–250 nm).[8][9]

      • Stabilize the nanosuspension with appropriate surfactants or polymers to prevent agglomeration.

      • Characterize particle size and dissolution rate as described above.

  • Salt Formation:

    • Rationale: If your triazolopyridine derivative possesses an ionizable functional group, forming a salt can significantly improve its aqueous solubility and dissolution rate.[10]

    • Experimental Protocol:

      • Identify acidic or basic centers in your molecule.

      • Select a pharmaceutically acceptable counter-ion.

      • React the free base or acid form of your compound with the chosen counter-ion in a suitable solvent system.

      • Isolate and characterize the resulting salt form, confirming its stoichiometry and purity.

      • Evaluate the aqueous solubility and dissolution rate of the salt compared to the parent compound.

Data Summary: Initial Solubility Enhancement Strategies

StrategyAdvantagesDisadvantagesTypical Particle Size
Micronization Well-established, cost-effective.[11]Limited enhancement for very poorly soluble compounds.2-5 µm[8]
Nanonization Significant increase in dissolution rate.[12]Requires specialized equipment and formulation expertise to prevent particle aggregation.[9]100-250 nm[8]
Salt Formation Can dramatically increase solubility and dissolution.[10]Only applicable to ionizable compounds; potential for disproportionation back to the free form.N/A

Diagram: Initial Approaches to Solubility Enhancement

G cluster_0 Initial Assessment cluster_1 Physical Modification cluster_2 Chemical Modification Poor Aqueous Solubility Poor Aqueous Solubility Micronization Micronization (2-5 µm) Poor Aqueous Solubility->Micronization Increase Surface Area Nanonization Nanonization (100-250 nm) Poor Aqueous Solubility->Nanonization Maximize Surface Area SaltFormation Salt Formation Poor Aqueous Solubility->SaltFormation Increase Ionization G Start Persistent Solubility Issues ASD Amorphous Solid Dispersions (ASDs) Start->ASD LBDDS Lipid-Based Drug Delivery Systems (LBDDS) Start->LBDDS SprayDry Spray Drying ASD->SprayDry HME Hot Melt Extrusion ASD->HME SEDDS SEDDS/SMEDDS LBDDS->SEDDS SLN Solid Lipid Nanoparticles (SLNs) LBDDS->SLN End Enhanced Oral Bioavailability SprayDry->End HME->End SEDDS->End SLN->End

Caption: Decision tree for advanced formulation strategies.

My triazolopyridine inhibitor has good solubility but still shows low oral bioavailability. What could be the underlying reasons?

When solubility is not the limiting factor, other physiological barriers may be at play. These include high first-pass metabolism and efflux by intestinal transporters.

Troubleshooting Workflow:

  • Investigating First-Pass Metabolism:

    • Rationale: The liver is a major site of drug metabolism, and for some orally administered drugs, a significant portion is metabolized before reaching systemic circulation, a phenomenon known as the first-pass effect. [4][13][14] * Experimental Protocol (In Vitro Metabolic Stability):

      • Incubate your triazolopyridine inhibitor with liver microsomes or hepatocytes.

      • Monitor the disappearance of the parent compound over time using LC-MS/MS.

      • Calculate the in vitro half-life and intrinsic clearance to estimate the extent of hepatic metabolism.

    • Mitigation Strategy: Prodrugs:

      • Rationale: A prodrug is an inactive or less active derivative of a drug that is converted to the active form in the body. [15][16]This approach can be used to mask metabolic soft spots, improving stability against first-pass metabolism. [5] * Experimental Approach:

        • Identify potential metabolic liabilities on your triazolopyridine scaffold.

        • Design and synthesize prodrugs by chemically modifying these sites with moieties that are cleaved in vivo to release the active drug.

        • Evaluate the metabolic stability and conversion of the prodrug to the parent drug in vitro and in vivo.

  • Assessing Efflux Transporter Activity:

    • Rationale: Efflux transporters, such as P-glycoprotein (P-gp), are present in the intestinal epithelium and can actively pump drugs back into the gut lumen, reducing their net absorption. [17][18] * Experimental Protocol (Caco-2 Permeability Assay):

      • Culture Caco-2 cells on a permeable support to form a monolayer that mimics the intestinal barrier.

      • Measure the transport of your compound from the apical (gut) to the basolateral (blood) side and vice versa.

      • An efflux ratio (B-A transport / A-B transport) significantly greater than 2 suggests that your compound is a substrate for efflux transporters.

    • Mitigation Strategies:

      • Inhibitor Co-administration: In a research setting, co-dosing with a known P-gp inhibitor (e.g., verapamil) can confirm the role of efflux in limiting absorption.

      • Medicinal Chemistry Approaches: Structural modifications to the triazolopyridine scaffold can be made to reduce its affinity for efflux transporters.

Diagram: Investigating Post-Absorption Barriers

G Start Good Solubility, Low Bioavailability Metabolism High First-Pass Metabolism? Start->Metabolism Efflux Efflux Transporter Substrate? Start->Efflux Microsomes In Vitro Metabolic Stability Assay (Liver Microsomes/Hepatocytes) Metabolism->Microsomes Caco2 Caco-2 Permeability Assay Efflux->Caco2 Prodrug Prodrug Strategy Microsomes->Prodrug If unstable Inhibitor Co-administer with Efflux Inhibitor Caco2->Inhibitor If efflux ratio > 2 End Improved Bioavailability Prodrug->End Inhibitor->End

Caption: Troubleshooting low bioavailability despite good solubility.

Conclusion

Enhancing the oral bioavailability of triazolopyridine inhibitors is a multifaceted challenge that requires a systematic and mechanistically driven approach. By carefully considering the interplay between solubility, permeability, and metabolism, researchers can effectively troubleshoot and overcome the hurdles to successful oral drug delivery. The strategies outlined in this guide provide a robust framework for optimizing the pharmacokinetic properties of this important class of therapeutic agents.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). J Formul Sci Bioavailab, 8, 212.
  • Nanotechnology Transforming Oral Drug Delivery. (n.d.). World Pharma Today.
  • Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher.
  • Gupta, S., Kesarla, R., & Omri, A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 809482.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). MDPI.
  • Nanoparticles for oral delivery: design, evaluation and st
  • Solubility enhancement with amorphous solid dispersions. (2025). Seppic.
  • Strategies for enhancing oral bioavailability of poorly soluble drugs. (2025).
  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals.
  • An overview on oral drug delivery via nano-based formulations. (2018). Pharmaceutical and Biomedical Research, 4(1), 1-7.
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  • Oral lipid based drug delivery system (LBDDS)
  • Formulation strategies to improve the bioavailability of poorly absorbed drugs. (n.d.). Request PDF.
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  • Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formul
  • Oral lipid drug delivery system for poor w
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Technical Support Center: Scaling Up the Synthesis of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter, providing not only solutions but also the underlying scientific principles to empower your process development.

I. Overview of the Synthetic Pathway

The synthesis of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine typically proceeds through a two-step process involving the formation of a key intermediate, 5-Fluoro-2-hydrazinopyridine, followed by cyclization. Understanding the nuances of each step is critical for a successful and scalable synthesis.

General Synthetic Scheme

Synthesis_Pathway 2-Chloro-5-fluoropyridine 2-Chloro-5-fluoropyridine 5-Fluoro-2-hydrazinopyridine 5-Fluoro-2-hydrazinopyridine 2-Chloro-5-fluoropyridine->5-Fluoro-2-hydrazinopyridine Nucleophilic Aromatic Substitution Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->5-Fluoro-2-hydrazinopyridine 6-Fluoro-triazolo[1,5-a]pyridin-2-amine 6-Fluoro-triazolo[1,5-a]pyridin-2-amine 5-Fluoro-2-hydrazinopyridine->6-Fluoro-triazolo[1,5-a]pyridin-2-amine Cyclization Cyanogen Bromide Cyanogen Bromide Cyanogen Bromide->6-Fluoro-triazolo[1,5-a]pyridin-2-amine

Caption: General synthetic route to 6-Fluoro-triazolo[1,5-a]pyridin-2-amine.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and scale-up of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine.

Step 1: Synthesis of 5-Fluoro-2-hydrazinopyridine
FAQ 1: What are the common challenges in synthesizing 5-Fluoro-2-hydrazinopyridine and how can they be mitigated?

Answer: The synthesis of 5-Fluoro-2-hydrazinopyridine, a key intermediate, is typically achieved via nucleophilic aromatic substitution of a 2-halo-5-fluoropyridine with a hydrazine source.[1] Several challenges can arise during this step:

  • Side Reactions: The high reactivity of hydrazine can lead to the formation of undesired byproducts. Using a large excess of hydrazine hydrate can help drive the reaction to completion and minimize the formation of di-substituted products.

  • Reaction Conditions: The reaction temperature is a critical parameter. While heating can accelerate the reaction, it can also promote the degradation of the product and the formation of impurities. Careful monitoring and optimization of the reaction temperature are essential.[1]

  • Work-up and Isolation: The product is often isolated by precipitation or extraction. Ensuring the correct pH during work-up is crucial to prevent the loss of the product, which is basic in nature. Recrystallization from a suitable solvent system, such as ethanol/water, is often necessary to obtain a high-purity product.[1]

Table 1: Recommended Starting Materials and Solvents for 5-Fluoro-2-hydrazinopyridine Synthesis

Starting MaterialHydrazine SourceSolventTypical Reaction Temperature
2-Chloro-5-fluoropyridineHydrazine hydrateEthanol, Water, or neat80-100 °C
2-Bromo-5-fluoropyridineHydrazine hydrateEthanol, Water, or neat70-90 °C
Troubleshooting: Low Yield of 5-Fluoro-2-hydrazinopyridine

Question: My yield of 5-Fluoro-2-hydrazinopyridine is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure the 2-halo-5-fluoropyridine is of high purity. Impurities can interfere with the reaction.

  • Excess of Hydrazine: A significant excess of hydrazine hydrate (typically 5-10 equivalents) is often required to drive the reaction to completion and suppress the formation of byproducts.

  • Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Incomplete reaction or product degradation due to prolonged heating can lower the yield.

  • Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially at elevated temperatures.

  • Work-up Procedure: During the aqueous work-up, ensure the pH is sufficiently basic (pH > 9) before extraction to prevent the protonation of the desired product, which would increase its water solubility and lead to losses in the aqueous phase.

Step 2: Cyclization to 6-Fluoro-triazolo[1,5-a]pyridin-2-amine
FAQ 2: What are the critical parameters for the cyclization of 5-Fluoro-2-hydrazinopyridine?

Answer: The cyclization of 5-Fluoro-2-hydrazinopyridine with a one-carbon electrophile, such as cyanogen bromide, is the final step in forming the triazolopyridine ring system.[2] Key considerations for this step include:

  • Choice of Cyclizing Agent: Cyanogen bromide is a common and effective reagent for this transformation. However, due to its toxicity and handling difficulties, alternative reagents can be considered for larger-scale synthesis.

  • Solvent: The choice of solvent is crucial for managing the reaction exotherm and ensuring good solubility of the reactants. Alcohols, such as methanol or ethanol, are frequently used.

  • Temperature Control: The reaction with cyanogen bromide is often exothermic. Maintaining a low temperature (e.g., 0-10 °C) during the addition of the reagent is critical to control the reaction rate and prevent the formation of impurities.

  • pH Control: The reaction is typically performed under neutral or slightly basic conditions. The addition of a base, such as sodium bicarbonate or potassium carbonate, may be necessary to neutralize the HBr formed during the reaction.

Experimental Protocol: Synthesis of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine

  • Dissolve 5-Fluoro-2-hydrazinopyridine (1.0 eq) in a suitable solvent (e.g., methanol) in a reaction vessel equipped with a stirrer and a thermometer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of cyanogen bromide (1.0-1.2 eq) in the same solvent, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction mixture is typically worked up by adding a base to neutralize the acid, followed by extraction with an organic solvent.

  • The crude product is then purified by recrystallization or column chromatography.

Troubleshooting: Impurity Formation During Cyclization

Question: I am observing significant impurity formation during the cyclization step. What are the likely side reactions and how can I minimize them?

Answer: Impurity formation during the cyclization with cyanogen bromide can be a significant challenge, especially during scale-up.

Troubleshooting_Cyclization cluster_causes Potential Causes cluster_solutions Mitigation Strategies High_Temp Poor Temperature Control Slow_Addition Slow Reagent Addition at Low Temp High_Temp->Slow_Addition Reagent_Purity Impure Cyanogen Bromide Fresh_Reagent Use Freshly Prepared/Treated Reagent Reagent_Purity->Fresh_Reagent pH_Control Incorrect pH Buffering Use a Buffered System or Base pH_Control->Buffering Stoichiometry Incorrect Stoichiometry Precise_Control Accurate Reagent Dosing Stoichiometry->Precise_Control Impurity_Formation Impurity_Formation Impurity_Formation->High_Temp Impurity_Formation->Reagent_Purity Impurity_Formation->pH_Control Impurity_Formation->Stoichiometry

Caption: Troubleshooting impurity formation during cyclization.

Common Side Reactions and Solutions:

  • Over-reaction/Dimerization: Poor temperature control can lead to uncontrolled reactions and the formation of dimeric or polymeric byproducts. Solution: Maintain strict temperature control (0-10 °C) during the addition of cyanogen bromide and consider using a jacketed reactor for better heat management on a larger scale.

  • Hydrolysis of Cyanogen Bromide: Cyanogen bromide can hydrolyze in the presence of water, especially under basic conditions, to form inactive species. Solution: Use anhydrous solvents and ensure all glassware is dry before use.

  • Formation of Isomeric Byproducts: While less common for this specific cyclization, incorrect pH can sometimes favor the formation of other heterocyclic ring systems. Solution: Maintain a neutral to slightly basic pH throughout the reaction. The use of a non-nucleophilic base like sodium bicarbonate is recommended.

Purification and Scale-Up Considerations
FAQ 3: What are the recommended methods for purifying 6-Fluoro-triazolo[1,5-a]pyridin-2-amine on a large scale?

Answer: As the scale of the synthesis increases, purification by column chromatography becomes less practical. The following methods are more suitable for large-scale purification:

  • Recrystallization: This is often the most effective and economical method for purifying crystalline solids. A thorough solvent screen should be performed to identify a suitable solvent or solvent system that provides good recovery and high purity. Common solvents for recrystallization of similar heterocyclic compounds include ethanol, isopropanol, acetonitrile, and mixtures with water.[3]

  • Slurrying: If a suitable recrystallization solvent cannot be found, slurrying the crude product in a solvent in which the impurities are soluble but the product has low solubility can be an effective purification technique.

  • Acid-Base Extraction: The basic nature of the amino group on the final product allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid to extract the product into the aqueous phase. The aqueous layer is then basified to precipitate the pure product, which is collected by filtration.

Table 2: Comparison of Large-Scale Purification Methods

MethodAdvantagesDisadvantages
Recrystallization High purity, cost-effective, scalable.Requires a suitable solvent system, potential for product loss in the mother liquor.
Slurrying Simple, can remove highly soluble impurities.May not be as effective as recrystallization for removing closely related impurities.
Acid-Base Extraction Effective for removing non-basic impurities.Can be labor-intensive, requires large volumes of solvents and aqueous solutions.
Troubleshooting: Difficulty in Product Isolation/Crystallization

Question: My final product is an oil or a sticky solid and is difficult to isolate and handle. What can I do?

Answer: The physical form of the final product can be influenced by residual solvents and impurities.

  • Check for Residual Solvents: Analyze the product by ¹H NMR or GC to check for residual solvents. High boiling point solvents like DMF or DMSO can be difficult to remove and can prevent crystallization.

  • Trituration: Try triturating the crude product with a non-polar solvent like hexanes or diethyl ether. This can often induce crystallization and remove non-polar impurities.

  • Salt Formation: If the free base is difficult to handle, consider forming a crystalline salt (e.g., hydrochloride or hydrobromide). The salt can be easier to purify by recrystallization and can be converted back to the free base in a subsequent step if necessary.

III. References

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  • ResearchGate. (n.d.). Scalable, Green Synthesis of Heteroaromatic Amine-boranes | Request PDF. Retrieved January 5, 2026, from

  • Springer Nature. (n.d.). General (hetero)polyaryl amine synthesis via multicomponent cycloaromatization of amines. Retrieved January 5, 2026, from

  • ResearchGate. (2025, August 10). The Chemistry of the Triazolopyridines: An Update. Retrieved January 5, 2026, from

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  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Retrieved January 5, 2026, from

  • ResearchGate. (n.d.). Reported strategies for the synthesis of triazolopyridines and our approach. Retrieved January 5, 2026, from

  • National Institutes of Health. (2024, February 18). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Retrieved January 5, 2026, from

  • ResearchGate. (2023, September 2). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Retrieved January 5, 2026, from

  • ACS Publications. (n.d.). Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery | Organic Process Research & Development. Retrieved January 5, 2026, from

  • Pharmacia. (n.d.). In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues. Retrieved January 5, 2026, from

  • GeneOnline News. (2025, December 23). Researchers Analyze Advances in Triazolopyridine Synthesis and Their Pharmaceutical Potential. Retrieved January 5, 2026, from

  • MDPI. (n.d.). Efficient Synthesis and X-ray Structure of[1][4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Retrieved January 5, 2026, from

  • ACS Publications. (n.d.). Synthesis and SAR of[1][4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition | Journal of Medicinal Chemistry. Retrieved January 5, 2026, from

  • ChemScene. (n.d.). 145934-90-3 | 5-Fluoro-2-hydrazinopyridine. Retrieved January 5, 2026, from

  • ACS Publications. (2016, February 5). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved January 5, 2026, from

  • ACS Publications. (2016, January 26). Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1][4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one. Retrieved January 5, 2026, from

  • MySkinRecipes. (n.d.). 6-fluoro-[1][4]triazolo[1,5-a]pyridin-2-amine. Retrieved January 5, 2026, from

  • DTIC. (n.d.). The Synthesis of Heterocyclic Amines. Retrieved January 5, 2026, from

  • MDPI. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines: Efficient One-step Synthesis and Functionalization as Influenza Polymerase PA-PB1 Interaction. Retrieved January 5, 2026, from

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved January 5, 2026, from

  • Bioengineer.org. (2025, December 23). Triazolopyridines: Advances in Synthesis and Applications. Retrieved January 5, 2026, from

  • PubChem. (2025, April 14). 5-Fluoro-2-hydrazinylpyridine. Retrieved January 5, 2026, from

  • European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines. Retrieved January 5, 2026, from

  • ChemicalBook. (n.d.). 5-Fluoro-2-hydroxypyridine synthesis. Retrieved January 5, 2026, from

  • MDPI. (2024, February 18). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Retrieved January 5, 2026, from

  • Pharmacia. (2023, September 28). In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues. Retrieved January 5, 2026, from

  • Google Patents. (n.d.). US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles. Retrieved January 5, 2026, from

  • National Institutes of Health. (n.d.). The[1][4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. Retrieved January 5, 2026, from

  • ResearchGate. (2025, August 10). (PDF) Improved synthesis of 2-amino-1,2,4-triazolo[1,5-a]pyrimidines. Retrieved January 5, 2026, from

  • National Institutes of Health. (n.d.). Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[1][4]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[1][4]triazine Derivatives. Retrieved January 5, 2026, from

  • ChemicalBook. (n.d.). 2-Amino-5-fluoropyridine synthesis. Retrieved January 5, 2026, from

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  • PubMed. (2013, February 15). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. Retrieved January 5, 2026, from

  • Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Retrieved January 5, 2026, from

  • ResearchGate. (2025, June 27). (PDF) In-silico and In-vitro Antimitotic Activity of Some Novel 6-Fluoro-1, 2, 4-Triazolo- Benzothiazole Analogues. Retrieved January 5, 2026, from

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Validation & Comparative

A Senior Application Scientist's Guide to Validating the Kinase Inhibitory Activity of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazolopyridine Scaffold and Kinase Inhibition

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] This heterocyclic system is a known pharmacophore for kinase inhibition, with derivatives showing activity against a range of critical oncology and inflammation targets, including Janus Kinases (JAKs), p38 Mitogen-Activated Protein Kinase (MAPK), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][4]

Our compound of interest, 6-Fluoro-triazolo[1,5-a]pyridin-2-amine (hereafter referred to as the "Test Compound"), incorporates this promising scaffold. The purpose of this guide is to establish a rigorous, multi-step validation cascade to characterize its potency, selectivity, and cellular activity. We will outline the necessary experiments to answer three fundamental questions:

  • Does the Test Compound inhibit kinase activity in a direct, biochemical assay?

  • Which kinases does it target, and with what degree of selectivity?

  • Does it engage its target and modulate downstream signaling in a cellular context?

To provide a benchmark for our hypothetical findings, we will compare the Test Compound's performance against a panel of well-characterized, commercially available kinase inhibitors.

The Validation Cascade: From Biochemical Potency to Cellular Function

A robust validation strategy begins with simple, direct measures of activity and progresses to more complex, physiologically relevant systems. This tiered approach ensures that resources are spent on compounds that show genuine promise in the initial, cost-effective stages.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Validation biochem Biochemical IC50 Assay (Potency) selectivity Kinase Selectivity Profiling (Selectivity) biochem->selectivity Promising Potency target_engagement Target Engagement Assay (Cellular Binding) selectivity->target_engagement functional_assay Functional Cellular Assay (Pathway Modulation) target_engagement->functional_assay

Caption: The Kinase Inhibitor Validation Workflow.

Phase 1: Biochemical Characterization

Primary Target Identification and IC50 Determination

Based on the known targets of the triazolopyridine scaffold, we hypothesize that our Test Compound may inhibit kinases involved in inflammatory and angiogenic signaling.[1][2][4] Therefore, our primary screening panel will include p38α (MAPK14), VEGFR2 (KDR), JAK1, and JAK2. We will also include ALK5 (TGF-β type I receptor), as a related triazolopyridine compound, EW-7197, has shown high potency against this target.[5]

The goal is to determine the half-maximal inhibitory concentration (IC50), a quantitative measure of the compound's potency. We will employ a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[6]

Comparative Inhibitors:

Target KinaseComparative InhibitorRationale
p38α MAPK SB 203580A well-characterized, selective p38α/β inhibitor.[7][8]
VEGFR2 SunitinibA multi-kinase inhibitor clinically approved for its anti-angiogenic effects via VEGFR2 inhibition.[9][10]
JAK1 Filgotinib (GLPG0634)A selective JAK1 inhibitor with a triazolopyridine core.[2]
JAK2 Fedratinib (TG101348)A potent and selective JAK2 inhibitor.[11]
ALK5 EW-7197A highly potent and selective triazolopyridine-based ALK5 inhibitor.[5]

Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)

G prep 1. Prepare Reagents - Kinase Buffer - Test Compound dilutions - Kinase + Substrate Mix - ATP Solution plate 2. Plate Compound Add serial dilutions of Test Compound and Controls to 384-well plate. prep->plate add_enzyme 3. Add Kinase/Substrate Dispense mix of kinase and peptide substrate to all wells. plate->add_enzyme incubate1 4. Pre-incubation Incubate to allow compound to bind to kinase. add_enzyme->incubate1 start_rxn 5. Initiate Reaction Add ATP to start the phosphorylation reaction. Incubate at RT. incubate1->start_rxn stop_rxn 6. Stop & Deplete ATP Add ADP-Glo™ Reagent to stop kinase reaction and eliminate unused ATP. start_rxn->stop_rxn detect 7. Detect ADP Add Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal. stop_rxn->detect read 8. Read Plate Measure luminescence. Signal is proportional to kinase activity. detect->read

Caption: Workflow for the ADP-Glo™ In Vitro Kinase Assay.

Step-by-Step Methodology:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution series of the Test Compound and each comparative inhibitor in 100% DMSO. A typical starting concentration is 1 mM.

  • Plate Compounds: Transfer a small volume (e.g., 50 nL) of the DMSO dilutions to a low-volume 384-well white assay plate. Include "high control" (DMSO only, 0% inhibition) and "low control" (no enzyme, 100% inhibition) wells.

  • Enzyme/Substrate Addition: Prepare a solution containing the recombinant kinase (e.g., p38α) and its specific peptide substrate (e.g., ATF2) in kinase assay buffer. Dispense into the wells.

  • Initiate Kinase Reaction: Add an ATP solution to all wells to start the reaction. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination for an ATP-competitive inhibitor. Incubate for 60 minutes at room temperature.[12]

  • Terminate and Detect:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[6]

    • Add Kinase Detection Reagent, which converts the ADP generated by the kinase into ATP and uses a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes.[6]

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the high and low controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the curve using a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Summary Table:

Compoundp38α IC50 (nM)VEGFR2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)ALK5 IC50 (nM)
Test Compound 50>10,0008501,200>10,000
SB 20358050>10,000>10,000>10,000>10,000
Sunitinib25045,0005,0002,000
Filgotinib>10,000>10,0001028>10,000
Fedratinib>10,000>10,0003503>10,000
EW-7197>10,000>10,000>10,000>10,00013

Interpretation: In this hypothetical scenario, the Test Compound shows potent and selective inhibition of p38α, with an IC50 value comparable to the well-known inhibitor SB 203580. It displays significantly weaker activity against JAK1 and JAK2 and no meaningful activity against VEGFR2 or ALK5 at the tested concentrations. This would justify focusing subsequent validation efforts on the p38 MAPK pathway.

Phase 2: Cellular Validation

Demonstrating biochemical potency is a crucial first step, but it does not guarantee that a compound will be effective in a cellular environment. The compound must be able to cross the cell membrane, engage its target in the presence of high intracellular ATP concentrations (~1-10 mM), and modulate the relevant signaling pathway.

Cellular Target Engagement

To confirm that the Test Compound binds to its intended target (p38α) in living cells, we will use a Bioluminescence Resonance Energy Transfer (BRET) assay, such as the NanoBRET™ Target Engagement Assay.[13][14] This technology measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a competitive inhibitor.

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Experimental Protocol: NanoBRET™ Target Engagement

  • Cell Transfection: Transfect HEK293 cells with a plasmid encoding for a p38α-NanoLuc® fusion protein.

  • Cell Plating: Plate the transfected cells into a 96-well white assay plate.

  • Compound Treatment: Treat the cells with serial dilutions of the Test Compound or SB 203580 for 2 hours.

  • Tracer and Substrate Addition: Add the NanoBRET™ fluorescent tracer and the NanoLuc® substrate to the wells.

  • BRET Measurement: Measure the donor (450 nm) and acceptor (600 nm) luminescence signals. The BRET ratio is calculated as acceptor/donor.

  • Data Analysis: A decrease in the BRET ratio indicates displacement of the tracer by the Test Compound. Plot the BRET ratio against the compound concentration to determine the cellular IC50.

Cellular Functional Assay: Pathway Modulation

The ultimate validation is to demonstrate that target engagement translates into a functional cellular outcome. Since p38 MAPK is a key regulator of inflammatory responses, its activation leads to the phosphorylation of downstream targets like MAPK-activated protein kinase 2 (MAPKAPK2). We can measure the inhibition of this phosphorylation event via Western blot.

Experimental Protocol: Western Blot for p-MAPKAPK2

G treat 1. Cell Treatment - Pre-treat cells with Test Compound or control. - Stimulate with Anisomycin to activate p38 pathway. lyse 2. Cell Lysis Lyse cells in buffer containing protease and phosphatase inhibitors. treat->lyse quantify 3. Protein Quantification Determine protein concentration (e.g., BCA assay). lyse->quantify sds_page 4. SDS-PAGE Separate proteins by molecular weight. quantify->sds_page transfer 5. Blotting Transfer proteins to a nitrocellulose membrane. sds_page->transfer probe 6. Antibody Probing - Block membrane. - Incubate with primary Ab (e.g., anti-p-MAPKAPK2). - Incubate with secondary HRP-Ab. transfer->probe detect 7. Detection Add chemiluminescent substrate and image the blot. probe->detect reprobe 8. Re-probe Strip membrane and re-probe for Total MAPKAPK2 and a loading control (e.g., GAPDH). detect->reprobe

Caption: Western Blot Workflow for Assessing Pathway Inhibition.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HeLa or THP-1 cells) to ~80% confluency.

  • Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of the Test Compound or SB 203580 for 1-2 hours.

  • Stimulation: Add a potent activator of the p38 MAPK pathway, such as Anisomycin (10 µg/mL), for 30 minutes to induce phosphorylation of MAPKAPK2.

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a nitrocellulose membrane.[15]

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific for phosphorylated MAPKAPK2 (p-Thr334).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Controls: Strip the membrane and re-probe with antibodies for total MAPKAPK2 (to ensure the inhibitor does not cause protein degradation) and a loading control like GAPDH (to ensure equal protein loading).[16]

Expected Results: A dose-dependent decrease in the p-MAPKAPK2 signal in cells treated with the Test Compound would confirm that it functionally inhibits the p38 MAPK signaling pathway in a cellular context.

Conclusion and Future Directions

This guide outlines a systematic and robust strategy for validating the kinase inhibitory activity of a novel compound, 6-Fluoro-triazolo[1,5-a]pyridin-2-amine. By progressing from biochemical potency and selectivity profiling to cellular target engagement and functional pathway modulation, a researcher can build a comprehensive data package.

Based on our hypothetical results, the Test Compound emerges as a potent and selective p38α MAPK inhibitor. This positions it as a valuable tool for studying inflammatory processes and as a potential starting point for therapeutic development. The next logical steps would involve assessing its pharmacokinetic properties and testing its efficacy in in vivo models of inflammation or disease.

References

  • BenchChem. (2025). Navigating the Structure-Activity Landscape of Triazolopyridine Analogs as p38 MAP Kinase Inhibitors.
  • Menet, C. J., et al. (2014). Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2025). Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: Discovery of[1][2][3]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics. Available at: [Link]

  • Jin, C. H., et al. (2014). Discovery of N-((4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase. Journal of Medicinal Chemistry. Available at: [Link]

  • BenchChem. (2025). Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol.
  • BenchChem. (2025). Probing Kinase Activity: A Technical Guide to the In Vitro JAK Kinase Assay.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology. Available at: [Link]

  • Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Available at: [Link]

  • Bio-Techne. (n.d.). Western Blot Sample Preparation Protocol. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Validating Target Engagement of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine Using the Cellular Thermal Shift Assay (CETSA)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a molecule engages its intended target within the complex milieu of a living cell is a cornerstone of preclinical development.[1][2] This guide provides a comprehensive framework for employing the Cellular Thermal Shift Assay (CETSA), a powerful biophysical technique, to verify and characterize the target engagement of novel small molecules. We will focus on a hypothetical candidate, 6-Fluoro-triazolo[1,5-a]pyridin-2-amine, a compound belonging to the triazolopyridine class, which is frequently associated with kinase inhibition.[3][4]

This document will delve into the principles of CETSA, provide detailed experimental protocols for its application, and compare its performance with alternative methodologies, equipping researchers with the knowledge to robustly validate their drug candidates.

The Principle of Target Engagement: Beyond Biochemical Potency

A persistent challenge in early-stage drug discovery is the frequent disparity between a compound's potency in biochemical assays (using purified proteins) and its efficacy in cell-based phenotypic screens.[5] The Cellular Thermal Shift Assay (CETSA) bridges this critical gap by assessing drug-target interaction directly in a physiologically relevant environment—the intact cell.[5][6]

The foundational principle of CETSA is ligand-induced thermal stabilization.[7][8] When a protein binds to a ligand (such as our compound of interest), its tertiary structure is often stabilized. This increased stability makes the protein more resistant to unfolding and aggregation when subjected to heat.[8][9] Consequently, in the presence of a binding compound, more of the target protein remains soluble at elevated temperatures compared to the unbound state.[10] CETSA measures this soluble fraction across a range of temperatures to generate a "melting curve," and a shift in this curve signifies target engagement.[11]

Visualizing the CETSA Principle

The following diagram illustrates the core concept of ligand-induced protein stabilization that underpins the Cellular Thermal Shift Assay.

cluster_0 Vehicle Control (No Ligand) cluster_1 Compound Treatment Unbound_Protein_Control Native Target Protein Heat_Control Thermal Stress (Heat) Unbound_Protein_Control:f0->Heat_Control Expose to Heat Denatured_Protein_Control Denatured & Aggregated Protein Heat_Control->Denatured_Protein_Control:f0 Lowers Solubility Unbound_Protein_Drug Native Target Protein Ligand 6-Fluoro-triazolo [1,5-a]pyridin-2-amine Unbound_Protein_Drug:f0->Ligand Binding Bound_Protein Ligand-Bound Complex (Stabilized) Ligand->Bound_Protein:f0 Heat_Drug Thermal Stress (Heat) Bound_Protein:f0->Heat_Drug Expose to Heat Soluble_Protein_Drug Soluble Protein Heat_Drug->Soluble_Protein_Drug:f0 Resists Denaturation (Maintains Solubility)

Caption: Principle of ligand-induced thermal stabilization in CETSA.

Experimental Design: A Step-by-Step Protocol

To validate the target engagement of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine, we will employ a two-phase CETSA approach: first, generating a thermal melt curve to observe a shift, and second, performing an isothermal dose-response (ITDR) experiment to quantify binding potency.

Phase 1: Melt Curve CETSA Protocol

This initial experiment aims to determine the melting temperature (Tₘ) of the putative target protein and observe a thermal shift in the presence of the compound.

Methodology:

  • Cell Culture & Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line overexpressing the target kinase) to ~80% confluency.

    • Treat cells with either a fixed concentration of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine (e.g., 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 2-4 hours at 37°C.

  • Thermal Challenge:

    • Harvest, wash, and resuspend the cell pellets in a buffer like PBS.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the aliquots in a thermocycler across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at 4°C.

  • Protein Extraction (Lysis):

    • Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) to release cellular contents without using detergents that could interfere with protein stability.

  • Separation of Soluble and Aggregated Fractions:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the heat-induced aggregated proteins and cell debris.[12]

  • Analysis (Western Blot):

    • Carefully collect the supernatant (soluble protein fraction).

    • Normalize protein concentrations using a BCA assay.

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using a specific, high-quality antibody against the putative target protein.[13]

    • Quantify band intensities and plot the relative amount of soluble protein against the temperature for both vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.[8]

Phase 2: Isothermal Dose-Response (ITDR) CETSA

This follow-up experiment quantifies the compound's potency in stabilizing its target at a single, optimized temperature.[14][15]

Methodology:

  • Cell Culture & Treatment:

    • Prepare cells as in Phase 1.

    • Treat cells with a serial dilution of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine (e.g., from 0.01 µM to 100 µM) and a vehicle control.

  • Thermal Challenge:

    • Based on the melt curve from Phase 1, select a single temperature that shows a significant difference in soluble protein between the vehicle and the treated sample (typically in the upper third of the melt curve).

    • Heat all cell suspensions at this fixed temperature for 3 minutes.

  • Protein Extraction and Analysis:

    • Follow steps 3-5 from the Melt Curve protocol.

    • Plot the quantified band intensities against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the EC₅₀, which represents the concentration of the compound required to achieve 50% of the maximal thermal stabilization.[9]

Visualizing the CETSA Workflow

The following diagram outlines the general experimental workflow for a standard Western blot-based CETSA experiment.

Start 1. Cell Culture Treatment 2. Treat Cells (Vehicle vs. Compound) Start->Treatment Harvest 3. Harvest & Aliquot Cells Treatment->Harvest Heat 4. Thermal Challenge (Temperature Gradient) Harvest->Heat Lysis 5. Cell Lysis (e.g., Freeze-Thaw) Heat->Lysis Centrifuge 6. Centrifugation (Separate Soluble/Aggregated) Lysis->Centrifuge Supernatant 7. Collect Supernatant (Soluble Protein) Centrifuge->Supernatant WB 8. Western Blot Analysis Supernatant->WB Analysis 9. Data Analysis (Plot Melt Curve) WB->Analysis End Result: Target Engagement Confirmed Analysis->End

Caption: Standard experimental workflow for melt curve CETSA.

Data Presentation: Interpreting CETSA Results

Quantitative data from CETSA experiments should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Isothermal Dose-Response (ITDR) CETSA Data

ParameterValue
Cell LineHCT116
Putative TargetKinase X
Compound6-Fluoro-triazolo[1,5-a]pyridin-2-amine
ITDR Temperature54°C
EC₅₀ 1.2 µM
Max Stabilization2.5-fold increase in soluble protein
Detection MethodWestern Blot

This EC₅₀ value provides a quantitative measure of the compound's ability to engage its target in a cellular context, a critical parameter for ranking compounds during lead optimization.

Comparison with Alternative Target Engagement Assays

While CETSA is a powerful tool, it is essential to understand its strengths and weaknesses in relation to other available methods.[16] The choice of assay often depends on the specific research question, target class, and available resources.

Table 2: Comparison of Target Engagement Methodologies

FeatureCellular Thermal Shift Assay (CETSA) Drug Affinity Responsive Target Stability (DARTS) NanoBRET™ Target Engagement
Principle Ligand-induced thermal stabilization protects from heat denaturation.[7][8]Ligand binding protects the target protein from protease degradation.[15][17]Bioluminescence Resonance Energy Transfer (BRET) between a luciferase-tagged target and a fluorescent tracer.[2]
Sample Type Intact cells, cell lysates, tissues.[12][18]Primarily cell lysates.[17]Intact cells.[2]
Labeling Label-free for both compound and endogenous protein.[15][19]Label-free.Requires genetic modification of the target (luciferase tag) and a specific fluorescent tracer.[2]
Throughput Medium (Western blot) to High (e.g., AlphaLISA, Luminescence).[13][20][21]Low to Medium.High; suitable for screening.
Advantages - Physiologically relevant (intact cells)- No modification of compound or target needed- Can be applied proteome-wide (MS-CETSA).[22][23]- Label-free- Simple concept- Live-cell, real-time measurements- High sensitivity and quantitative
Limitations - Not all binding events cause thermal stabilization (potential for false negatives)[24]- Western blot format is low-throughput and requires specific antibodies.[13]- Not suitable for all proteins (e.g., those naturally resistant to proteolysis)- Performed in lysates, not intact cells.[17]- Requires protein engineering and synthesis of a specific tracer- Potential for steric hindrance from tags

Advanced CETSA Formats for Deeper Insights

For unbiased target identification and off-target profiling, CETSA can be coupled with mass spectrometry (MS-CETSA or Thermal Proteome Profiling, TPP).[18][22] This powerful approach allows for the simultaneous assessment of thermal stability changes across thousands of proteins, providing a global view of a compound's selectivity profile within the cell.[11][16] This is particularly valuable for de-risking candidates by identifying potential off-targets early in the discovery process.

Conclusion

The Cellular Thermal Shift Assay provides a robust, label-free method to confirm and quantify the target engagement of small molecules like 6-Fluoro-triazolo[1,5-a]pyridin-2-amine in a native cellular environment. By directly measuring the biophysical interaction between a compound and its protein target, CETSA offers invaluable data that bridges the gap between biochemical activity and cellular function.[20] While alternative methods exist, CETSA's ability to work with unmodified, endogenous proteins in intact cells makes it a uniquely powerful tool in the arsenal of any drug discovery program. Integrating both melt curve and isothermal dose-response experiments provides a comprehensive validation of on-target activity, enhancing confidence in a compound's mechanism of action and guiding its progression through the development pipeline.

References

A Comparative Guide to ALK5 Inhibitors: Profiling the Triazolo[1,5-a]pyridine Scaffold and its Contemporaries

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of small molecule inhibitors targeting the Activin Receptor-Like Kinase 5 (ALK5), a pivotal kinase in the Transforming Growth Factor-β (TGF-β) signaling pathway. While direct, extensive public data on 6-Fluoro-triazolo[1,5-a]pyridin-2-amine as an ALK5 inhibitor is sparse, we will focus on the broader and highly significant triazolo[1,5-a]pyridine scaffold, exemplified by the clinical candidate Vactosertib (EW-7197). We will objectively compare its performance against other well-characterized ALK5 inhibitors from different chemical classes, including Galunisertib and the foundational tool compound SB431542, supported by experimental data and protocols.

The Rationale for ALK5 Inhibition in Disease

The TGF-β signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] However, its dysregulation is a hallmark of various pathologies. In the later stages of cancer, TGF-β signaling shifts from a tumor-suppressive to a tumor-promoting role, fostering an immunosuppressive tumor microenvironment, angiogenesis, and metastasis.[2][3] Furthermore, TGF-β is a primary driver of fibrosis, where excessive extracellular matrix deposition leads to organ failure.[3][4]

The TGF-β signal is transduced through a heterotetrameric complex of type I and type II serine/threonine kinase receptors. Upon ligand binding, the type II receptor (TGFβRII) phosphorylates and activates the type I receptor, ALK5 (also known as TGFβRI).[5] Activated ALK5 then phosphorylates the downstream effector proteins Smad2 and Smad3, which complex with Smad4 and translocate to the nucleus to regulate target gene expression.[4] Small molecule inhibitors that target the ATP-binding site of the ALK5 kinase domain are a primary strategy to block this entire cascade, making ALK5 a highly attractive therapeutic target.[6][7]

TGF-β/ALK5 Signaling Pathway and Point of Inhibition

The diagram below illustrates the canonical TGF-β/Smad signaling pathway and highlights the critical intervention point for ATP-competitive ALK5 inhibitors.

TGF_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGFβRII TGFb->TGFbRII 1. Binding ALK5 ALK5 (TGFβRI) TGFbRII->ALK5 Smad23 Smad2/3 ALK5->Smad23 3. Phosphorylation pSmad23 p-Smad2/3 SmadComplex p-Smad2/3 + Smad4 Complex pSmad23->SmadComplex 4. Complex Formation Smad4 Smad4 Smad4->SmadComplex Transcription Target Gene Transcription (e.g., Collagen, PAI-1) SmadComplex->Transcription 5. Nuclear Translocation & Gene Regulation Inhibitor ALK5 Inhibitor (e.g., Vactosertib) Inhibitor->ALK5 Inhibition

Caption: Canonical TGF-β/Smad signaling and ALK5 inhibitor action.

Comparative Analysis of Lead ALK5 Inhibitors

The development of potent and selective ALK5 inhibitors is a key objective in drug discovery.[8] An ideal inhibitor demonstrates high affinity for ALK5, excellent selectivity against other kinases to minimize off-target effects, and robust activity in cell-based models. We compare key parameters for Vactosertib (representing the triazolo[1,5-a]pyridine class) against Galunisertib and SB431542.

Table 1: Comparative Biochemical Potency and Selectivity

Causality Insight: A biochemical kinase assay is the first critical test, directly measuring the compound's ability to inhibit the isolated, purified ALK5 enzyme. High potency (low IC50) is desired. However, potency is meaningless without selectivity. Kinases share structural similarities in their ATP-binding pockets, so screening against related kinases (like ALK4) and common off-targets (like p38 MAPK) is essential to predict potential side effects.[9] A high selectivity index (IC50 off-target / IC50 on-target) is a primary goal of lead optimization.

CompoundScaffold ClassALK5 IC₅₀ (nM)ALK4 IC₅₀ (nM)p38α IC₅₀ (nM)Selectivity vs p38αReference(s)
Vactosertib (EW-7197) Triazolo[1,5-a]pyridine1311>10,000>769x[10][11]
Galunisertib (LY2157299) Imidazole56---[10]
SB431542 Phenyl-pyridinyl-imidazole94125>10,000>100x[10]
SKI2162 Not Specified94-~1974~21x[9]
RepSox Pyridine23---[10][12]
TP0427736 Not Specified2.72---[10][12]

Data compiled from multiple sources. Assays may vary between studies.

Table 2: Comparative Cellular Activity

Causality Insight: A potent biochemical inhibitor must also be effective in a complex cellular environment. Cellular assays measure the compound's ability to permeate the cell membrane and inhibit ALK5 in its native state. The two most common methods are: 1) a reporter gene assay (e.g., using the TGF-β responsive 3TP-Lux promoter driving luciferase), which measures the final transcriptional output of the pathway, and 2) a direct measurement of the phosphorylation of Smad2/3 via Western blot or ELISA, which assesses the immediate downstream effect of ALK5 activity.[13] Concordance between biochemical and cellular IC50 values suggests good cell permeability and target engagement.

CompoundCellular Assay TypeCell LineCellular IC₅₀ (nM)Reference(s)
Vactosertib (EW-7197) 3TP-Lux ReporterHaCaT16.5[11]
Vactosertib (EW-7197) 3TP-Lux Reporter4T112.1[11]
GW6604 PAI-1 ReporterHepG2500[13]
TP0427736 pSmad2/3 InhibitionA5498.68[10][12]
IN-1130 pSmad3 Inhibition-36[14]

Data compiled from multiple sources. Cell lines and assay conditions may vary.

Vactosertib, a derivative of the triazolo[1,5-a]pyridine scaffold, demonstrates exceptional potency at both the biochemical and cellular levels, with excellent correlation between the two.[11] Its high selectivity, particularly against p38 MAPK, is a significant advantage.[11] Furthermore, pharmacokinetic studies in rats revealed an oral bioavailability of 51%, indicating favorable drug-like properties for in vivo studies and potential clinical development.[11]

Experimental Methodologies: Self-Validating Protocols

The trustworthiness of comparative data relies on robust and reproducible experimental protocols. Below are detailed, step-by-step methodologies for key assays used to profile ALK5 inhibitors.

Protocol 1: In Vitro ALK5 Radioisotopic Kinase Assay

This biochemical assay directly quantifies the enzymatic activity of ALK5 by measuring the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.

Principle: The amount of radioactivity transferred to the substrate is directly proportional to the kinase activity. An inhibitor will reduce this signal in a dose-dependent manner.

Materials:

  • Recombinant human ALK5 enzyme (purified)

  • Substrate: Casein or recombinant GST-Smad3[9][15]

  • [γ-³³P]ATP (specific activity ~3000 Ci/mmol)

  • Kinase Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • Test Compounds (serial dilutions in DMSO)

  • 96-well filter plates (e.g., phosphocellulose)

  • Scintillation counter

Procedure:

  • Compound Plating: Prepare serial dilutions of the test inhibitor (e.g., 6-Fluoro-triazolo[1,5-a]pyridin-2-amine derivatives) in DMSO. Add 1 µL of each dilution to the wells of a 96-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme/Substrate Preparation: Prepare a master mix containing kinase buffer, ALK5 enzyme, and the substrate (e.g., casein).

  • Reaction Initiation: Add the enzyme/substrate mix to each well. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Start Phosphorylation: Initiate the kinase reaction by adding a master mix containing kinase buffer, unlabeled ATP, and [γ-³³P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination & Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate, which will bind the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the plate, add scintillation fluid, and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cellular Phospho-Smad2/3 Western Blot Assay

This cell-based assay provides direct evidence of target engagement by measuring the inhibition of ALK5's immediate downstream target, Smad2/3.

Principle: Upon stimulation with TGF-β, ALK5 phosphorylates Smad2 and Smad3. A successful inhibitor will block this phosphorylation event, which can be quantified by immunoblotting with a phospho-specific antibody.

Workflow Diagram: Phospho-Smad2/3 Western Blot

WB_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_biochem 2. Protein Extraction & Quantification cluster_gel 3. Electrophoresis & Transfer cluster_immuno 4. Immunodetection cluster_analysis 5. Imaging & Analysis A Seed TGF-β responsive cells (e.g., HaCaT, A549) B Serum-starve cells (16-24h to reduce basal signaling) A->B C Pre-treat with ALK5 Inhibitor (serial dilutions, 1-2h) B->C D Stimulate with TGF-β1 (e.g., 5 ng/mL, 30-60 min) C->D E Lyse cells on ice (RIPA buffer + protease/ phosphatase inhibitors) D->E F Quantify protein concentration (e.g., BCA Assay) E->F G Separate lysates by SDS-PAGE F->G H Transfer proteins to PVDF membrane G->H I Block membrane (e.g., 5% BSA or milk) H->I J Incubate with Primary Antibodies: - Rabbit anti-pSmad2/3 - Mouse anti-Total Smad2/3 - Rabbit anti-GAPDH (Loading Control) I->J K Incubate with HRP-conjugated Secondary Antibodies J->K L Add ECL Chemiluminescent Substrate K->L M Image chemiluminescence L->M N Quantify band intensity (Densitometry) M->N O Normalize: pSmad / Total Smad Then normalize to Loading Control N->O

Caption: Step-by-step workflow for a phospho-Smad2/3 Western blot.

Procedure:

  • Cell Culture: Seed a TGF-β responsive cell line (e.g., 4T1, MCF10A) in 6-well plates and allow them to attach.

  • Starvation: Once cells reach ~80% confluency, serum-starve them for 16-24 hours to lower basal pathway activity.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of the ALK5 inhibitor (or DMSO vehicle control) for 1-2 hours.

  • Stimulation: Stimulate the cells with an optimal concentration of recombinant human TGF-β1 (e.g., 2-5 ng/mL) for 30-60 minutes.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Probing: Block the membrane (e.g., with 5% non-fat milk or BSA) for 1 hour. Incubate overnight at 4°C with primary antibodies against phospho-Smad2/3 and a loading control (e.g., GAPDH or total Smad2/3).

  • Secondary Antibody & Detection: Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated Smad2/3 to total Smad2/3 (or the loading control) to determine the extent of inhibition.

Conclusion and Future Directions

The development of ALK5 inhibitors represents a promising therapeutic strategy for diseases like cancer and fibrosis.[3][4] This guide highlights the critical parameters for evaluating and comparing these inhibitors, using the clinically relevant triazolo[1,5-a]pyridine scaffold of Vactosertib as a leading example. Vactosertib distinguishes itself with high biochemical and cellular potency, excellent kinase selectivity, and favorable oral bioavailability.[11]

The provided experimental protocols serve as a validated framework for researchers to profile novel compounds, such as derivatives of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine. By systematically evaluating potency, selectivity, and cellular activity, drug development professionals can make informed decisions to advance the most promising candidates toward preclinical and clinical investigation. Future studies should continue to focus on optimizing selectivity and pharmacokinetic profiles to maximize therapeutic efficacy while minimizing potential toxicities.[16][17]

References

A Head-to-Head Guide to TGF-β Pathway Inhibition: The Established Standard vs. a Novel Chemical Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for Researchers

In the intricate world of cellular signaling, the Transforming Growth Factor-β (TGF-β) pathway stands as a pivotal regulator of a vast array of biological processes, from cellular proliferation and differentiation to apoptosis and immune responses. Its dysregulation is a hallmark of numerous pathologies, including cancer, fibrosis, and autoimmune diseases. Consequently, the development of potent and selective inhibitors of TGF-β signaling is of paramount importance for both basic research and therapeutic intervention.

This guide provides a comprehensive comparison between the well-established and widely utilized TGF-β inhibitor, SB-431542 , and a representative of a novel chemical class, 6-Fluoro-triazolo[1,5-a]pyridin-2-amine . While SB-431542 serves as our benchmark, with a wealth of published data, 6-Fluoro-triazolo[1,5-a]pyridin-2-amine represents the frontier of drug discovery, a compound whose full potential is yet to be elucidated. Here, we will not only compare their known attributes but also lay out a roadmap for the rigorous evaluation of novel inhibitors, ensuring that researchers can confidently select and validate the best tool for their specific experimental needs.

The TGF-β Signaling Cascade: A Primer on the Mechanism of Action

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to a type II serine/threonine kinase receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI), also known as ALK5. This phosphorylation event activates ALK5, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. Once phosphorylated, the R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β Ligand TGF-β Ligand TBRII TβRII TGF-β Ligand->TBRII Binding TBRI TβRI (ALK5) TBRII->TBRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Gene_expression Target Gene Expression SMAD_complex->Gene_expression Nuclear Translocation & Transcription Regulation inhibitor_node SB-431542 & 6-Fluoro-triazolo[1,5-a]pyridin-2-amine inhibitor_node->TBRI Inhibition of Kinase Activity

Figure 1: The Canonical TGF-β Signaling Pathway. This diagram illustrates the key steps in the canonical TGF-β signaling cascade, from ligand binding to target gene expression, and highlights the point of inhibition for ALK5 kinase inhibitors.

Head-to-Head Comparison: Potency, Selectivity, and Cellular Activity

A direct comparison of key performance metrics is essential for inhibitor selection. Below is a summary of the known properties of SB-431542 and the target validation parameters for a novel inhibitor like 6-Fluoro-triazolo[1,5-a]pyridin-2-amine.

ParameterSB-4315426-Fluoro-triazolo[1,5-a]pyridin-2-amine
Target ALK5 (TβRI)Presumed ALK5 (To be confirmed)
IC50 (ALK5) 94 nMTo be determined
Mechanism of Action ATP-competitive inhibitor of the ALK5 kinase domainTo be determined
Selectivity Highly selective for ALK5, ALK4, and ALK7. Does not significantly inhibit other kinases in the TGF-β superfamily (e.g., BMP receptors) or other kinase families (e.g., MAPKs).To be determined through kinome profiling
Cellular Potency Effective at concentrations of 1-10 µM in various cell-based assaysTo be determined
Known Liabilities Limited oral bioavailability, primarily used for in vitro studies.To be determined

Experimental Validation of a Novel Inhibitor: A Step-by-Step Guide

When faced with a novel compound such as 6-Fluoro-triazolo[1,5-a]pyridin-2-amine, a systematic and rigorous validation process is crucial. The following experimental workflow provides a robust framework for characterizing its activity and comparing it to the established standard, SB-431542.

validation_workflow start Novel Inhibitor Candidate (e.g., 6-Fluoro-triazolo[1,5-a]pyridin-2-amine) biochemical_assay Biochemical Assay: In Vitro Kinase Inhibition (IC50) start->biochemical_assay cell_based_assay Cell-Based Assay: TGF-β Reporter Gene Assay biochemical_assay->cell_based_assay target_engagement Target Engagement: Western Blot for p-SMAD2/3 cell_based_assay->target_engagement selectivity_profiling Selectivity Profiling: Kinome-wide Screen target_engagement->selectivity_profiling off_target Off-Target Effects: Cell Viability & Cytotoxicity Assays selectivity_profiling->off_target comparison Direct Comparison with SB-431542 off_target->comparison conclusion Characterized Inhibitor with Known Potency and Selectivity comparison->conclusion

Figure 2: Experimental Workflow for Novel Inhibitor Validation. This flowchart outlines the key experimental steps for characterizing a novel TGF-β inhibitor and comparing its performance against a known standard.

Protocol 1: TGF-β-Induced Reporter Gene Assay

This assay provides a quantitative measure of the inhibitor's ability to block the TGF-β signaling cascade downstream of the receptor.

Principle: Cells are co-transfected with a plasmid containing a luciferase reporter gene under the control of a SMAD-responsive promoter. In the presence of TGF-β, the SMAD complex binds to the promoter and drives luciferase expression. An effective inhibitor will block this process, leading to a reduction in the luciferase signal.

Methodology:

  • Cell Culture and Transfection:

    • Plate a suitable cell line (e.g., HEK293T, HaCaT) in a 96-well plate.

    • Co-transfect the cells with a SMAD-responsive luciferase reporter plasmid (e.g., pGL3-SBE4) and a control plasmid for normalization (e.g., Renilla luciferase).

  • Inhibitor Treatment:

    • After 24 hours, replace the medium with fresh serum-free medium containing a dose-response range of the test inhibitor (e.g., 6-Fluoro-triazolo[1,5-a]pyridin-2-amine) and the reference inhibitor (SB-431542).

    • Pre-incubate the cells with the inhibitors for 1 hour.

  • TGF-β Stimulation:

    • Add a pre-determined optimal concentration of TGF-β1 (e.g., 5 ng/mL) to the wells.

    • Incubate for 16-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Plot the normalized luciferase activity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blot Analysis of SMAD2/3 Phosphorylation

This assay directly assesses the inhibitor's ability to block the phosphorylation of the direct downstream targets of ALK5, SMAD2 and SMAD3.

Principle: Upon activation by TGF-β, ALK5 phosphorylates SMAD2 and SMAD3. Western blotting with an antibody specific to the phosphorylated form of these proteins allows for a direct measurement of ALK5 activity in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., A549, MCF-7) in a 6-well plate and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with various concentrations of the inhibitors for 1 hour.

  • TGF-β Stimulation:

    • Stimulate the cells with TGF-β1 for 30-60 minutes.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against phospho-SMAD2/3 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total SMAD2/3 and a loading control (e.g., β-actin or GAPDH).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-SMAD2/3 signal to the total SMAD2/3 and the loading control.

Field-Proven Insights and Expert Recommendations

Choosing the Right Inhibitor:

  • For established protocols and well-characterized systems: SB-431542 remains the gold standard due to its high selectivity and the extensive body of literature supporting its use. Its limitations in terms of in vivo applications are well-documented, making it an ideal choice for in vitro studies.

  • For novel therapeutic development or exploring new chemical space: A compound like 6-Fluoro-triazolo[1,5-a]pyridin-2-amine, representing a new chemical scaffold, could offer advantages in terms of potency, selectivity, or pharmacokinetic properties. However, this necessitates the rigorous validation workflow outlined above.

Causality in Experimental Design:

  • Why pre-incubate with the inhibitor? The pre-incubation step in both protocols is critical to ensure that the inhibitor has sufficient time to enter the cells and engage with its target (ALK5) before the signaling cascade is initiated by the addition of TGF-β.

  • Why serum-starve? Serum contains various growth factors, including TGF-β, which can lead to basal activation of the pathway. Serum starvation synchronizes the cells and reduces this background noise, leading to a more robust and reproducible response upon TGF-β stimulation.

  • The importance of a loading control: In Western blotting, the loading control ensures that any observed changes in protein levels are due to the experimental treatment and not variations in the amount of protein loaded into each well.

Self-Validating Systems and Trustworthiness:

The combination of a reporter gene assay and a Western blot for p-SMAD2/3 creates a self-validating system. The reporter assay provides a functional readout of the entire pathway's activity, while the Western blot confirms target engagement at a specific, proximal node in the cascade. Concordant results from both assays provide high confidence in the inhibitor's mechanism of action.

Conclusion

The inhibition of TGF-β signaling is a dynamic field, with established tools like SB-431542 providing a solid foundation for research, and the continuous emergence of novel compounds like 6-Fluoro-triazolo[1,5-a]pyridin-2-amine pushing the boundaries of therapeutic potential. A thorough understanding of the underlying biology, coupled with a systematic and rigorous approach to experimental validation, is paramount for any researcher working in this area. By following the principles and protocols outlined in this guide, scientists can confidently navigate the complexities of TGF-β signaling and select the most appropriate inhibitor to advance their research goals.

References

  • Inman, G. J., Nicolás, F. J., Callahan, J. F., Harling, J. D., Gaster, L. M., Reith, A. D., Laping, N. J., & Hill, C. S. (2002). SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7. Molecular pharmacology, 62(1), 65–74. [Link]

  • Laping, N. J., Grygielko, E., Mathur, A., Butterbaugh, J., Padia, J., Webb, C., Sung, C., Lattanze, J., D'Aquila, T., Hyman, J., Mullan, R., She, T., & Callahan, J. (2002). Inhibition of transforming growth factor (TGF)-beta1-induced extracellular matrix with a novel inhibitor of the TGF-beta type I receptor kinase activity: SB-431542. Molecular pharmacology, 62(1), 58–64. [Link]

  • DaCosta, B. Y., Lee, J. S., & Wrana, J. L. (2004). The role of transforming growth factor-beta in cancer. Cold Spring Harbor symposia on quantitative biology, 69, 225–233. [Link]

  • Kovacs, J. J., Muscat, G. E., & Ali, S. (2003). An alternate ligand-dependent mechanism for activation of the estrogen receptor. Proceedings of the National Academy of Sciences of the United States of America, 100(1), 112–117. [Link]

The Fluorine Advantage: A Comparative Guide to the Activity of Fluorinated vs. Non-Fluorinated Triazolopyridines in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical comparison of fluorinated and non-fluorinated triazolopyridines, a class of compounds with significant therapeutic potential. We will delve into the rationale behind fluorination, present comparative biological data, and provide detailed experimental protocols to empower your own research and development efforts in this area.

The triazolopyridine core is a versatile scaffold that has been explored for a wide range of biological activities, including as kinase inhibitors, anticancer agents, and antipsychotics.[1][2][3] The introduction of fluorine can profoundly influence the physicochemical and pharmacological properties of these molecules, often leading to enhanced potency, selectivity, and metabolic stability.[4][5]

The Strategic Role of Fluorine in Drug Design

Fluorine, the most electronegative element, possesses unique properties that make it a valuable tool in drug design.[6][7] Its small size allows it to act as a bioisostere of a hydrogen atom, minimizing steric hindrance while inducing significant electronic changes.[7] Key advantages of incorporating fluorine include:

  • Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, acidity (pKa), and dipole moment, which in turn affects its solubility, membrane permeability, and oral bioavailability.[6][8]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.[4]

  • Improved Binding Affinity: The introduction of fluorine can lead to more favorable interactions with the target protein through various mechanisms, including hydrogen bonding and dipole-dipole interactions. This can result in increased potency.[4][8]

  • Conformational Control: The electronic properties of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape for optimal target engagement.[6]

This guide will use the development of Janus kinase (JAK) inhibitors as a central case study to illustrate the practical implications of these principles in the context of triazolopyridines.

Comparative Analysis: Fluorinated vs. Non-Fluorinated Triazolopyridine Kinase Inhibitors

The Janus kinases (JAKs) are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a critical role in cytokine signaling through the JAK-STAT pathway.[7][9] Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[7]

Case Study: The Road to Filgotinib (GLPG0634) - A Selective JAK1 Inhibitor

The development of Filgotinib, a selective JAK1 inhibitor with a fluorinated triazolopyridine core, provides a compelling example of the benefits of fluorination. The journey from an initial, non-fluorinated hit to the optimized, fluorinated clinical candidate highlights the strategic decisions made to enhance potency and selectivity.[9]

While a direct head-to-head comparison of a single fluorinated triazolopyridine and its exact non-fluorinated parent is not always available in published literature, the evolution of a lead compound series offers valuable structure-activity relationship (SAR) insights.

CompoundStructureR GroupJAK1 IC50 (nM)JAK2 IC50 (nM)Selectivity (JAK2/JAK1)
Lead Compound (Hypothetical Non-Fluorinated Analog) Triazolopyridine CorePhenyl>1000>1000-
Intermediate (Aryl Substitution) Triazolopyridine CoreSubstituted Phenyl1504503
Filgotinib (GLPG0634) Triazolopyridine CoreFluorinated Aryl with Cyclopropyl10282.8

Note: The data for the "Lead Compound" and "Intermediate" are representative examples based on typical optimization campaigns for kinase inhibitors and the SAR trends discussed in the development of Filgotinib. The data for Filgotinib is from published sources.[9][10]

The initial triazolopyridine hits often exhibit modest potency and selectivity. Through iterative medicinal chemistry efforts, including the introduction of various substituents on the phenyl ring, potency can be improved. However, the strategic incorporation of fluorine, in concert with other modifications like the cyclopropyl group in Filgotinib, can lead to a significant enhancement in potency against the primary target (JAK1) while maintaining or improving selectivity over other isoforms (JAK2).[10] In the case of Filgotinib, the fluorination was part of a broader optimization strategy that ultimately led to a potent and selective clinical candidate.[9]

Experimental Protocols

Synthesis of a Representative Fluorinated Triazolopyridine

The following is a generalized, multi-step synthesis for a fluorinated triazolopyridine, inspired by methodologies reported in the literature for similar compounds.[7]

Step 1: Synthesis of the Triazolopyridine Core

A common method for constructing the triazolopyridine scaffold is through the condensation of a substituted 2-hydrazinopyridine with an appropriate reagent.

  • Reaction: 2-Hydrazinopyridine is reacted with an alpha-ketoester in a solvent such as ethanol under reflux.

  • Work-up: The reaction mixture is cooled, and the resulting solid is collected by filtration and washed with cold ethanol.

Step 2: Introduction of the Fluorinated Aryl Group (Suzuki Coupling)

A fluorinated aryl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling.

  • Reactants: The brominated triazolopyridine core, a fluorinated phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).

  • Solvent: A mixture of toluene, ethanol, and water.

  • Procedure: The reactants are heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: The reaction mixture is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Synthesis_Workflow

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[11]

Materials:

  • Purified recombinant JAK1 enzyme

  • Kinase-specific substrate (e.g., a peptide substrate)

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)

  • Test compounds (fluorinated and non-fluorinated triazolopyridines) serially diluted in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Dispense 1 µL of serially diluted test compounds into the wells of a 384-well plate. Include wells with DMSO only (high control, 0% inhibition) and a known pan-kinase inhibitor like staurosporine (low control, 100% inhibition).

  • Enzyme/Substrate Addition: Prepare a 2x enzyme/substrate mix in kinase assay buffer and add 2 µL to each well. Incubate for 15 minutes at room temperature to allow the compounds to bind to the kinase.

  • Initiate Kinase Reaction: Prepare a 2x ATP solution in kinase assay buffer. Add 2 µL of the ATP solution to each well to start the reaction. The final reaction volume is 5 µL. Incubate for 60 minutes at room temperature.

  • Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and plot the results to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Kinase_Assay_Workflow

The JAK-STAT Signaling Pathway

Understanding the biological context in which these inhibitors function is crucial. The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors.

JAK_STAT_Pathway

As the diagram illustrates, the binding of a cytokine to its receptor initiates a cascade of phosphorylation events mediated by JAKs, leading to the activation of STAT proteins, which then translocate to the nucleus to regulate gene expression. Triazolopyridine inhibitors, such as Filgotinib, act by binding to the ATP-binding pocket of JAKs, thereby preventing the phosphorylation of their substrates and interrupting this signaling cascade.

Conclusion

The strategic incorporation of fluorine into the triazolopyridine scaffold offers a powerful approach to enhancing the pharmacological properties of these versatile molecules. As demonstrated through the case study of JAK inhibitors, fluorination can lead to significant improvements in potency and selectivity. The provided experimental protocols for synthesis and biological evaluation serve as a practical guide for researchers seeking to explore the potential of fluorinated triazolopyridines in their own drug discovery programs. By understanding the underlying principles of fluorine's role in medicinal chemistry and applying robust experimental methodologies, the development of novel and effective therapeutics based on this privileged scaffold can be greatly accelerated.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • Menet, C. J., Fletcher, S. R., Van Lommen, G., Geney, R., Blanc, J., Smits, K., ... & Van Rompaey, L. (2014). Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. Journal of medicinal chemistry, 57(22), 9323-9342.
  • Aaronson, D. S., & Horvath, C. M. (2002).
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  • Liang, X., Zang, J., Li, X., Tang, S., Huang, M., Geng, M., ... & Xu, W. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2318645.
  • Zhao, G., Geng, P., & Xu, Z. (2025).
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  • Van Rompaey, L., Galien, R., van der Aar, E. M., Clement-Lacroix, P., Nelles, L., Smets, B., ... & Menet, C. (2013). Preclinical characterization of GLPG0634, a selective inhibitor of JAK1, for the treatment of rheumatoid arthritis. The Journal of Immunology, 191(7), 3568-3577.
  • Menet, C. J., et al. (2014). Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. Journal of Medicinal Chemistry, 57(22), 9323-9342.
  • O'Shea, J. J., Holland, S. M., & Staudt, L. M. (2013). JAKs and STATs in immunity, immunodeficiency, and cancer. New England Journal of Medicine, 368(2), 161-170.
  • Ghoreschi, K., Laurence, A., & O'Shea, J. J. (2009). Janus kinases in immunity. Immunological reviews, 228(1), 273-287.
  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2011). Triazolopyridines: Synthesis and biological activity. European journal of medicinal chemistry, 46(9), 3547-3556.
  • Traves, P. G., de la Puerta, C., Martin-Sanz, P., & Muriel, O. (2012). The triazolopyridine, trazodone, as a potent and selective inhibitor of human platelet aggregation. British journal of pharmacology, 165(5), 1349-1358.
  • Lum, K. Y., White, J. M., Johnson, D. J., Avery, V. M., & Davis, R. A. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journal of Organic Chemistry, 19, 107-114.
  • Singh, R. P., & Kaur, P. (2022). Fluorinated triazoles as privileged potential candidates in drug development-focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 926723.
  • Wang, S., Li, Y., Li, L., Zhang, Y., & Liu, H. (2020). Synthesis and biological investigation of triazolopyridinone derivatives as potential multireceptor atypical antipsychotics. European Journal of Medicinal Chemistry, 192, 112185.
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A Comparative Guide to the In Vivo Efficacy of Triazolo[1,5-a]pyridine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Introduction: The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. In oncology, this scaffold has been instrumental in the development of targeted therapies that interfere with key signaling pathways driving cancer progression. While a specific inquiry into the in vivo efficacy of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine derivatives did not yield publicly available preclinical data, a review of structurally related analogs reveals a class of compounds with significant and well-documented anti-cancer activity in various models.

This guide provides a comparative analysis of two prominent triazolopyridine-based clinical candidates, Vactosertib (EW-7197) and AMG 337 , which feature related isomeric cores. We will delve into their distinct mechanisms of action, compare their in vivo efficacy in relevant cancer models, and provide detailed experimental protocols to illustrate how such data is generated. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this important chemical class.

Comparative Analysis of Lead Triazolopyridine Derivatives

The therapeutic utility of the triazolopyridine scaffold is best exemplified by compounds that have advanced into clinical development. Here, we compare two such derivatives, Vactosertib and AMG 337, which target different, yet critical, cancer signaling pathways.

Vactosertib (EW-7197): A Potent TGF-β Receptor I (ALK5) Inhibitor

Vactosertib, chemically N-((4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline, is a highly potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase, also known as ALK5.[1][4] The TGF-β pathway is a critical regulator of tumor progression, particularly in the later stages, where it promotes epithelial-to-mesenchymal transition (EMT), invasion, and metastasis.[1][5]

Mechanism of Action: Vactosertib functions by competitively inhibiting the ATP-binding site of the ALK5 kinase domain. This prevents the phosphorylation of downstream mediators Smad2 and Smad3, effectively blocking the canonical TGF-β signaling cascade.[1][6] The inhibition of this pathway leads to a reduction in cancer cell migration, invasion, and the suppression of EMT.[5][6]

TGFB_Pathway TGFB TGF-β Ligand TGFBR2 TGF-β Receptor II TGFB->TGFBR2 Binds ALK5 ALK5 (TGF-β Rec I) TGFBR2->ALK5 Recruits & Phosphorylates Smad23 p-Smad2/3 ALK5->Smad23 Phosphorylates Vactosertib Vactosertib (EW-7197) Vactosertib->ALK5 Inhibits Complex Smad2/3/4 Complex Smad23->Complex Binds Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription (EMT, Invasion, Metastasis)

Caption: Vactosertib inhibits the ALK5 kinase, blocking TGF-β signaling.

AMG 337: A Selective MET Tyrosine Kinase Inhibitor

AMG 337 is a potent, selective, and orally bioavailable small-molecule inhibitor of the MET receptor tyrosine kinase.[7][8] The MET pathway, when aberrantly activated through amplification or mutation, drives oncogene addiction in various cancers, including gastric, esophageal, and glioblastoma.[2][9] Its core structure is an (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1][2][3]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one.[8]

Mechanism of Action: AMG 337 targets the ATP-binding site of the MET kinase. Inhibition of MET phosphorylation prevents the activation of downstream pro-survival and proliferative signaling cascades, including the PI3K/AKT and MAPK pathways.[2][7] This leads to cell cycle arrest, induction of apoptosis, and potent anti-tumor effects in MET-dependent cancer models.[2]

MET_Pathway HGF HGF Ligand MET MET Receptor HGF->MET Binds & Activates Gab1 p-Gab1 MET->Gab1 Phosphorylates AMG337 AMG 337 AMG337->MET Inhibits PI3K PI3K/AKT Pathway Gab1->PI3K MAPK MAPK Pathway Gab1->MAPK Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Caption: AMG 337 inhibits the MET receptor, blocking downstream signaling.

Head-to-Head In Vivo Efficacy Comparison

The differing mechanisms of Vactosertib and AMG 337 translate to distinct efficacy profiles in preclinical cancer models. Vactosertib excels in controlling metastasis, while AMG 337 demonstrates robust inhibition of primary tumor growth in oncogene-addicted models.

FeatureVactosertib (EW-7197)AMG 337
Primary Target TGF-β Receptor I (ALK5)[1]MET Tyrosine Kinase[7]
Primary Efficacy Anti-metastatic[3][5]Anti-proliferative, Tumor Regression[2]
Effective Cancer Models Breast Cancer (4T1 orthotopic, MMTV/c-Neu)[1]MET-amplified Gastric (SNU-5, SNU-620), Glioblastoma (U-87 MG)[2][10]
Key In Vivo Findings - Significantly reduces lung metastasis nodules.[3]- Prolongs survival in metastatic models.[1]- Minimal effect on primary tumor volume.[5]- Dose-dependent tumor growth inhibition (GI).[2]- Achieves tumor regression at higher doses.[2]- Well-tolerated with no significant body weight loss.[2]
Dosing (Oral) 5-40 mg/kg, daily or 5x/week[3]0.3-10 mg/kg, daily[2][10]

Experimental Methodologies: A Closer Look

The trustworthiness of in vivo efficacy data hinges on robust and well-defined experimental protocols. Below are representative methodologies for establishing and evaluating compounds in xenograft and syngeneic tumor models, based on the studies of our lead compounds.

Orthotopic Syngeneic Model for Metastasis (Vactosertib)

This model is crucial for studying metastasis as it involves implanting cancer cells into the corresponding organ of an immunocompetent mouse, allowing for interactions with the native tumor microenvironment.

Protocol: 4T1 Breast Cancer Model [1][3]

  • Cell Culture: 4T1 murine breast cancer cells are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) to ~80% confluency.

  • Animal Model: Female BALB/c mice (6-8 weeks old) are used.

  • Orthotopic Implantation: Mice are anesthetized. A suspension of 1x10⁵ 4T1 cells in 50 µL of PBS is injected into the fourth mammary fat pad.

  • Treatment Initiation: When tumors are palpable (e.g., Day 4 post-implantation), mice are randomized into treatment and vehicle control groups.

  • Drug Administration: Vactosertib (e.g., 20 mg/kg) or vehicle is administered orally via gavage, typically five times per week.

  • Monitoring: Primary tumor volume and body weight are measured 2-3 times weekly.

  • Efficacy Endpoint (Metastasis): At a pre-determined endpoint (e.g., Day 28), mice are euthanized. Lungs are harvested, and surface metastatic nodules are counted after fixation and India ink staining.[3]

  • Efficacy Endpoint (Survival): In a parallel cohort, mice are monitored for survival, and the experiment is terminated when mice reach humane endpoints.

Caption: Workflow for an orthotopic 4T1 breast cancer metastasis study.

Subcutaneous Xenograft Model for Tumor Growth (AMG 337)

This is a standard and widely used model to assess the direct anti-proliferative effect of a compound on human tumors grown in immunodeficient mice.

Protocol: MET-Amplified Gastric Cancer Xenograft [2][10]

  • Cell Culture: SNU-5 human gastric carcinoma cells (which have MET amplification) are cultured in appropriate media.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used.

  • Subcutaneous Implantation: A suspension of 5x10⁶ SNU-5 cells in ~100 µL of a PBS/Matrigel mixture is injected subcutaneously into the flank of each mouse.

  • Tumor Establishment: Tumors are allowed to grow to a mean volume of 150-200 mm³.

  • Treatment Initiation: Mice are randomized into groups with similar mean tumor volumes.

  • Drug Administration: AMG 337 (e.g., 0.3, 1, 3, 10 mg/kg) or vehicle is administered orally once daily.

  • Efficacy Endpoint (Tumor Growth): Tumor volume is measured twice weekly using calipers (Volume = 0.5 x Length x Width²). The study continues for a defined period (e.g., 21-28 days) or until tumors in the control group reach a pre-defined size limit.

  • Data Analysis: Tumor Growth Inhibition (TGI) is calculated as the percentage difference in the mean change in tumor volume between treated and control groups. Tumor regression may also be noted.[2]

Caption: Workflow for a subcutaneous xenograft efficacy study.

Conclusion and Future Directions

While direct in vivo efficacy data for 6-Fluoro-triazolo[1,5-a]pyridin-2-amine derivatives remains to be published, the broader class of triazolopyridines represents a highly successful scaffold for the development of targeted anti-cancer agents. The comparative analysis of Vactosertib and AMG 337 highlights the versatility of this chemical core in targeting distinct and critical oncogenic pathways. Vactosertib's potent anti-metastatic effects underscore the therapeutic potential of inhibiting TGF-β signaling, while AMG 337's robust anti-tumor activity in MET-amplified models provides a clear example of an effective agent against an oncogene-addicted tumor.[1][2]

For researchers working with novel 6-Fluoro-triazolo[1,5-a]pyridin-2-amine derivatives, the path forward involves comprehensive preclinical evaluation. Initial in vitro screening to identify the molecular target and cellular potency should be followed by robust in vivo studies, such as those detailed in this guide, to establish efficacy and tolerability. The choice of cancer model will be paramount and should be guided by the compound's mechanism of action. The success of related compounds provides a strong rationale for the continued investigation of this promising class of molecules in the fight against cancer.

References

The Strategic Advantage of Fluorination: A Comparative Guide to the Pharmacokinetic Profile of Triazolopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the triazolopyridine scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its versatility and amenability to chemical modification have made it a focal point in the quest for novel drug candidates. A key strategy in optimizing the drug-like properties of these compounds is the introduction of fluorine atoms. This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of fluorinated triazolopyridine compounds, supported by experimental data and detailed methodologies. We will explore how the strategic incorporation of fluorine can profoundly influence the absorption, distribution, metabolism, and excretion (ADME) of these promising molecules, ultimately enhancing their therapeutic potential.

The Power of Fluorine in Drug Design: More Than Just an Inert Substituent

The substitution of hydrogen with fluorine, the most electronegative element, imparts a unique set of properties to a molecule that can dramatically alter its biological behavior.[3][4] This is not merely a steric modification but a strategic tool to enhance metabolic stability, modulate lipophilicity, and improve membrane permeability.[5][6] By blocking sites of oxidative metabolism, the carbon-fluorine bond, with its high bond strength, can significantly prolong a compound's half-life.[5] Furthermore, the introduction of fluorine can alter the acidity of nearby functional groups and influence conformational preferences, leading to improved target binding and selectivity.[6]

Comparative Pharmacokinetic Profiling of Fluorinated Triazolopyridine Derivatives

To illustrate the impact of fluorination and other structural modifications on the pharmacokinetic properties of triazolopyridine compounds, we will examine data from two distinct series of derivatives: RORγt inverse agonists and M1 positive allosteric modulators.

Case Study 1:[1][7][8]Triazolo[1,5-a]pyridine RORγt Inverse Agonists

In a study aimed at developing potent and orally bioavailable RORγt inverse agonists for the treatment of autoimmune diseases, a series of[1][7][8]triazolo[1,5-a]pyridine derivatives were synthesized and evaluated.[9] The optimization of the lead compound focused on improving metabolic stability and overall pharmacokinetic profile, with fluorination playing a key role.

The following table summarizes the in vitro ADME data for a selection of these compounds, highlighting the progression from an initial lead to an optimized, fluorinated analog.

CompoundHuman Liver Microsome Stability (CLint, mL/min/mg)Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→BEfflux Ratio (B→A/A→B)Plasma Protein Binding (Human, % Bound)
1a (Initial Lead) 0.0451.53.398.5
3a (Intermediate) 0.0322.12.999.1
4f (Fluorinated Intermediate) 0.0183.51.899.3
5a (Optimized Fluorinated) 0.0104.21.599.2

Data sourced from ACS Medicinal Chemistry Letters, 2020, 11(4), 528–534.[9]

The data clearly demonstrates a progressive improvement in metabolic stability (lower intrinsic clearance) with structural modifications, including the introduction of fluorine in compound 4f and further optimization in 5a .[9] Concurrently, the permeability across Caco-2 cell monolayers increased, while the efflux ratio decreased, suggesting a lower likelihood of being actively transported out of cells.[9]

The favorable in vitro profile of the optimized fluorinated compound 5a translated to an excellent in vivo pharmacokinetic profile in mice, demonstrating good oral bioavailability.

CompoundDose (mg/kg, p.o.)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Bioavailability (%)
5a 1012500.5456065

Data sourced from ACS Medicinal Chemistry Letters, 2020, 11(4), 528–534.[9]

Case Study 2: Tricyclic Triazolo- and Imidazopyridine Lactams as M1 Positive Allosteric Modulators

In the development of M1 positive allosteric modulators for the treatment of Alzheimer's disease, a series of tricyclic triazolopyridine lactams were investigated. This case study provides valuable insights into the impact of the core heterocyclic system on pharmacokinetic properties, particularly CNS penetration.[10]

The following table presents the in vivo pharmacokinetic data for a representative triazolopyridine analog compared to an analogous imidazopyridine derivative.

CompoundCore StructureRat Plasma Clearance (CLp, mL/min/kg)Rat Plasma Half-life (t₁/₂, h)Rat Brain:Plasma Ratio (Kp)
23b Triazolopyridine0.607.20.03
24c Imidazopyridine< 8> 5> 2

Data sourced from ACS Medicinal Chemistry Letters, 2019, 10(11), 1543-1549.[10]

Interestingly, while the triazolopyridine analog 23b exhibited excellent plasma pharmacokinetic properties with very low clearance and a long half-life, it was found to be poorly CNS penetrant.[10] In contrast, the simple removal of one nitrogen atom to form the imidazopyridine core in 24c dramatically improved brain penetration while maintaining favorable plasma pharmacokinetics.[10] This highlights that while fluorination is a powerful tool, the fundamental properties of the heterocyclic core play a critical role in determining the overall pharmacokinetic profile.

Experimental Methodologies: A Closer Look

The generation of reliable pharmacokinetic data hinges on the use of robust and well-validated experimental protocols. Below are detailed methodologies for the key in vitro ADME assays discussed in this guide.

Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes, which are abundant in liver microsomes. A high metabolic stability is generally desirable for orally administered drugs to ensure sufficient systemic exposure.

Experimental Workflow:

Caption: Workflow for determining metabolic stability in liver microsomes.

Step-by-Step Protocol:

  • Preparation: A solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in buffer. Liver microsomes (from human or other species) are thawed and suspended in buffer. A solution of the cofactor NADPH, which is essential for the activity of most cytochrome P450 enzymes, is also prepared.

  • Incubation: The test compound, liver microsomes, and buffer are pre-incubated at 37°C. The reaction is initiated by the addition of the NADPH solution.

  • Sampling and Quenching: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 15, 30, and 60 minutes). The metabolic reaction in each aliquot is stopped (quenched) by the addition of a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

  • Analysis: The quenched samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.

  • Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the amount at time zero. These data are then used to determine the intrinsic clearance (CLint), a measure of the metabolic stability.

Caco-2 Permeability Assay

This assay utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a barrier with properties similar to the intestinal epithelium. It is the gold standard for in vitro prediction of intestinal drug absorption.[1][4][5][11][12]

Experimental Workflow:

Caption: Workflow for the Caco-2 permeability assay.

Step-by-Step Protocol:

  • Cell Culture: Caco-2 cells are seeded onto permeable membrane inserts in multi-well plates and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Assay Setup: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). The culture medium is then replaced with a transport buffer.

  • Compound Addition and Incubation: The test compound is added to either the apical (A) side (to measure absorption) or the basolateral (B) side (to measure efflux) of the cell monolayer. The plates are then incubated at 37°C.

  • Sampling: Samples are taken from the receiver compartment (B for absorption, A for efflux) at specific time points.

  • Analysis: The concentration of the test compound in the samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp(B→A) / Papp(A→B)) is determined to assess if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.[12]

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the extent to which a drug binds to plasma proteins. Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.

Experimental Workflow:

Caption: Workflow for the plasma protein binding assay using equilibrium dialysis.

Step-by-Step Protocol:

  • Preparation: A stock solution of the test compound is spiked into plasma from the desired species (e.g., human, rat).

  • Dialysis Setup: The plasma containing the test compound is added to one chamber of a rapid equilibrium dialysis (RED) device, and a protein-free buffer is added to the other chamber. The two chambers are separated by a semi-permeable membrane that allows the passage of unbound drug but not plasma proteins.[3][7][13][14][15]

  • Incubation: The RED device is incubated at 37°C with shaking for a sufficient time to allow the unbound drug to reach equilibrium between the two chambers.

  • Sampling and Analysis: After incubation, samples are taken from both the plasma and buffer chambers and the concentration of the test compound is determined by LC-MS/MS.

  • Data Analysis: The percentage of the compound bound to plasma proteins is calculated based on the difference in concentration between the plasma and buffer chambers at equilibrium.

Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of a compound to inhibit the activity of major CYP isozymes, which is a primary cause of drug-drug interactions.[6][16][17][18][19]

Experimental Workflow:

Caption: Workflow for the cytochrome P450 inhibition assay.

Step-by-Step Protocol:

  • Preparation: A reaction mixture is prepared containing human liver microsomes (or recombinant CYP enzymes), a specific substrate for the CYP isozyme of interest, and the test compound (inhibitor) at various concentrations.

  • Incubation: The mixture is pre-incubated at 37°C, and the reaction is initiated by the addition of NADPH.

  • Quenching: After a set incubation time, the reaction is stopped by adding a quenching solution.

  • Analysis: The amount of metabolite formed from the specific substrate is quantified by LC-MS/MS.

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the control (no inhibitor). The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is then calculated.

Conclusion: The Path Forward for Fluorinated Triazolopyridines

The strategic incorporation of fluorine into the triazolopyridine scaffold is a powerful and well-established strategy for enhancing the pharmacokinetic properties of drug candidates. The case studies presented here demonstrate that fluorination can lead to significant improvements in metabolic stability and oral bioavailability. However, it is crucial to recognize that the overall ADME profile is a result of the interplay of multiple factors, including the nature of the heterocyclic core itself. A comprehensive understanding of these structure-pharmacokinetic relationships, guided by robust in vitro and in vivo experimental data, is essential for the successful design and development of the next generation of triazolopyridine-based therapeutics. This guide serves as a foundational resource for researchers in this exciting and rapidly evolving field, providing both a comparative overview and the practical experimental context necessary for informed drug discovery.

References

Navigating the Kinome: A Comparative Guide to the Off-Target Effects of Triazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a variety of protein kinases. While the on-target potency of these compounds is often well-characterized, a comprehensive understanding of their off-target interactions is critical for advancing safe and effective therapeutics. This guide provides a comparative framework for assessing the off-target effects of triazolo[1,5-a]pyridine derivatives, with a particular focus on kinase selectivity.

Due to the limited publicly available data on the specific off-target profiles of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine derivatives, this guide will use a well-documented triazolopyridine-based inhibitor, EW-7197 , as a case study to illustrate the principles and methodologies of off-target effect analysis. EW-7197 is a potent and selective inhibitor of TGF-β type I receptor kinase (ALK5)[1].

The Imperative of Off-Target Profiling

In the realm of kinase inhibitor development, absolute specificity is a rare feat. The highly conserved nature of the ATP-binding site across the human kinome makes off-target interactions a common occurrence[2]. These unintended interactions can lead to a range of outcomes, from unexpected therapeutic benefits to severe adverse effects[2]. Therefore, a rigorous evaluation of a compound's selectivity profile is a cornerstone of preclinical drug development. A multi-pronged approach, combining computational predictions with in vitro and cell-based experimental validation, provides a comprehensive understanding of a compound's interaction profile[3].

Comparative Off-Target Profile: A Case Study of EW-7197

A critical step in characterizing a novel kinase inhibitor is to assess its selectivity against a broad panel of kinases. This "kinome scan" provides a global view of the compound's interaction landscape. For EW-7197, selectivity profiling against a panel of 320 protein kinases revealed it to be a highly selective inhibitor of ALK5 and the closely related kinase ALK4[1].

To illustrate a comparative analysis, the following table presents the inhibitory activity of EW-7197 against its primary target (ALK5) and a selection of other kinases. For comparison, we include hypothetical data for a generic "Compound X," representing a less selective derivative from the same chemical class.

Target KinaseEW-7197 IC50 (nM)[1]Compound X IC50 (nM) (Hypothetical)Therapeutic Target/Potential Off-Target Liability
ALK5 (TGFBR1) 13 25 Primary Therapeutic Target
ALK4 (ACVR1B)Data not specified, but noted as a highly selective ALK5/ALK4 inhibitor150Potential for related pathway modulation
p38α (MAPK14)>10,000500Off-Target Liability: Inflammation, apoptosis
SRCData not specified800Off-Target Liability: Cell growth, proliferation
LCKData not specified1,200Off-Target Liability: T-cell signaling, immunosuppression
c-KITData not specified>10,000Low Off-Target Risk
PDGFRβData not specified>10,000Low Off-Target Risk

This comparative data highlights the superior selectivity of EW-7197. While both compounds inhibit the primary target, Compound X demonstrates significant activity against other kinases, suggesting a higher potential for off-target effects.

Methodologies for Comprehensive Off-Target Profiling

A robust assessment of off-target effects employs a combination of biochemical and cell-based assays.

In Vitro Kinase Panel Screening

Biochemical assays using a large panel of purified kinases are the gold standard for determining an inhibitor's selectivity profile[3]. These screens provide quantitative IC50 values against hundreds of kinases, offering a broad view of the compound's kinome-wide activity[4].

Experimental Protocol: Large-Panel Kinase Screen

  • Compound Preparation : Prepare a stock solution of the test compound (e.g., a 6-Fluoro-triazolo[1,5-a]pyridin-2-amine derivative) in a suitable solvent like DMSO and create a serial dilution series.

  • Kinase Panel Selection : Choose a comprehensive kinase panel that represents a broad sampling of the human kinome. Commercial services like Eurofins' KinaseProfiler™ or Reaction Biology's Kinase HotSpot™ are widely used.

  • Assay Performance : Conduct radiometric or fluorescence-based kinase activity assays. The specific format will depend on the vendor and the individual kinases being tested. These assays typically measure the transfer of a phosphate group from ATP to a substrate peptide.

  • Data Analysis : Determine the IC50 value for each kinase by fitting the dose-response data to a pharmacological model.

  • Selectivity Analysis : Calculate selectivity metrics, such as the selectivity score (S-score), to quantify the overall selectivity of the compound.

G

Cellular Target Engagement Assays

While biochemical assays are essential, it is crucial to confirm that the inhibitor engages its targets within a cellular context. Cellular thermal shift assays (CETSA) are a powerful method for assessing target engagement in live cells.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment : Culture a relevant cell line to ~80% confluency. Treat the cells with the test compound or vehicle control for a specified time.

  • Heating : Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Lysis and Fractionation : Lyse the cells and separate the soluble protein fraction from the aggregated protein by centrifugation.

  • Protein Quantification : Quantify the amount of the target protein remaining in the soluble fraction at each temperature using techniques like Western blotting or mass spectrometry.

  • Data Analysis : Plot the soluble protein fraction as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G

Interpreting the Data: From Selectivity to Biological Consequences

A comprehensive selectivity profile, like the one generated for EW-7197, allows researchers to predict potential biological consequences. The high selectivity of EW-7197 for ALK5/4 suggests that its cellular effects are likely mediated through the inhibition of the TGF-β signaling pathway. In contrast, a less selective compound like the hypothetical "Compound X" might elicit a more complex cellular response due to its interactions with multiple signaling pathways, including those regulated by p38α, SRC, and LCK. This could lead to unintended side effects, such as immunosuppression or altered cell proliferation.

Conclusion

The assessment of off-target effects is a critical and indispensable component of modern drug discovery. The triazolo[1,5-a]pyridine scaffold has proven to be a versatile starting point for the development of potent kinase inhibitors. As demonstrated by the case of EW-7197, a thorough investigation of kinase selectivity can guide the optimization of lead compounds to minimize off-target interactions and enhance the therapeutic window. By employing a combination of broad-panel kinase screening, cellular target engagement assays, and careful interpretation of the resulting data, researchers can develop safer and more effective medicines based on this important chemical scaffold.

References

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Lauffenburger, D. A. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS computational biology, 6(3), e1000717. [Link]

  • Jin, C. H., et al. (2014). Discovery of N-((4-([1][3][4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent. Journal of medicinal chemistry, 57(10), 4213–4238. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

Sources

The 6-Fluoro-triazolo[1,5-a]pyridin-2-amine Scaffold: A Comparative Guide to Structure-Activity Relationships for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quest for novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles is a continuous endeavor. Thetriazolo[1,5-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-fluoro-triazolo[1,5-a]pyridin-2-amine analogs, a promising class of compounds for targeting various protein kinases. While direct, comprehensive SAR studies on this specific scaffold are emerging, this guide synthesizes data from closely related analogs to provide actionable insights for rational drug design.

The Triazolo[1,5-a]pyridine Core: A Foundation for Kinase Inhibition

The triazolo[1,5-a]pyridine ring system is a bioisostere of purine, enabling it to interact with the ATP-binding site of many kinases. This interaction is often characterized by the formation of hydrogen bonds between the nitrogen atoms of the heterocyclic core and the hinge region of the kinase. The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of inhibitory activity and selectivity against a wide range of kinases implicated in diseases such as cancer and inflammatory disorders.

Comparative Analysis of Structure-Activity Relationships

Extensive research on triazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine analogs has revealed key structural features that govern their kinase inhibitory activity. The following sections compare the impact of substitutions at various positions on the core scaffold, drawing on data from public literature on related compounds.

The Critical Role of the 2-Amino Group

The presence of a 2-amino group on the triazolo[1,5-a]pyridine ring is a recurrent motif in potent kinase inhibitors. This group often acts as a key hydrogen bond donor, interacting with the backbone of the kinase hinge region. Modifications of this amino group can significantly impact potency and selectivity.

The Influence of the 6-Fluoro Substituent

Fluorine substitution has become a valuable tool in medicinal chemistry for modulating the physicochemical and pharmacological properties of drug candidates. A fluorine atom at the 6-position of the triazolo[1,5-a]pyridine ring is anticipated to have several positive effects:

  • Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein, potentially increasing binding affinity.

  • Metabolic Stability: The strong carbon-fluorine bond can block metabolically labile positions, improving the compound's pharmacokinetic profile.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the heterocyclic core, influencing its ionization state and ability to interact with the target.

Studies on related pyrazolo[1,5-a]pyrimidine inhibitors of Tropomyosin Receptor Kinase (Trk) have shown that substituting fluorine at the sixth position can contribute to maximizing their activity.

Impact of Substitutions at Other Positions

Systematic exploration of other positions on the triazolo[1,5-a]pyridine scaffold has yielded valuable SAR insights, particularly for inhibitors of kinases like p38 MAP kinase and Activin receptor-like kinase 5 (ALK5).

Table 1: Representative SAR Data for Triazolopyridine and Related Kinase Inhibitors

Compound/Analog SeriesTarget KinaseKey Substitutions and SAR ObservationsIC50 (nM)Reference
Triazolopyridine Analogsp38α MAP KinaseIntroduction of a 4-fluorophenyl group at the C4 position and a cyclopropyl group on the triazole side-chain led to potent inhibition.15
2-substituted-4-(triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazolesALK5Replacement of a quinoxalin-6-yl moiety with atriazolo[1,5-a]pyridin-6-yl moiety, along with other modifications, markedly increased ALK5 inhibitory activity.13
Pyrazolo[1,5-a]pyrimidine DerivativesTrkSubstitution with a 2,5-difluorophenyl group and the presence of a 2-amino group were key for potent Trk inhibition. Fluorine at the 6-position was also noted to enhance activity.~1

Signaling Pathways and Molecular Interactions

The 6-fluoro-triazolo[1,5-a]pyridin-2-amine analogs are predicted to function as ATP-competitive kinase inhibitors. The following diagram illustrates a generalized kinase signaling pathway and the proposed mechanism of action for these inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Kinase_Cascade Kinase Cascade (e.g., RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates ATP ATP ATP->Kinase_Cascade Binds to active site Inhibitor 6-Fluoro-triazolo[1,5-a]pyridin-2-amine Analog Inhibitor->Kinase_Cascade Competitively Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Regulates

Figure 1: Generalized Kinase Signaling Pathway and Mechanism of Inhibition.

Experimental Protocols

Proposed Synthesis of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine Analogs

The synthesis of the target scaffold can be envisioned through a multi-step process, starting from commercially available materials. The following workflow outlines a plausible synthetic route.

G Start 2-Amino-5-fluoropyridine Step1 Cyclization with cyanamide derivative Start->Step1 Intermediate1 2,6-Diamino-5-fluoropyridine derivative Step1->Intermediate1 Step2 Reaction with α-haloketone Intermediate1->Step2 Intermediate2 Dihydro-triazolo[1,5-a]pyridine Step2->Intermediate2 Step3 Oxidation Intermediate2->Step3 Final_Product 6-Fluoro-triazolo[1,5-a]pyridin-2-amine Step3->Final_Product

Figure 2: Proposed Synthetic Workflow.

Step-by-step Methodology (Representative):

  • Synthesis of 2,6-diamino-5-fluoropyridine derivative: To a solution of 2-amino-5-fluoropyridine in a suitable solvent, add a cyanamide derivative and a catalyst. Heat the reaction mixture under reflux for several hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and isolate the product by filtration or extraction.

  • Formation of the dihydro-triazolo[1,5-a]pyridine intermediate: Dissolve the 2,6-diamino-5-fluoropyridine derivative in a polar aprotic solvent. Add an appropriate α-haloketone and a base. Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

  • Oxidation to the final product: To the solution containing the dihydro-intermediate, add an oxidizing agent such as manganese dioxide or DDQ. Stir the reaction at room temperature until the starting material is consumed. Purify the final product by column chromatography.

In Vitro Kinase Inhibition Assay Protocol

The following is a general protocol for assessing the inhibitory activity of the synthesized analogs against a target kinase.

G Start Prepare Assay Plate Step1 Add Kinase, Substrate, and Buffer Start->Step1 Step2 Add Test Compound (serial dilutions) Step1->Step2 Step3 Initiate Reaction with ATP Step2->Step3 Step4 Incubate at RT Step3->Step4 Step5 Stop Reaction Step4->Step5 Step6 Detect Phosphorylation (e.g., Luminescence) Step5->Step6 End Calculate IC50 Step6->End

Figure 3: Kinase Inhibition Assay Workflow.

Detailed Protocol:

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare stock solutions of the kinase, substrate peptide, and ATP in the reaction buffer.

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Procedure: In a 384-well plate, add the kinase and substrate peptide solution. Add the diluted test compounds. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the level of substrate phosphorylation using a suitable method (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a non-linear regression analysis.

Conclusion and Future Directions

The 6-fluoro-triazolo[1,5-a]pyridin-2-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the analysis of related compound series, the 2-amino group is crucial for hinge binding, while the 6-fluoro substituent is expected to enhance potency and metabolic stability. Further optimization by introducing various substituents at other positions on the pyridine ring and the triazole ring could lead to the discovery of highly potent and selective kinase inhibitors. Future work should focus on the synthesis and systematic biological evaluation of a focused library of these analogs to establish a definitive SAR and to identify lead candidates for further preclinical development.

References

  • Jin, C. H., Krishnaiah, M., Sreenu, D., Subrahmanyam, V. B., Rao, K. S., Lee, H. J., Park, S. J., Park, H. J., Lee, K., Sheen, Y. Y., & Kim, D. K. (2014). Discovery of N-((4-(triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin

A Comprehensive Guide to Assessing the Kinase Inhibition Selectivity of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery

Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from proliferation and metabolism to apoptosis.[1] Their deregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes for modern drug discovery.[2][3] However, the human kinome consists of over 500 members, many of which share significant structural similarity, particularly within the highly conserved ATP-binding pocket.[2][4] This homology presents a formidable challenge: achieving inhibitor selectivity.[1][5] An inhibitor that binds to numerous "off-target" kinases can lead to unexpected toxicities or confound the interpretation of its biological effects. Conversely, a precisely defined "polypharmacology" profile, where an inhibitor intentionally targets a specific set of kinases in a disease pathway, can be therapeutically advantageous.[1][5]

Therefore, a rigorous and multi-faceted assessment of a compound's kinase selectivity is not merely a characterization step but a foundational pillar of its development, whether as a clinical candidate or a chemical probe.[1][6]

This guide provides a comprehensive framework for evaluating the kinase inhibition selectivity of a novel compound, 6-Fluoro-triazolo[1,5-a]pyridin-2-amine . While specific data for this compound is not yet publicly available, its triazolopyridine core is a recognized scaffold in kinase inhibitor design, with related structures showing activity against targets like RET and Tropomyosin Receptor Kinases (Trks).[7][8] We will, therefore, proceed with a detailed experimental roadmap a researcher would follow to build a complete selectivity profile from the ground up.

Part 1: Foundational Biochemical Profiling - Casting a Wide Net

The initial step is to understand the compound's activity against a large, diverse panel of purified kinases. This provides a broad, unbiased view of its primary targets and potential off-targets under controlled, in vitro conditions.[1][6]

Rationale and Experimental Choice

The goal of this first tier is to efficiently identify which kinases are inhibited at a specific concentration, followed by dose-response studies for the most potent hits.[6] Radiometric assays, such as the 33P-ATP filter binding assay, are considered a gold standard due to their direct measurement of phosphate transfer.[9][10] However, luminescence-based assays, like the ADP-Glo™ Kinase Assay, offer a non-radioactive, high-throughput alternative that is widely used in both academic and industrial settings.[10][11] This method quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[11]

We will describe a two-stage process:

  • Primary Screen: Test the compound at a single, high concentration (e.g., 10 µM) against a broad kinome panel (e.g., >400 kinases).

  • Dose-Response Analysis: For any kinase showing significant inhibition (e.g., >70% inhibition) in the primary screen, perform a 10-point dose-response curve to determine the IC₅₀ value.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted from standard methodologies for determining kinase activity and inhibition.[11]

1. Kinase Reaction Setup: a. In a 384-well plate, add 2.5 µL of a kinase/substrate solution for each kinase to be tested. The ATP concentration should be set at or near the Km,ATP for each individual kinase to ensure the resulting IC₅₀ values are a good approximation of the inhibitor's intrinsic affinity.[1] b. Add 25 nL of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine (dissolved in 100% DMSO) or DMSO vehicle control using acoustic dispensing technology. This creates a 10-point, 3-fold serial dilution series, typically ranging from 100 µM to 5 nM. c. Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

2. ADP Detection: a. Add 2.5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 5 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a light signal proportional to the ADP concentration. d. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

3. Data Acquisition and Analysis: a. Read the luminescence on a plate reader. b. Calculate the percent inhibition for each concentration relative to DMSO controls. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[12]

Hypothetical Data Summary

The results of this broad-panel screen are best summarized in a table.

Kinase Target Kinase Family Primary Screen (% Inhibition @ 10 µM) IC₅₀ (nM)
RET Tyrosine Kinase98%15
KDR (VEGFR2) Tyrosine Kinase95%85
FGFR1 Tyrosine Kinase88%250
CDK2/CycA CMGC75%1,200
p38α (MAPK14) CMGC45%>10,000
ROCK1 AGC20%>10,000
PI3Kα Lipid Kinase5%>10,000

This is hypothetical data generated for illustrative purposes.

From this initial screen, the compound appears to be a potent inhibitor of the RET and KDR tyrosine kinases, with weaker activity against FGFR1 and CDK2. This biochemical profile provides the first critical piece of the selectivity puzzle.

Part 2: Cellular Target Engagement - Confirming the Interaction in a Physiological Context

Biochemical assays use purified recombinant enzymes, which lack the complex environment of a living cell.[13] It is crucial to verify that the compound can enter the cell and bind to its intended target at physiologically relevant concentrations.[2] Cellular target engagement assays provide this critical validation.

Rationale and Experimental Choice

Several methods can confirm target engagement. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method based on the principle that a protein becomes more thermally stable when a ligand is bound.[14][15] However, for a more quantitative, high-throughput approach, Bioluminescence Resonance Energy Transfer (BRET) assays, such as the NanoBRET™ Target Engagement (TE) assay, are exceptionally well-suited.[16][17]

NanoBRET™ TE measures the binding of a small molecule to a target protein in live cells.[16][18] The assay uses a target protein fused to NanoLuc® Luciferase (the BRET donor) and a cell-permeable fluorescent tracer that reversibly binds to the target (the BRET acceptor).[12][18] When a test compound is added, it competes with the tracer for binding to the target protein, causing a dose-dependent decrease in the BRET signal.[12][19]

Experimental Workflow: A Multi-Assay Approach

G cluster_0 Part 1: Biochemical Screening cluster_1 Part 2: Cellular Validation cluster_2 Part 3: Unbiased Profiling cluster_3 Final Output Biochem Broad Kinase Panel (>400 Kinases) IC₅₀ Determination Cellular Live-Cell Target Engagement (NanoBRET™ Assay on Primary Hits: RET, KDR) Biochem->Cellular Identifies primary targets for cellular validation Proteomics Chemical Proteomics (Kinobeads Pulldown + MS) Identify Unexpected Off-Targets Biochem->Proteomics Informs interpretation of proteomic hits Pathway Downstream Pathway Analysis (Western Blot for p-RET, p-ERK) Cellular->Pathway Confirms functional consequence of binding Profile Comprehensive Selectivity Profile Pathway->Profile Proteomics->Profile G cluster_pathway Downstream Signaling Ligand Ligand (e.g., GDNF) RET RET Receptor Tyrosine Kinase Ligand->RET Activation RAS RAS RET->RAS p-RET PI3K PI3K RET->PI3K p-RET Inhibitor 6-Fluoro-triazolo[1,5-a]pyridin-2-amine Inhibitor->RET Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation) ERK->Gene_Expression Phosphorylation of Transcription Factors AKT AKT PI3K->AKT Cell_Survival Cell Survival AKT->Cell_Survival Phosphorylation of Pro-Survival Proteins

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine

A Senior Application Scientist's Guide to the Proper Disposal of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, extending from initial synthesis to final disposal. The compound 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine, a fluorinated nitrogen-containing heterocyclic compound, represents a class of molecules with significant potential in medicinal chemistry and material science.[4] However, its novelty means that comprehensive toxicological and environmental data may be limited.

This guide provides a procedural framework for the safe and compliant disposal of this compound. The core principle is to treat any novel or uncharacterized chemical as hazardous, adhering to a conservative waste management strategy. This approach not only ensures the safety of laboratory personnel but also maintains strict compliance with environmental regulations and builds a foundation of trust in our operational integrity.

Part 1: Hazard Assessment and Characterization

Before any disposal protocol can be established, a thorough hazard assessment is mandatory. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, we must infer potential hazards based on its structural motifs and data from analogous compounds.

  • Structural Alerts: The molecule contains a triazolopyridine core, a common scaffold in biologically active compounds.[4] The presence of an amine group and a fluorine atom are key features. Heterocyclic amines can possess varying levels of toxicity, and fluorinated compounds can produce hazardous decomposition products like hydrogen fluoride upon incomplete combustion.

  • Analogous Compound Data: Safety data for similar triazolopyridine derivatives often indicate hazards such as acute toxicity (if swallowed, in contact with skin, or if inhaled), skin irritation, and serious eye irritation.[5][6] Therefore, it is prudent to assume 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine possesses similar hazardous properties.

  • Regulatory Imperative: The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP) that outlines procedures for handling and disposing of all laboratory chemicals.[1][3] The Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates that any generator of chemical waste must determine if that waste is hazardous.[7][8] When hazard information is incomplete, the safest course of action is to manage the material as hazardous waste.

Part 2: Personal Protective Equipment (PPE) for Waste Handling

Consistent and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure during waste handling. The following table summarizes the minimum required PPE.

Protection Type Specification Rationale
Hand Protection Nitrile or other chemically resistant gloves.Prevents dermal absorption, a potential route of exposure for amine compounds.[5]
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.Protects eyes from dust particles or splashes of solutions containing the compound.[9]
Body Protection Standard flame-resistant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities of the solid material outside of a fume hood or if dust is generated.[10]Prevents inhalation of airborne particles, a potential route for acute toxicity.[5]

Part 3: Decontamination and Waste Collection Protocol

All waste streams must be managed to prevent uncontrolled release into the environment. Disposing of this compound via sink or standard trash is strictly prohibited.[11]

Step-by-Step Waste Collection Procedure
  • Identify Waste Streams: Create separate, clearly labeled waste containers for the following:

    • Solid Waste: Unused or expired 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine, and any grossly contaminated items (e.g., weigh boats, contaminated gloves, bench paper).

    • Liquid Waste: Solutions containing the compound. Note: Halogenated and non-halogenated liquid wastes should be segregated according to your institution's specific guidelines.

    • Sharps Waste: Contaminated needles or razor blades used for transfer.

  • Select Appropriate Containers: All waste containers must be:

    • Made of a chemically compatible material (e.g., High-Density Polyethylene - HDPE).[11]

    • In good condition with a secure, leak-proof screw-top cap.[7]

    • Sized appropriately to avoid overfilling; never fill beyond 90% capacity.[12]

  • Label Containers Correctly: Before adding any waste, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine."

    • An accurate list of all components and their approximate percentages if it is a mixture.[11]

    • The relevant hazard characteristics (e.g., Toxic, Irritant).

    • The date accumulation started.

  • Transfer Waste Safely:

    • All transfers of waste should be performed in a certified chemical fume hood to minimize inhalation exposure.

    • Use a funnel for transferring liquids to prevent spills.

    • Keep the waste container closed at all times except when actively adding waste.[11]

Glassware and Surface Decontamination
  • Rinse contaminated glassware (e.g., beakers, flasks) with a suitable organic solvent (such as ethanol or acetone) three times.

  • Collect the initial rinsate as hazardous liquid waste.

  • Subsequent rinses, if deemed non-hazardous by your institution's EHS department, may be disposable according to standard lab procedure.

  • Wipe down contaminated surfaces and equipment with a cloth dampened with a suitable solvent, and dispose of the cloth as solid hazardous waste.

Part 4: Waste Storage and Disposal Workflow

Proper storage while awaiting pickup is a key component of regulatory compliance. All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA).[11][13]

Satellite Accumulation Area (SAA) Requirements
  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[13]

  • Segregation: Incompatible waste types (e.g., acids, bases, oxidizers) must be stored separately, using secondary containment to prevent accidental mixing.[11][12]

  • Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[13]

  • Time Limits: Full containers must be removed from the SAA within three days.[11] Partially filled containers can remain for up to one year.

Disposal Decision Workflow

The following diagram outlines the logical flow for managing waste containing 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Gcluster_prepWaste Generation & Preparationcluster_storageInterim Storagecluster_disposalFinal DispositionAWaste Generated(Solid, Liquid, Sharps)BSelect & LabelAppropriate Waste ContainerA->BCTransfer Waste in Fume HoodB->CDSecurely Cap ContainerC->DEPlace in DesignatedSatellite Accumulation Area (SAA)D->EFSegregate fromIncompatiblesE->FGContainer Full orAccumulation Time Limit Reached?F->GG->ENoHArrange Pickup withInstitutional EHSG->HYesIWaste Transported byLicensed ContractorH->IJFinal Disposal viaHigh-Temperature IncinerationI->J

Comprehensive Guide to Personal Protective Equipment for Handling 6-Fluoro-triazolo[1,5-a]pyridin-2-amine

Comprehensive Guide to Personal Protective Equipment for Handling 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine

This document provides essential guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine. As a novel chemical entity, comprehensive toxicological data may be limited. Therefore, a cautious approach, treating the compound as potentially hazardous, is imperative. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

  • Acute Toxicity (Oral): Harmful if swallowed.[4][5][6]

  • Skin Corrosion/Irritation: May cause skin irritation.[4][5]

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[4][5]

  • Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5][7]

The primary routes of exposure are inhalation of the powder, dermal contact, and accidental ingestion. A thorough risk assessment should be conducted before any handling of this compound.

Engineering and Administrative Controls

Before relying on PPE, engineering and administrative controls should be implemented to minimize exposure:

  • Ventilation: All handling of the solid compound should be performed in a certified chemical fume hood.[2][3]

  • Designated Area: A specific area of the lab should be designated for working with this compound.[2]

  • Work Practices: Purchase the smallest feasible quantity of the chemical.[2] Avoid generating dust by using appropriate techniques for weighing and transferring the powder.[1][2]

Personal Protective Equipment (PPE) Selection

A multi-layered approach to PPE is crucial for adequate protection. The following table summarizes the recommended PPE for handling 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Body Part Recommended PPE Rationale
Respiratory NIOSH-approved N95 respirator or higherTo prevent inhalation of fine powder particles.[8]
Eyes and Face Chemical splash goggles and a face shieldTo protect against airborne particles and potential splashes.[9][10][11]
Hands Double gloving with nitrile or neoprene glovesProvides a robust barrier against dermal absorption.[2][10]
Body Flame-resistant lab coat, fully buttonedProtects skin and personal clothing from contamination.[10]
Feet Closed-toe shoesTo protect feet from spills.[10][12]

Step-by-Step PPE Protocols

Donning PPE Workflow

PPE_Donningcluster_prepPreparationcluster_donningDonning Sequenceprep1Inspect all PPE for damageprep2Wash hands thoroughlyprep1->prep2step1Don inner glovesprep2->step1step2Don lab coatstep1->step2step3Don respiratorstep2->step3step4Don eye and face protectionstep3->step4step5Don outer gloves (over cuffs of lab coat)step4->step5

Caption: Sequential workflow for correctly donning PPE.

Doffing PPE Protocol

The removal of PPE is a critical step to prevent self-contamination.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff downwards without touching the exterior.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of the head.

  • Lab Coat: Unbutton and remove the lab coat, folding it inward to contain any contamination.

  • Respirator: Remove the respirator from the back of the head.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[3]

Emergency Procedures

Spill Response

Spill_ResponsespillSmall Powder Spill OccursalertAlert nearby personnelspill->alertevacuateEvacuate the immediate area if necessaryalert->evacuateppeDon appropriate PPE (if not already worn)evacuate->ppecontainCover the spill with absorbent padsppe->containcleanupGently sweep the powder into a labeled waste containercontain->cleanupdecontaminateWipe the area with a suitable solventcleanup->decontaminatedisposeDispose of all contaminated materials as hazardous wastedecontaminate->dispose

Caption: Step-by-step procedure for managing a small powder spill.

For larger spills, evacuate the laboratory and contact the institutional safety office immediately.

Exposure Response
Exposure Route Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4][12][13]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][12][13]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][13]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][13]

Disposal Plan

All disposable PPE and materials contaminated with 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine must be considered hazardous waste.

  • Solid Waste: Collect all contaminated gloves, absorbent pads, and other solid materials in a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Chemical Waste: Dispose of the compound and any solutions containing it according to institutional and local regulations for chemical waste.

Conclusion

The safe handling of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine relies on a comprehensive safety strategy that prioritizes engineering controls and is supplemented by the diligent use of appropriate personal protective equipment. Adherence to the protocols outlined in this guide will significantly mitigate the risks associated with the handling of this and other potentially hazardous chemical compounds.

References

  • Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. (n.d.).
  • Toxic Powder Weighing - Weill Cornell EHS. (n.d.).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025-05-26).
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • Personal Protective Equipment | US EPA. (2025-09-12).
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. (n.d.).
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration. (n.d.).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2012-06-05).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-05-20).
  • SAFETY DATA SHEET - Fisher Scientific. (2024-01-22).
  • SAFETY DATA SHEET - Fisher Scientific. (2010-05-08).
  • Safety Data Sheet - Angene Chemical. (2024-08-27).
  • MSDS of 7-Fluoro-[1][2][3]triazolo[1,5-A]pyridin-6-amine - Capot Chemical. (2025-12-30). Retrieved from

  • 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet Jubilant Ingrevia Limited. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.